molecular formula C8H16N2O2 B029716 1-Boc-3-(amino)azetidine CAS No. 193269-78-2

1-Boc-3-(amino)azetidine

Cat. No.: B029716
CAS No.: 193269-78-2
M. Wt: 172.22 g/mol
InChI Key: WPGLRFGDZJSQGI-UHFFFAOYSA-N
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Description

1-Boc-3-(amino)azetidine is a highly valuable, Boc-protected heterocyclic amine extensively employed as a key synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a versatile scaffold for constructing azetidine-containing compounds. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, allowing for selective reactions at other molecular sites during complex multi-step syntheses; this protecting group can be readily removed under mild acidic conditions to unmask the reactive 3-aminoazetidine moiety. The azetidine ring is a prominent saturated four-membered heterocycle prized for its ability to improve the physicochemical and pharmacological properties of drug candidates. Its incorporation into molecules can enhance solubility, reduce metabolic clearance, and introduce conformational restraint, leading to improved target affinity and selectivity. Researchers utilize this compound in the synthesis of a wide array of investigational compounds, including kinase inhibitors, epigenetic modulators, and other targeted therapeutics, making it an indispensable tool for exploring novel chemical space and optimizing lead compounds in pharmaceutical R&D.

Properties

IUPAC Name

tert-butyl 3-aminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLRFGDZJSQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363973
Record name 1-Boc-3-(amino)azetidine
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193269-78-2
Record name 1-Boc-3-(amino)azetidine
Source EPA DSSTox
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Record name 3-Aminoazetidine, N1-BOC protected
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Foundational & Exploratory

Introduction: The Strategic Value of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-(amino)azetidine: Properties, Synthesis, and Applications

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their unique physicochemical and pharmacokinetic profiles, stemming from inherent ring strain (approx. 25.4 kcal/mol), sp³-rich character, and conformational rigidity, make them highly attractive scaffolds for bioactive molecule design.[1][2] This ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for facile handling while enabling unique, triggerable reactivity.[2][3]

Among the vast library of azetidine derivatives, This compound (tert-butyl 3-aminoazetidine-1-carboxylate) stands out as a versatile and indispensable building block. Its structure features a primary amine at the 3-position, which serves as a key handle for derivatization, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which allows for orthogonal chemical strategies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid or a white to off-white solid at room temperature.[4][5] Its core physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₆N₂O₂[6][7]
Molecular Weight 172.23 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[5]
Density ~1.1 g/cm³[6][7]
Boiling Point 236.6 °C at 760 mmHg[4][6]
Flash Point 96.9 °C[4][8]
Refractive Index ~1.495[4][7]
Storage Refrigerated (0-10°C), under inert gas[5][6]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.50 ppm, corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[9] The protons on the azetidine ring typically appear as multiplets in the 3.0-4.5 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbon (~156 ppm), and the methylene carbons of the strained azetidine ring.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands that confirm its structure. A strong band around 1690-1700 cm⁻¹ corresponds to the C=O stretching vibration of the Boc carbamate group.[11][12] N-H stretching vibrations for the primary amine are expected in the 3300-3500 cm⁻¹ region, while C-H stretching from the alkyl groups will appear just below 3000 cm⁻¹.

Synthesis and Reactivity

The strategic utility of this compound is rooted in its accessible synthesis and predictable reactivity, which allows for its incorporation into complex molecular architectures.

Synthetic Pathways

A common and efficient method for preparing this compound involves the reduction of an azide precursor. The starting material, 1-Boc-3-azetidinone, is a key intermediate that can be readily synthesized.[10][13]

G cluster_0 Synthetic Workflow start 1-Boc-3-azetidinone step1 Conversion to Azide (e.g., via tosylation then NaN3) start->step1 product1 1-Boc-3-azidoazetidine step1->product1 step2 Catalytic Hydrogenation (H2, Pd/C) product1->step2 final_product This compound step2->final_product

Caption: Common synthetic route to this compound.

Experimental Protocol: Synthesis from 1-Boc-3-azidoazetidine [9]

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as ethyl acetate (EtOAc).

  • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress (typically 12 hours).

  • Upon completion, remove the catalyst by filtration through a pad of diatomaceous earth (Celite).

  • Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.

Core Reactivity

The reactivity of this compound is governed by its two distinct nitrogen functionalities. This dual reactivity allows for a wide range of chemical transformations.

  • Reactions at the 3-Amino Group: The primary amine is nucleophilic and readily undergoes standard transformations such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of diverse side chains and functional groups at the 3-position of the azetidine ring.

  • Deprotection of the 1-Boc Group: The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions.[14][] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) efficiently removes the Boc group, liberating the secondary amine of the azetidine ring.[16] This newly exposed amine can then participate in further reactions, such as coupling or cyclization.

G cluster_0 Pathway A: C3-Amine Reaction cluster_1 Pathway B: N1-Boc Deprotection start This compound amine_reaction Acylation / Alkylation / Sulfonylation start->amine_reaction boc_deprotection Acidic Conditions (e.g., TFA) start->boc_deprotection product_A N-Boc-3-(substituted-amino)azetidine amine_reaction->product_A product_B 3-Aminoazetidine boc_deprotection->product_B

Sources

An In-depth Technical Guide to tert-Butyl 3-Aminoazetidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-butyl 3-aminoazetidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will dissect its structural attributes, detail robust synthetic protocols with mechanistic rationale, and illuminate its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

In the rational design of small molecule therapeutics, the emphasis on molecules with a high sp³-character, structural rigidity, and finely-tuned physicochemical properties has grown significantly.[1] Strained N-heterocycles, particularly azetidines, have emerged as highly valuable motifs that meet these criteria.[1] The four-membered azetidine ring offers a unique combination of high ring strain, conformational rigidity, and a three-dimensional exit vector, which can confer enhanced pharmacokinetic properties, improved metabolic stability, and better solubility upon a drug candidate.[2]

tert-Butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2) is a premier example of a functionalized azetidine building block.[3] Its structure is characterized by a secondary amine within the ring, protected by a bulky tert-butoxycarbonyl (Boc) group, and a primary amine at the 3-position. This bifunctional nature allows for its directed and selective incorporation into complex molecular architectures, making it a staple in the synthesis of pharmacologically active compounds, including inhibitors of IRAK-4 (Interleukin-1 receptor-associated kinase 4).[3] The incorporation of this scaffold is a key strategy in developing drugs for inflammation, autoimmune disorders, and cancer.[4]

Structural Elucidation and Physicochemical Profile

The utility of tert-butyl 3-aminoazetidine-1-carboxylate stems directly from its unique structural and chemical properties.

Caption: Chemical structure of tert-butyl 3-aminoazetidine-1-carboxylate.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource(s)
CAS Number 193269-78-2[3][5]
Molecular Formula C₈H₁₆N₂O₂[3][5]
Molecular Weight 172.22 g/mol [3][5]
Appearance Clear colourless to pale yellow oil/liquid[3]
Boiling Point 79-81 °C at 3 mm Hg[3]
Density ~1.1 g/mL[3]
Refractive Index ~1.4650[3]
Solubility Soluble in DMSO, Methanol, Water[3]
pKa 8.29 ± 0.20 (Predicted)[3]
TPSA 55.56 Ų[5]
¹H NMR (CDCl₃) δ 1.50 (s, 9H)[3]

The molecule's structure is defined by three key regions:

  • The Azetidine Ring: A strained four-membered heterocycle that provides a rigid, three-dimensional scaffold. Its inherent strain can also be harnessed for further synthetic transformations.[1]

  • The Boc Protecting Group: The tert-butoxycarbonyl group on the ring nitrogen serves two purposes. First, it deactivates the ring nitrogen, preventing it from interfering with reactions targeting the C3-amino group. Second, its steric bulk influences the conformation of the ring. It can be removed under acidic conditions, allowing for subsequent functionalization at the N1 position.

  • The C3-Primary Amine: This nucleophilic group is the primary site for synthetic elaboration, allowing for the introduction of diverse substituents via reactions like amide coupling, reductive amination, or sulfonylation.

Synthesis and Mechanistic Insights: A Self-Validating Protocol

A reliable and high-yielding synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is crucial for its widespread use. One of the most efficient methods is the catalytic hydrogenation of tert-butyl 3-azidoazetidine-1-carboxylate. This process is clean, scalable, and avoids harsh reagents.

synthesis_workflow start 1-Boc-3-hydroxyazetidine intermediate1 1-Boc-3-azidoazetidine start->intermediate1 1. Mesylation 2. Azide Displacement (e.g., NaN₃) product tert-Butyl 3-aminoazetidine-1-carboxylate intermediate1->product Catalytic Hydrogenation (H₂, 10% Pd/C)

Caption: General synthetic workflow for tert-butyl 3-aminoazetidine-1-carboxylate.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system for the reduction of tert-butyl 3-azidoazetidine-1-carboxylate. The successful conversion is easily monitored and the product is isolated in high purity.

A. Materials and Equipment:

  • Reagents: tert-butyl 3-azidoazetidine-1-carboxylate, Ethyl acetate (EtOAc, anhydrous), 10% Palladium on carbon (Pd/C), Diatomaceous earth (Celite®).

  • Gases: Hydrogen (H₂), Nitrogen or Argon (for inert atmosphere).

  • Equipment: Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (e.g., Büchner funnel or fritted glass filter), rotary evaporator.

B. Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in ethyl acetate (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Seal the flask and purge with an inert gas (N₂ or Ar), then evacuate and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting azide. The reaction is typically complete within 12 hours.[3]

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional EtOAc and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This typically yields the desired tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil in high purity (>95%) and yield (>99%).[3]

C. Causality and Field-Proven Insights:

  • Choice of Catalyst: 10% Pd/C is the workhorse catalyst for reducing azides to amines. It offers high efficiency and selectivity, and the heterogeneous nature allows for simple removal by filtration.

  • Solvent System: Ethyl acetate is an excellent choice as it readily dissolves the reactants and is inert under hydrogenation conditions. Its volatility simplifies product isolation.

  • Safety with Hydrogen: Using a hydrogen balloon is a standard and safe practice for lab-scale hydrogenations. It is critical to purge the system with an inert gas before and after the reaction to prevent the formation of explosive mixtures with air.

  • Filtration Aid: Diatomaceous earth is essential for the complete removal of the fine, pyrophoric Pd/C catalyst. A clean filtration is paramount to obtaining a pure, catalyst-free product.

Applications in Medicinal Chemistry and Drug Design

The azetidine motif is increasingly found in FDA-approved drugs, where it is used to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][6] Drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor) feature this scaffold, underscoring its therapeutic relevance.[6]

tert-Butyl 3-aminoazetidine-1-carboxylate is a gateway to this valuable chemical space. Its primary amine serves as a versatile handle for diversification.

application_workflow cluster_reactions Functionalization at C3-Amine building_block tert-Butyl 3-aminoazetidine-1-carboxylate product1 Amide-linked Scaffold building_block->product1 Amide Coupling (e.g., HATU, EDCI) product2 Amine-linked Scaffold building_block->product2 Reductive Amination (e.g., NaBH(OAc)₃) reagent1 R-COOH (Carboxylic Acid) reagent2 R-CHO (Aldehyde)

Caption: Key synthetic transformations using the C3-amino group.

As a bioisostere, the azetidine ring is often used as a surrogate for larger saturated amines like piperidine, providing a strategy to fine-tune physicochemical properties while maintaining or improving biological activity.[6] Its rigid structure helps lock in favorable conformations for receptor binding, a key principle in modern structure-based drug design.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of tert-butyl 3-aminoazetidine-1-carboxylate is essential.

Table 2: Hazard and Safety Information

CategoryDescriptionSource(s)
GHS Hazards Causes severe skin burns and serious eye damage. May cause respiratory irritation. May cause an allergic skin reaction.[7][8][9]
Signal Word Danger / Warning[3][9][10]
PPE Wear protective gloves, chemical safety goggles, and a lab coat.[9][11]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[7][8]
Storage Keep container tightly closed. Store in a cool, dry, dark place under an inert atmosphere. Recommended storage is refrigerated (2-8°C).[3]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Inhalation: Move person into fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[9][11]

Conclusion

tert-Butyl 3-aminoazetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique structural features—a rigid, sp³-rich scaffold combined with orthogonally protected amino groups—provide a reliable platform for creating novel molecules with enhanced drug-like properties. The robust and scalable synthetic routes to this compound further solidify its role as an indispensable building block in the quest for next-generation therapeutics. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • tert-Butyl 3-(aminomethyl)
  • tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1. KISHIDA CHEMICAL CO., LTD.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • tert-Butyl 3-aminoazetidine-1-carboxyl
  • 193269-78-2 | 1-Boc-3-aminoazetidine | Amides. Ambeed.com.
  • This compound | CAS#:193269-78-2. Chemsrc.
  • Azetidines of pharmacological interest. PubMed.
  • Safety D
  • tert-Butyl 3-aminoazetidine-1-carboxyl
  • The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • tert-Butyl 3-Aminoazetidine-1-carboxyl
  • tert-Butyl 3-Aminoazetidine-1-carboxyl
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

An In-depth Technical Guide to 1-Boc-3-aminoazetidine: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-aminoazetidine-1-carboxylate, commonly known as 1-Boc-3-aminoazetidine. This document is intended for researchers, scientists, and professionals in drug development. It delves into the molecule's core physicochemical properties, outlines a standard synthesis and characterization protocol, and provides a detailed, field-proven methodology for its application in amide bond formation—a cornerstone reaction in medicinal chemistry. The guide emphasizes the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Strategic Value of a Constrained Scaffold

In modern drug discovery, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its value stems from a unique combination of properties conferred upon a parent molecule. The inherent ring strain and conformational rigidity allow for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

Compared to more flexible acyclic amines or larger rings, the azetidine motif offers several advantages:

  • Improved Physicochemical Properties: The sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability, key attributes for a successful drug candidate.[3]

  • Novel Chemical Space: It serves as a bioisostere for other common rings, allowing chemists to explore novel chemical space and circumvent existing patents.

  • Vectorial Exit Point: The 3-amino group provides a well-defined vector for substitution, allowing for systematic exploration of structure-activity relationships (SAR).

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the ring nitrogen. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal choice for multi-step synthetic campaigns.

Physicochemical and Spectroscopic Properties

1-Boc-3-aminoazetidine is a versatile building block used extensively in pharmaceutical research.[4] Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name tert-butyl 3-aminoazetidine-1-carboxylate[4][5]
Synonyms 1-Boc-3-aminoazetidine, 1-(tert-Butoxycarbonyl)-3-azetidinamine[4]
CAS Number 193269-78-2[5]
Molecular Formula C₈H₁₆N₂O₂[5]
Molecular Weight 172.22 g/mol [5]
Appearance Colorless to light yellow clear liquid or white to off-white solid[5]
Boiling Point 236.6 °C at 760 mmHg[5]
Density ~1.098 g/cm³[5]
Topological Polar Surface Area (TPSA) 55.56 Ų[5]
Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 1-Boc-3-aminoazetidine is critical before its use in synthesis. The primary amine and the Boc-protected ring nitrogen give the molecule a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for structural confirmation. A typical spectrum in CDCl₃ will show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.50 ppm.[4] The protons on the azetidine ring will appear as multiplets in the δ 3-4 ppm region.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 173.1.

  • Purity Analysis (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A purity of >97% is recommended for most synthetic applications.

Synthesis and Purification

A common and reliable laboratory-scale synthesis of 1-Boc-3-aminoazetidine involves the catalytic hydrogenation of 1-Boc-3-azidoazetidine. This method is efficient and avoids harsh reagents.

Reaction Scheme

The conversion of the azide to the primary amine is a clean reduction reaction.

G cluster_prep 1. Preparation (0 °C) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid, 1-Boc-3-aminoazetidine, HOBt in DMF B Add EDC·HCl (Activates Carboxylic Acid) A->B C Add DIPEA (Base) B->C D Warm to RT Stir 12-16h C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash (NaHCO₃, Brine) F->G H Purify (Column Chromatography) G->H I I H->I Final Amide Product

Sources

Spectroscopic Data of 1-Boc-3-aminoazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-3-aminoazetidine, with the systematic name tert-butyl 3-aminoazetidine-1-carboxylate, is a valuable building block in medicinal chemistry and drug discovery.[1] Its strained four-membered azetidine ring offers a unique three-dimensional scaffold that is of great interest for the synthesis of novel therapeutic agents. The presence of a Boc-protected nitrogen at the 1-position and a primary amine at the 3-position provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. This guide provides an in-depth overview of the key spectroscopic data for 1-Boc-3-aminoazetidine, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to aid researchers in its identification, characterization, and utilization in synthesis.

Molecular Structure and Properties

The fundamental properties of 1-Boc-3-aminoazetidine are summarized below.

PropertyValueSource
CAS Number193269-78-2[2][3]
Molecular FormulaC₈H₁₆N₂O₂[2]
Molecular Weight172.22 g/mol [2][3]
AppearanceColorless to light yellow clear liquid or white to off-white solid[1][4]

// Atom nodes N1 [label="N", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.5,-1.7!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0.8,-1.2!", color="#202124", fontcolor="#FFFFFF"]; N2 [label="NH₂", pos="-1.2,-2.9!", color="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C=O", pos="1.2,1.0!", color="#34A853", fontcolor="#FFFFFF"]; O1 [label="O", pos="2.2,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C6 [label="C", pos="3.5,1.0!", color="#FBBC05", fontcolor="#FFFFFF"]; C7 [label="CH₃", pos="3.0,2.2!", color="#202124", fontcolor="#FFFFFF"]; C8 [label="CH₃", pos="4.5,1.8!", color="#202124", fontcolor="#FFFFFF"]; C9 [label="CH₃", pos="4.0,0.0!", color="#202124", fontcolor="#FFFFFF"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C3 -- N2; N1 -- C5; C5 -- O1; O1 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; } Caption: Molecular structure of 1-Boc-3-aminoazetidine.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of 1-Boc-3-aminoazetidine and gaining insights into its structural fragments.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A robust method for analyzing 1-Boc-3-aminoazetidine by mass spectrometry involves electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Dissolve approximately 1 mg of 1-Boc-3-aminoazetidine in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrum Data

While a publicly available experimental mass spectrum is not readily accessible, the expected key ions based on the molecular structure are presented below.

m/zIonDescription
173.13[M+H]⁺Protonated molecular ion
117.09[M-C₄H₈]⁺Loss of isobutylene from the Boc group
73.06[M-Boc+H]⁺Loss of the Boc group
57.07[C₄H₉]⁺tert-Butyl cation

G cluster_protocol MS Experimental Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) Infusion Direct Infusion Ionization Electrospray Ionization (ESI) (Positive Mode) Analysis Mass Analysis (e.g., TOF or Quadrupole) Detection Ion Detection Spectrum Mass Spectrum Generation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of 1-Boc-3-aminoazetidine in solution, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

  • Sample Preparation: Dissolve 5-10 mg of 1-Boc-3-aminoazetidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.

The following table summarizes the experimental and predicted ¹H NMR data for 1-Boc-3-aminoazetidine. The experimental data for the Boc group is well-established. The data for the azetidine ring protons is based on predictive models due to the lack of a complete publicly available experimental spectrum.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Source
1.45s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group are deshielded by the adjacent quaternary carbon and carbonyl group, appearing as a sharp singlet. (Experimental in CDCl₃)
~1.8 (Predicted)br s2H-NHThe chemical shift of amine protons can vary depending on solvent and concentration. This is a predicted value.
~3.5-3.7 (Predicted)m1H-CH (NH₂)The methine proton on the carbon bearing the amino group is expected to be a multiplet due to coupling with the adjacent methylene protons. (Predicted in DMSO-d₆)[5]
~3.9-4.2 (Predicted)m4H-CH ₂-N-CH ₂-The four methylene protons of the azetidine ring are diastereotopic and will appear as complex multiplets. (Predicted in DMSO-d₆)[5]
¹³C NMR Spectroscopy

Carbon NMR provides information on the different types of carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

  • Data Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~28.5-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~45.0-C H(NH₂)The methine carbon of the azetidine ring bonded to the amino group.
~55.0-C H₂-N-C H₂-The two equivalent methylene carbons of the azetidine ring.
~79.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~156.0-C =OThe carbonyl carbon of the Boc protecting group.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) Shimming Magnetic Field Homogenization (Shimming) Pulse Radiofrequency Pulse Sequence Acquisition Free Induction Decay (FID) Acquisition Processing Fourier Transform & Phase Correction Spectrum NMR Spectrum

Conclusion

This technical guide provides a consolidated overview of the mass spectrometry and nuclear magnetic resonance spectroscopic data for 1-Boc-3-aminoazetidine. While complete, experimentally verified spectra are not fully available in the public domain, the provided experimental and predicted data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The protocols and data interpretation presented herein are designed to facilitate the confident identification and characterization of this important chemical building block. It is always recommended to acquire experimental data on in-house samples for definitive structural confirmation.

References

  • iChemical. tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. Available at: [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

  • Rios, P., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 58(3), 177-187. Available at: [Link]

  • ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available at: [Link]

  • Pasternak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1009. Available at: [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248633. Available at: [Link]

Sources

Introduction: The Strategic Importance of N-Boc-3-aminoazetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N-Boc-3-aminoazetidine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-aminoazetidine, formally known as tert-butyl 3-aminoazetidine-1-carboxylate, is a cornerstone building block in contemporary medicinal chemistry. Its structure uniquely combines the strained, sp³-rich azetidine ring with a versatile primary amine, which is strategically protected by a tert-butyloxycarbonyl (Boc) group. The azetidine motif is increasingly sought after in drug design for its ability to confer desirable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced target binding and better pharmacokinetic profiles.[1] The Boc protecting group provides robust protection during multi-step syntheses while allowing for facile deprotection under acidic conditions, a critical feature for efficient and predictable synthetic routing.[2][3]

This guide offers a comprehensive examination of the core physical and chemical properties of N-Boc-3-aminoazetidine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in the laboratory. From designing reaction conditions and selecting appropriate analytical methods to ensuring safe handling and storage, a thorough grasp of these properties empowers researchers to leverage this valuable intermediate to its full potential, accelerating the discovery of next-generation therapeutics.[1][]

Section 1: Core Physicochemical Properties

The physical properties of a chemical compound dictate its behavior in both storage and reaction environments. For N-Boc-3-aminoazetidine, these parameters are crucial for predicting its solubility in reaction media, determining purification strategies, and setting appropriate temperature controls for synthesis.

The data presented below is a synthesis of information from various commercial suppliers and databases. It is important to note that slight variations may exist between batches and suppliers due to differences in purity and residual solvents. Researchers should always refer to the Certificate of Analysis for lot-specific data.

PropertyValueSignificance in Application
Molecular Formula C₈H₁₆N₂O₂[5][6][7]Confirms the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 172.22 g/mol [7][8]Essential for all stoichiometric calculations in reaction planning.
Appearance White to off-white crystalline powder or clear colorless to pale yellow oil.[5][7][9][10]The physical state can vary. The solid form is common, but it may exist as an oil, especially if not fully purified.
Melting Point 63 - 72 °C[5]Indicates the purity of the solid form. A broad melting range may suggest impurities. Dictates the upper-temperature limit for storage as a solid.
Boiling Point 268 °C (at 760 mmHg)[5]; 236.6 °C (at 760 mmHg)[10][11]; 79 - 81 °C (at 3 mmHg)[7]High boiling point at atmospheric pressure suggests thermal stability. Vacuum distillation is required for purification to avoid decomposition.
Density 1.06 - 1.1 g/mL[5][7][10]Useful for converting between mass and volume, particularly when handling the compound in its liquid or molten state.
Solubility Soluble in water (approx. 5g/100mL)[5], Methanol, DMSO[7], and other organic solvents.[9]High solubility in a range of solvents provides flexibility in choosing reaction conditions and purification methods (e.g., extraction, chromatography).
pKa (Predicted) 8.29 - 12.26[5][7]As these are predicted values with a wide discrepancy, experimental determination is recommended. The pKa of the azetidine nitrogen is critical for understanding its nucleophilicity in reactions.

Section 2: Spectroscopic Profile for Structural Verification

Confirming the identity and purity of N-Boc-3-aminoazetidine is a prerequisite for its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure. While specific spectra should be obtained from the supplier's Certificate of Analysis, the following outlines the expected characteristics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is the most informative tool for routine identity confirmation. Key expected signals include: a singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group; multiplets in the range of ~3.0-4.0 ppm for the CH and CH₂ protons of the azetidine ring; and a broad singlet for the primary amine (NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

    • ¹³C NMR : The carbon NMR spectrum should show distinct signals for the quaternary and methyl carbons of the Boc group, as well as the unique carbons of the azetidine ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is typically used. The expected mass-to-charge ratio (m/z) would be for the protonated molecule [M+H]⁺ at approximately 173.23, confirming the molecular weight.[][13]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Characteristic absorption bands include N-H stretching vibrations for the primary amine, a strong C=O stretching band around 1680-1700 cm⁻¹ for the carbamate of the Boc group, and C-N stretching bands.

The following diagram illustrates a standard workflow for the analytical confirmation of N-Boc-3-aminoazetidine.

G cluster_0 Material Reception & Initial Checks cluster_1 Spectroscopic & Analytical Confirmation cluster_2 Decision A Receive N-Boc-3-aminoazetidine B Visual Inspection (Color, Form) A->B C Check Supplier CoA B->C D Prepare Sample in Appropriate Solvent (e.g., CDCl3, MeOD) C->D E Acquire ¹H NMR Spectrum D->E F Acquire LC-MS Data D->F G Compare Data to Reference/Expected Values E->G F->G H Identity & Purity Confirmed? G->H I Release for Synthesis H->I Yes J Quarantine & Re-evaluate H->J No

Caption: Workflow for Identity and Purity Verification.

Section 3: Experimental Protocols for Physical Property Determination

Trustworthy data is built on robust experimental design. The following protocols outline standard procedures for verifying key physical properties. The causality behind each step is explained to ensure a self-validating system.

Protocol 1: Melting Point Determination
  • Objective : To accurately determine the melting range of a solid sample of N-Boc-3-aminoazetidine as an indicator of purity.

  • Methodology :

    • Sample Preparation : Ensure the sample is completely dry by placing it under a high vacuum for several hours. A dry sample is critical because moisture can depress the melting point and broaden its range.

    • Loading : Finely crush a small amount of the solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

    • Measurement : Place the capillary tube in a calibrated digital melting point apparatus.

    • Heating : Use a rapid heating ramp (10-15 °C/min) to approximate the melting point. Then, cool the apparatus and repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point. A slow ramp is essential for allowing the system to reach thermal equilibrium, providing an accurate reading.

    • Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range provides a more accurate picture of purity than a single point.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective : To confirm the molecular weight of N-Boc-3-aminoazetidine.

  • Methodology :

    • Sample Preparation : Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition. This ensures the sample is fully dissolved and at a concentration suitable for ESI-MS without saturating the detector.

    • Chromatographic Conditions :

      • Column : Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A : Water with 0.1% formic acid. The acid is added to facilitate protonation of the analyte for positive ion mode detection.

      • Mobile Phase B : Acetonitrile with 0.1% formic acid.

      • Gradient : Run a generic gradient (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.

      • Flow Rate : 0.3 - 0.5 mL/min.

    • Mass Spectrometer Conditions :

      • Ionization Mode : Electrospray Ionization, Positive (ESI+). This mode is chosen because the basic nitrogens on the azetidine ring are easily protonated.

      • Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 100-500).

    • Analysis : Inject the sample. Analyze the resulting mass spectrum for the presence of a peak at m/z = 173.23, corresponding to [C₈H₁₆N₂O₂ + H]⁺.

The following diagram illustrates the logical flow of the LC-MS experiment.

A Prepare 1 mg/mL Stock Solution in Methanol B Dilute to ~5 µg/mL in Mobile Phase A A->B C Inject onto C18 RP-HPLC B->C D Elute with H₂O/ACN Gradient (+0.1% Formic Acid) C->D E Ionize via ESI+ Source D->E F Detect Ions (Scan m/z 100-500) E->F G Analyze Spectrum for [M+H]⁺ at m/z 173.23 F->G

Caption: Experimental Workflow for LC-MS Analysis.

Section 4: Safety, Handling, and Storage

N-Boc-3-aminoazetidine requires careful handling to minimize risk to laboratory personnel. The information below is a summary of common hazards and precautions; always consult the most current Safety Data Sheet (SDS) from your supplier before use.[6][11][14]

Hazard CategoryGHS Information & Precautions
Hazard Statements H314: Causes severe skin burns and eye damage.[14] OR H315: Causes skin irritation[6][15], H319: Causes serious eye irritation[6][15], H335: May cause respiratory irritation.[15][16] (Note: Hazard severity may vary by supplier).
Signal Word Danger or Warning[6]
Pictograms Corrosion (GHS05) and/or Irritant (GHS07)
Engineering Controls Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][16][17] Ensure eyewash stations and safety showers are readily accessible.[18]
Personal Protective Equipment (PPE) Gloves : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[6] Eye Protection : Use chemical safety goggles and/or a face shield.[6] Lab Coat : Wear a standard laboratory coat.
First Aid Measures Inhalation : Move person to fresh air. If not breathing, give artificial respiration.[6] Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6] Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][16] Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6][16] In all cases of exposure, consult a physician. [6]
Storage Store in a tightly closed container in a dry, well-ventilated place.[15] Recommended conditions vary: "Keep in dark place, Sealed in dry, Room Temperature"[5] or "Inert atmosphere, 2-8°C".[7] Follow supplier recommendations.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

N-Boc-3-aminoazetidine is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its distinct physical and chemical properties—from its solubility profile and thermal characteristics to its spectroscopic signature—are defining parameters that guide its successful application. By adhering to rigorous analytical verification, employing sound experimental protocols, and maintaining stringent safety practices, researchers can confidently and effectively integrate this powerful building block into their synthetic campaigns, paving the way for the development of novel and impactful therapeutics.

References

  • Safety Data Sheet - tert-Butyl 3-aminoazetidine-1-carboxylate. Angene Chemical. [Link]

  • tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1, 2023/5/8. KISHIDA CHEMICAL CO., LTD.. [Link]

  • 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. Chemsrc. [Link]

  • 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Chemcasts. [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...). PubMed Central. [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health (NIH). [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. [Link]

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Solubility and stability of 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-3-(amino)azetidine

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Modern Drug Discovery

This compound (tert-butyl 3-aminoazetidine-1-carboxylate) is a cornerstone building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional azetidine scaffold is increasingly incorporated into novel molecular entities to enhance potency, improve pharmacokinetic profiles, and explore new chemical space. As a bifunctional molecule—possessing both a free primary amine for derivatization and a Boc-protected secondary amine—it offers a defined and controlled route for synthetic elaboration.[1]

However, the successful integration of this valuable intermediate into complex synthetic pathways is critically dependent on a thorough understanding of its fundamental physicochemical properties: solubility and stability. Inefficient dissolution can lead to inconsistent reaction kinetics and yield, while unanticipated degradation can generate impurities that compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers with field-proven insights and practical methodologies to mitigate risks, optimize process parameters, and accelerate the development of next-generation therapeutics.

Section 1: Solubility Profile

The solubility of a synthetic building block is a critical parameter that influences everything from reaction solvent selection to purification and formulation. The this compound molecule contains both a polar primary amine and the strained azetidine ring, along with a nonpolar, bulky tert-butyloxycarbonyl (Boc) protecting group. This amphiphilic nature results in a nuanced solubility profile.

Qualitative Solubility in Common Laboratory Solvents

Based on empirical data from various chemical suppliers and analogous structures, this compound exhibits good solubility in a range of polar organic solvents. Its solubility in aqueous media is more limited but present.

Table 1: Qualitative Solubility Data for this compound

Solvent ClassSolvent ExampleExpected SolubilityRationale & Use Case
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][2]Excellent solvent for creating high-concentration stock solutions for screening and biological assays.
N,N-Dimethylformamide (DMF)SolubleCommonly used in peptide coupling and other reactions where high solubility of protected amines is required.
Polar Protic Methanol (MeOH)Soluble[1][2]Useful for reactions and for purification via chromatography. Its volatility aids in removal post-process.
Ethanol (EtOH)SolubleA greener alternative to methanol for many applications; often used in crystallizations.
Aqueous WaterSoluble[1][2]The presence of the free amine and the azetidine nitrogen allows for some water solubility, which can be pH-dependent. This is a critical factor for aqueous workups and extractions.
Chlorinated Dichloromethane (DCM)SolubleFrequently used in organic synthesis for reactions run at or below room temperature.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

For process optimization and the development of robust synthetic procedures, precise quantitative solubility data is indispensable. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.

Causality Behind the Protocol: This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility under the specified conditions. Using a calibrated analytical technique like HPLC with a UV detector provides the necessary accuracy and precision for quantification.

Protocol Steps:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of glass vials. The visible presence of undissolved solid is essential to ensure equilibrium is reached.

  • Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. The extended time is crucial to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any microscopic particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of this compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Diagram 1: Workflow for Experimental Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h at constant T) B->C D 4. Settle or Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.45 µm Syringe Filter) D->E F 6. Accurately Dilute Filtered Sample E->F G 7. Analyze via HPLC-UV against Calibration Curve F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H G cluster_main Stability of this compound cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Main This compound Boc Group Azetidine Ring Deprotection Degradation: Boc Cleavage Main:f0->Deprotection Stable Stable Main:f0->Stable Main:f0->Stable Acid Acidic pH (e.g., TFA, HCl) Acid->Main:f0 Base Basic pH (e.g., NaOH, Et3N) Base->Main:f0 Heat High Temperature Heat->Deprotection accelerates (if acidic) Reductants Reducing Agents (e.g., H2/Pd, NaBH4) Reductants->Main:f0

Caption: Key factors influencing the stability of the Boc protecting group.

Protocol for a Forced Degradation Study

To proactively identify potential degradation products and establish analytical methods, a forced degradation (or stress testing) study is essential.

Causality Behind the Protocol: This protocol exposes the compound to harsh conditions (strong acid, base, oxidant, heat, and light) that are expected to cause degradation. By analyzing the stressed samples by HPLC, we can identify the retention times of potential impurities and ensure our analytical method is "stability-indicating"—meaning it can separate the intact compound from its degradation products. [] Protocol Steps:

  • Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Stress: Incubate a vial of the stock solution at 80°C for 48 hours.

    • Control: Keep a vial of the stock solution at the recommended storage condition (e.g., 4°C).

  • Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples and the control sample using a high-resolution reverse-phase HPLC method with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess peak purity to ensure the main peak is not co-eluting with impurities.

    • The primary degradation product under acidic conditions is expected to be 3-aminoazetidine.

Section 3: Summary and Recommendations

This compound is a versatile and valuable building block whose effective use hinges on a clear understanding of its solubility and stability.

  • For Solubility: The compound is readily soluble in common polar organic solvents like DMSO, methanol, and DMF. For processes requiring precise concentration control, it is imperative to determine quantitative solubility using a robust method like the shake-flask protocol outlined herein.

  • For Stability: The primary liability is the acid-sensitive Boc group. All processes should be conducted under neutral or, preferably, basic conditions to maintain its integrity. Long-term storage should be under refrigerated and dry conditions. [4][5] By adhering to these principles and employing the validation protocols described, researchers and drug development professionals can confidently and effectively utilize this compound, ensuring the integrity of their synthetic routes and the quality of their final products.

References

  • This compound | CAS#:193269-78-2 | Chemsrc. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. [Link]

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A Technical Guide to 1-Boc-3-(amino)azetidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological properties of therapeutic candidates. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational constraints and ability to impart favorable physicochemical characteristics.[1] The inherent ring strain of the azetidine ring, while making its synthesis a nuanced challenge, also endows it with a three-dimensional character that can enhance binding affinity and selectivity to biological targets.[2][3] This guide focuses on a key building block that provides access to this valuable scaffold: 1-Boc-3-(amino)azetidine.

This versatile intermediate, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, offers a stable yet readily deprotectable handle for further chemical elaboration. The presence of the primary amino group at the 3-position provides a convenient point for derivatization, making it a cornerstone for the synthesis of a diverse array of more complex molecules. This guide will provide an in-depth overview of its commercial availability, detailed synthetic protocols, and its application in the development of novel therapeutics, with a particular focus on its relevance to the synthesis of targeted therapies.

Commercial Availability: Sourcing a Critical Building Block

The accessibility of starting materials is a critical consideration in any synthetic endeavor. This compound is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. The quality and purity of this starting material are paramount to ensure the success and reproducibility of subsequent synthetic steps.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥95%Grams to Kilograms
Combi-Blocks >97%Grams to Kilograms
Acros Organics 97%Grams
TCI America >98%Grams
BLD Pharm ≥98%Grams to Kilograms
Chemsavers 94%Grams

This table is a representative sample and not exhaustive. Researchers should always consult supplier specifications for the most up-to-date information.

Synthesis of this compound: A Practical Guide

Several synthetic routes to this compound have been reported. The choice of a particular route often depends on the availability of starting materials, scalability, and safety considerations. Here, we detail two common and reliable methods.

Method 1: Reduction of 1-Boc-3-azidoazetidine

This is a widely used and efficient method that proceeds with high yield and purity. The key transformation is the reduction of an azide to a primary amine.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1-Boc-3-azidoazetidine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol. The choice of solvent is critical for ensuring the solubility of the starting material and the catalyst's efficiency.

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The catalyst is pyrophoric, and appropriate handling precautions should be taken.

  • Hydrogenation: The flask is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate is concentrated under reduced pressure to yield this compound as a crude oil.

  • Purification: For most applications, the crude product is of sufficient purity. However, if necessary, purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the reduction of azides to amines due to its high activity and selectivity.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction. Maintaining a positive pressure of hydrogen ensures a sufficient supply for the reaction to proceed to completion.

  • Celite® Filtration: Celite is a diatomaceous earth that provides a fine filter bed, effectively removing the finely divided palladium catalyst from the reaction mixture.

Diagram of Synthesis Workflow (Method 1):

G start 1-Boc-3-azidoazetidine step1 Dissolve in Ethyl Acetate start->step1 step2 Add 10% Pd/C step1->step2 step3 Hydrogenate (H2 balloon) step2->step3 step4 Filter through Celite® step3->step4 step5 Concentrate in vacuo step4->step5 product This compound step5->product

Caption: Synthesis of this compound via catalytic hydrogenation.

Method 2: From 3-Hydroxyazetidine

This route involves the conversion of the hydroxyl group to a leaving group, followed by displacement with an azide, and subsequent reduction.

Experimental Protocol:

  • Boc Protection: 3-Hydroxyazetidine hydrochloride is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield N-Boc-3-hydroxyazetidine.[4]

  • Mesylation/Tosylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is then activated by converting it into a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

  • Azide Displacement: The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to afford 1-Boc-3-azidoazetidine via an SN2 reaction.

  • Reduction: The azide is then reduced to the amine as described in Method 1.

Causality Behind Experimental Choices:

  • Boc Protection: The Boc group is used to protect the azetidine nitrogen from participating in side reactions during the subsequent steps. It is stable under the conditions of mesylation and azide displacement and can be easily removed under acidic conditions if required.

  • Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate makes it an excellent leaving group, facilitating the subsequent nucleophilic substitution with azide.

  • Sodium Azide: Sodium azide is a common and effective source of the azide nucleophile.

Quality Control: Ensuring Purity and Identity

The purity and identity of this compound are crucial for its successful application in multi-step syntheses. A combination of analytical techniques is employed to ensure the quality of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the Boc group (a characteristic singlet around 1.4 ppm) and the protons on the azetidine ring.

    • ¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbons of the azetidine ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). Purity is typically determined by the area percentage of the main peak. For amines lacking a strong UV chromophore, derivatization or the use of detectors like ELSD or CAD may be necessary.[5][]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 3-aminoazetidine scaffold is a privileged motif in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] Its incorporation can lead to improved solubility, metabolic stability, and target engagement.[7] this compound serves as a key starting material for introducing this valuable fragment.

A prominent example of a drug containing a substituted azetidine core is Baricitinib .[1] Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[8] The synthesis of Baricitinib involves a key intermediate, 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile, which is derived from a 3-azetidinone precursor.[9][10] While not a direct use of 1-Boc-3-aminoazetidine, the synthesis highlights the importance of functionalized azetidines in constructing complex drug molecules.

Mechanism of Action of Baricitinib and the JAK-STAT Pathway:

Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[2][7][11] This pathway is crucial for mediating the cellular response to a variety of cytokines and growth factors involved in inflammation and immune function.[12][13]

Diagram of the JAK-STAT Signaling Pathway and Inhibition by Baricitinib:

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Initiates Baricitinib Baricitinib Baricitinib->JAK Inhibits

Caption: Baricitinib inhibits JAK, disrupting the inflammatory signaling cascade.

Conclusion

This compound is a commercially accessible and synthetically versatile building block of significant importance in modern drug discovery. Its unique structural features and the ability to introduce the valuable 3-aminoazetidine scaffold make it a sought-after intermediate for the synthesis of novel therapeutics. A thorough understanding of its commercial availability, reliable synthetic protocols, and robust quality control measures, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the potential of this powerful chemical entity. The continued exploration of azetidine-containing molecules promises to yield the next generation of innovative medicines.

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The Alchemist's Azetidine: A Senior Scientist's Guide to the Safe Handling of tert-Butyl 3-Aminoazetidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Key Building Block

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with favorable pharmacokinetic properties is relentless. Among the small, saturated heterocycles, azetidines have emerged as valuable building blocks, offering a unique three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and target engagement. Tert-butyl 3-aminoazetidine-1-carboxylate, a key intermediate, is instrumental in the synthesis of a multitude of pharmaceutical candidates.[1] Its growing importance necessitates a comprehensive understanding of its safe handling and application. This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond rudimentary safety data to instill a culture of informed caution and procedural excellence.

I. Hazard Identification and Risk Assessment: Understanding the Adversary

While an indispensable tool, tert-butyl 3-aminoazetidine-1-carboxylate is not without its inherent risks. A thorough understanding of its hazard profile is the bedrock of safe laboratory practice.

Primary Hazards:

  • Skin and Eye Damage: The compound is classified as a substance that can cause severe skin burns and serious eye damage.[2] This is a critical consideration, as even brief contact can lead to significant injury. The mechanism of this corrosive action is linked to its alkaline nature and ability to hydrolyze lipids and proteins in tissues.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]

  • Allergic Skin Reaction: Some sources indicate that it may cause an allergic skin reaction.[4]

Risk Mitigation Strategy:

A proactive risk assessment is paramount. Before any manipulation of this compound, a thorough evaluation of the experimental procedure should be conducted to identify potential exposure points. The quantity of material being used, the duration of the experiment, and the specific manipulations (e.g., weighing, dissolution, reaction quenching) will all influence the level of risk and the necessary control measures.

II. Safe Handling and Personal Protective Equipment (PPE): A System of Proactive Defense

Adherence to a stringent set of handling protocols and the consistent use of appropriate personal protective equipment are non-negotiable.

Engineering Controls:

All work with tert-butyl 3-aminoazetidine-1-carboxylate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][4] This is the primary line of defense to prevent inhalation exposure.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[4][5]
Hand Protection Nitrile or neoprene glovesTo prevent skin contact, which can lead to burns and irritation.[4][5] Gloves should be inspected before use and changed frequently.
Skin and Body Protection A flame-retardant lab coat and closed-toe shoesTo protect the skin from accidental spills and contamination.[5]

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh Weigh compound in fume hood prep_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve react Perform reaction under inert atmosphere if necessary dissolve->react quench Quench reaction carefully react->quench Reaction complete dispose_waste Dispose of waste in designated containers quench->dispose_waste decontaminate Decontaminate work area dispose_waste->decontaminate exit exit decontaminate->exit End of procedure Spill_Cleanup_Protocol start Spill Occurs evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE (respirator may be required) evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with a suitable agent (if applicable and safe) contain->neutralize collect Collect absorbed material into a sealed container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Cleanup Complete dispose->end

Caption: A stepwise protocol for responding to a spill of tert-butyl 3-aminoazetidine-1-carboxylate.

V. Disposal Considerations: Responsible Stewardship

The disposal of tert-butyl 3-aminoazetidine-1-carboxylate and its containers must be carried out in accordance with local, state, and federal regulations. [3][6]

  • Chemical Waste: Dispose of the substance as hazardous waste. Do not allow it to enter drains or waterways. [4]* Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly. [3]

VI. Applications in Drug Development: A Versatile Scaffold

The utility of tert-butyl 3-aminoazetidine-1-carboxylate as a pharmaceutical intermediate is well-established. [1]Its rigid, three-dimensional structure is often used to replace more flexible aliphatic amines, leading to improved potency and selectivity of drug candidates. The Boc-protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions to reveal the reactive secondary amine for further functionalization. [7]This compound is a key precursor in the synthesis of Janus kinase (JAK) inhibitors, among other therapeutic agents. [8]

Conclusion: A Commitment to Safety and Scientific Advancement

Tert-butyl 3-aminoazetidine-1-carboxylate is a powerful tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a deep understanding of its properties and a steadfast commitment to rigorous safety protocols. By integrating the principles outlined in this guide, researchers can confidently harness the potential of this valuable building block to drive the next wave of therapeutic innovation.

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Methodological & Application

Application Notes and Protocols: 1-Boc-3-(amino)azetidine as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as conformational rigidity, increased sp³ character, and the ability to improve aqueous solubility and metabolic stability, make it a highly attractive motif for the design of novel therapeutic agents.[1][3] This guide provides an in-depth exploration of 1-Boc-3-(amino)azetidine, a key building block that serves as a versatile and efficient entry point for incorporating the azetidine scaffold into drug candidates. We present detailed, field-tested protocols for its most critical synthetic transformations, including N-acylation, reductive amination, and sulfonylation, along with the subsequent Boc-deprotection. Each protocol is designed as a self-validating system, with expert insights into the causality behind experimental choices to empower researchers in their drug discovery efforts.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic incorporation of small, strained ring systems is a powerful tactic in modern drug design. The azetidine ring, in particular, offers a compelling balance of properties. Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity can lead to enhanced binding affinity with biological targets by pre-organizing substituents into well-defined spatial orientations, thus reducing the entropic penalty upon binding.[4][5] This structural constraint distinguishes it from more flexible acyclic amines or larger heterocycles like piperidine.[6]

The presence of the nitrogen atom within the four-membered ring provides a vector for improving physicochemical properties, acting as a hydrogen bond acceptor or, when protonated, a cation that can enhance solubility. The non-planar, puckered conformation of the azetidine ring allows it to serve as a unique three-dimensional scaffold. This has led to its successful incorporation into several FDA-approved drugs, including:

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1]

  • Cobimetinib: A MEK1/2 inhibitor used in the treatment of melanoma.[1]

  • Azelnidipine: A dihydropyridine calcium channel blocker for hypertension.[1][7]

This compound has emerged as a cornerstone for accessing this privileged scaffold. The Boc (tert-butoxycarbonyl) group provides robust protection for the ring nitrogen, allowing the exocyclic primary amine at the 3-position to be selectively functionalized.[8][9]

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the integrity of this key building block.

PropertyValue
Chemical Name tert-Butyl 3-aminoazetidine-1-carboxylate
CAS Number 193269-78-2
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Colorless to light yellow oil/liquid
Boiling Point ~256 °C
Density ~1.023 g/mL

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • It is recommended to store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential degradation from atmospheric moisture and CO₂.

  • As with all amines, avoid contact with strong oxidizing agents and strong acids.

Core Synthetic Protocols

The primary amino group of this compound is a versatile handle for a variety of conjugation chemistries. The following protocols represent the most common and robust methods for its elaboration.

N-Acylation (Amide Bond Formation)

The formation of an amide bond is arguably the most fundamental reaction in medicinal chemistry, linking key pharmacophoric fragments. This protocol utilizes HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

Experimental Protocol: General Procedure for HATU-Mediated N-Acylation

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Dichloromethane, ~0.1 M concentration).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step generates the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel to yield the pure N-acylated azetidine.

Scientist's Notes (Causality & Insights):

  • Why HATU? HATU is a superior coupling reagent compared to classic carbodiimides like DCC or EDC alone, especially for sterically hindered substrates. It operates through the formation of an HOBt-activated ester, which is highly reactive and less prone to racemization at adjacent chiral centers.[10]

  • Role of DIPEA: DIPEA is a non-nucleophilic base. Its primary role is to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the ammonium salt of the amine, ensuring it remains a free nucleophile. Using at least 2 equivalents is crucial.

  • Solvent Choice: DMF and DCM are excellent choices due to their ability to dissolve a wide range of substrates and reagents while remaining inert to the reaction conditions. Ensure they are anhydrous to prevent hydrolysis of the activated ester.

Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps Carboxylic_Acid Carboxylic Acid (R-COOH) Activation 1. Pre-activation (DMF, 20 min, RT) Carboxylic_Acid->Activation Azetidine This compound Coupling 2. Amine Addition (2-4 h, RT) Azetidine->Coupling Coupling_Reagent HATU / DIPEA Coupling_Reagent->Activation Activation->Coupling Activated Ester Workup 3. Aqueous Workup & Extraction Coupling->Workup Purification 4. Chromatography Workup->Purification Product Purified N-Acyl-Azetidine Purification->Product

Caption: Workflow for HATU-mediated N-acylation.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing the azetidine nitrogen to be connected to a wide variety of alkyl groups derived from aldehydes and ketones.[11] This one-pot protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[12]

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. For less reactive carbonyls or amines, adding a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography.

Scientist's Notes (Causality & Insights):

  • Why STAB? Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations.[13] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone. Its reactivity is enhanced under slightly acidic conditions, making it highly selective for the protonated iminium ion intermediate.[11]

  • Solvent Choice: Chlorinated solvents like DCE are often preferred as they are compatible with STAB and are good at solvating the various intermediates. THF is also a viable option. Protic solvents like methanol are generally avoided as they can react with STAB.[12]

  • One-Pot Advantage: This procedure avoids the need to isolate the often-unstable imine intermediate, improving overall efficiency and yield.

Visualization of Reductive Amination Workflow

Reductive_Amination_Workflow Reagents Aldehyde/Ketone + This compound in DCE/THF Imine_Formation Iminium Ion Formation (RT, 30-60 min) Reagents->Imine_Formation Step 1 Reduction Add NaBH(OAc)₃ (RT, 4-16 h) Imine_Formation->Reduction Step 2 Workup Quench (NaHCO₃) & Extract Reduction->Workup Step 3 Product Purified N-Alkyl-Azetidine Workup->Product Purification

Caption: One-pot reductive amination workflow.

Boc-Deprotection

Removal of the Boc protecting group is often the final step in a synthesis, or an intermediate step to allow for functionalization of the azetidine ring nitrogen itself. This is reliably achieved under acidic conditions.

Experimental Protocol: General Procedure for Boc-Deprotection

  • Reaction Setup: Dissolve the N-Boc protected azetidine substrate (1.0 eq) in dichloromethane (DCM) (~0.1-0.2 M).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10-20 eq, or as a 20-50% v/v solution in DCM).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically very fast and is often complete within 30-60 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can help remove residual TFA.

  • Isolation: The product is obtained as a TFA salt. It can be used directly in the next step, or the free amine can be obtained by dissolving the residue in a minimal amount of water, basifying with a base (e.g., NaHCO₃ or 1M NaOH), and extracting with an organic solvent (e.g., DCM or EtOAc).

Scientist's Notes (Causality & Insights):

  • Mechanism of Deprotection: The Boc group is stable to bases and nucleophiles but is readily cleaved by strong acids. TFA protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[14]

  • Safety and Handling: TFA is a strong, corrosive acid. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Alternative Acids: While TFA is most common, 4M HCl in dioxane is another standard reagent for Boc deprotection and can be advantageous as the resulting hydrochloride salt is often a crystalline solid that is easier to handle than the oily TFA salt.

Visualization of Boc-Deprotection Logic

Boc_Deprotection_Logic Boc_Azetidine Boc-Protected Azetidine Free_Amine Deprotected Azetidine (as TFA or HCl salt) Boc_Azetidine->Free_Amine  Cleavage of Tert-butyl Cation & Decarboxylation Acid Strong Acid (TFA or HCl)

Caption: Logical flow of acid-mediated Boc-deprotection.

Conclusion

This compound is a powerful and enabling building block in the drug discovery toolkit. Its bifunctional nature—a nucleophilic primary amine for facile elaboration and a protected ring nitrogen for stability and staged deprotection—provides a streamlined entry into a diverse chemical space. The robust and scalable protocols detailed herein for N-acylation, reductive amination, and deprotection form a fundamental basis for the synthesis of novel azetidine-containing drug candidates. By leveraging the unique conformational and physicochemical benefits of the azetidine scaffold, researchers can continue to push the boundaries of medicinal chemistry to develop the next generation of innovative therapeutics.

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Application Notes & Protocols: N-Boc Deprotection of 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Deprotection of a Privileged Scaffold

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in contemporary organic synthesis, prized for its stability in a wide range of reaction conditions and its facile, acid-labile removal.[1][2][3] Concurrently, the azetidine motif has emerged as a "privileged scaffold" in medicinal chemistry. This strained, four-membered heterocycle offers a unique three-dimensional vector for molecular exploration, often improving properties like metabolic stability, solubility, and ligand efficiency.[4][5][6]

The synthesis and functionalization of 3-aminoazetidine, a key building block, frequently involve N-Boc protection. However, the deprotection of this substrate is not trivial. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to undesired, acid-mediated ring-opening or decomposition pathways.[4][5][7][8] Therefore, achieving clean and efficient N-Boc deprotection requires a carefully optimized protocol that balances cleavage of the carbamate with the preservation of the valuable azetidine ring.

This guide provides a detailed examination of the mechanistic principles, field-proven protocols, and critical parameters for the successful N-Boc deprotection of 3-aminoazetidine, designed for researchers in synthetic chemistry and drug development.

The Causality of Deprotection: A Mechanistic Perspective

The acid-catalyzed cleavage of the N-Boc group is a well-understood, multi-step process.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Acid-Catalyzed Protonation : The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[9][10][11]

  • Heterolytic Cleavage : This protonation destabilizes the C-O bond, leading to the irreversible, heterolytic cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[9][10][11]

  • Spontaneous Decarboxylation : The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[2][10][11] The evolution of CO2 gas is a visual indicator that the reaction is proceeding.

  • Amine Salt Formation : In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[10][11]

The primary byproducts are the tert-butyl cation and carbon dioxide. The tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or alkylate sensitive functional groups on the substrate or in the solvent.[10][12]

Experimental Workflow start Start: N-Boc-3-aminoazetidine dissolve 1. Dissolve in Solvent (DCM or Dioxane) start->dissolve add_acid 2. Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react 3. Stir at RT (0.5 - 4 hours) add_acid->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Work-up & Isolation monitor->workup Complete end_product Product: 3-Aminoazetidine Salt or Free Base workup->end_product

Sources

Introduction: The Rising Prominence of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Coupling Reactions with 1-Boc-3-(amino)azetidine for Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a crucial structural component in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] Among the various functionalized azetidines, this compound serves as a versatile and highly valuable building block for the synthesis of novel therapeutics. This guide provides detailed application notes and protocols for the most common and effective coupling reactions involving this compound, tailored for researchers and scientists in the field of drug development.

I. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in drug discovery.[3] When coupling a carboxylic acid with this compound, the choice of coupling reagent is paramount to achieving high yields and minimizing side reactions, particularly given the potential for steric hindrance.

Mechanism and Rationale for Reagent Selection

Amide coupling reactions proceed via the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3] Common coupling reagents fall into several classes, including carbodiimides, phosphonium salts, and uronium/aminium salts.[4][5]

  • Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective but often require additives such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization and prevent the formation of an unreactive N-acylurea byproduct.[4][6]

  • Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, especially for sterically hindered couplings, due to the formation of a highly reactive OAt-active ester.[4][5]

  • Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and known for rapid reaction times.[4]

General Workflow for Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Boc_Azetidine This compound Coupling Nucleophilic Attack by Amine Boc_Azetidine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Amide Product Workup->Product

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling a generic carboxylic acid with this compound using HATU, which is particularly effective for challenging substrates.[4][7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Data for Common Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup.[4][8]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient, especially for sterically hindered substrates.[4][5]
PyBOP NoneDIPEADMF or DCM2 - 880 - 95Known for high efficiency and rapid reaction times.[4]
DIC HOBt/OxymaDIPEADMF4 - 1870 - 90The diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC.[9][10]
Troubleshooting and Optimization
  • Incomplete Coupling: If the reaction stalls, a "double coupling" can be performed by adding a fresh solution of the activated carboxylic acid.[9] Alternatively, switching to a more potent coupling reagent like HATU is recommended.[9]

  • Racemization: For chiral carboxylic acids, racemization can be a concern.[9] Using a non-nucleophilic, sterically hindered base like DIPEA and adding a racemization suppressant such as HOBt or Oxyma can mitigate this issue.[4][9] Lowering the reaction temperature may also be beneficial.

  • Side Reactions: With uronium/aminium reagents like HATU, guanidinylation of the amine can occur with excess reagent.[4] Using a slight excess of the carboxylic acid relative to the coupling reagent can prevent this.

II. Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful method for forming secondary and tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[11][12] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Mechanism and Choice of Reducing Agent

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.[13]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones. It is often the reagent of choice due to its high selectivity and ease of handling.

  • Sodium cyanoborohydride (NaBH₃CN): Another common reducing agent, but it is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[13]

  • α-picoline-borane: A stable and efficient reducing agent that can be used in various solvents, including methanol and water.[13]

Reductive Amination Workflow

G Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Boc_Azetidine This compound Boc_Azetidine->Imine_Formation Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Product Secondary Amine Product Reduction->Product

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details the reductive amination of a generic aldehyde with this compound.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the aldehyde and this compound in DCE, add a catalytic amount of acetic acid (if needed to facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

III. Synthesis of Ureas: Key Pharmacophores

Urea moieties are prevalent in a wide range of pharmaceuticals. The synthesis of ureas from this compound can be achieved through several methods, most commonly by reaction with an isocyanate or by using a phosgene equivalent. A practical one-pot synthesis can also transform the Boc-protected amine directly into a urea.[14][15]

Protocol 3: Urea Synthesis from an Isocyanate

This is the most direct method for preparing unsymmetrical ureas.

Materials:

  • This compound (1.0 equiv)

  • Isocyanate (R-N=C=O) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isocyanate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC. If the starting amine is consumed, the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by silica gel column chromatography.

Alternative One-Pot Urea Synthesis from Boc-Protected Amine

A method developed by Kokotos and Spyropoulos allows for the one-pot synthesis of ureas from Boc-protected amines via the in situ generation of an isocyanate.[14][15][16] This is achieved using 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by the addition of a second amine.[14][15][16]

Urea Synthesis Workflow

G Boc_Azetidine This compound Reaction Nucleophilic Addition Boc_Azetidine->Reaction Isocyanate Isocyanate (R-NCO) Isocyanate->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product Urea Product Reaction->Product

Caption: General workflow for urea synthesis from an isocyanate.

Conclusion

This compound is a cornerstone building block for introducing the valuable azetidine scaffold into drug candidates. Mastery of its coupling reactions—amide bond formation, reductive amination, and urea synthesis—is essential for medicinal chemists. By understanding the principles behind reagent selection and by employing robust, optimized protocols, researchers can efficiently synthesize diverse libraries of azetidine-containing molecules, accelerating the discovery of next-generation therapeutics.

References

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  • Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. Available at: [Link]

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Application Note: Strategic Synthesis of Potent IRAK-4 Inhibitors Utilizing the 1-Boc-3-(amino)azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Kinase of Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK-4) has emerged as a pivotal therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and certain cancers.[1][2] Functioning as the "master IRAK," it is an essential upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] These pathways are integral to the innate immune response, and their dysregulation is implicated in the pathophysiology of conditions like rheumatoid arthritis, inflammatory bowel disease, and lupus.[1][4] Consequently, the development of small molecule inhibitors that can selectively modulate IRAK-4 activity is a highly promising therapeutic strategy.[1][3]

In modern medicinal chemistry, the deliberate incorporation of strained ring systems has become a powerful tactic to enhance the pharmacological properties of drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly valuable scaffold.[5][6] Its inherent ring strain and sp³-rich character confer a unique conformational rigidity that can improve metabolic stability, aqueous solubility, and binding affinity to target proteins.[5][7][8] This guide provides a detailed protocol and scientific rationale for the synthesis of IRAK-4 inhibitors, leveraging the versatile building block, 1-Boc-3-(amino)azetidine, to construct the core of the pharmacophore.

Scientific Foundation: The "Why" Behind the Synthesis

The IRAK-4 Signaling Cascade: A Central Inflammatory Hub

Understanding the mechanism of IRAK-4 is crucial for rational inhibitor design. Upon activation by pathogen-associated molecular patterns (PAMPs) or inflammatory cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88.[2] This event triggers the assembly of a signaling complex known as the "Myddosome," where MyD88 recruits and activates IRAK-4.[2][9] IRAK-4, through its kinase activity, then phosphorylates other IRAK family members, such as IRAK-1.[3][10] This phosphorylation cascade leads to the activation of downstream pathways, including NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[3][4] Inhibiting IRAK-4 at this critical upstream juncture can effectively shut down this entire inflammatory cascade.[3][11]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R Activation (PAMPs / Cytokines) MyD88 MyD88 Recruitment TLR_IL1R->MyD88 Myddosome Myddosome Assembly MyD88->Myddosome IRAK4 IRAK-4 Activation Myddosome->IRAK4 IRAK1 IRAK-1 Phosphorylation IRAK4->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 MAPK_NFkB MAPK & NF-κB Pathways TRAF6->MAPK_NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK_NFkB->Cytokines Inhibitor IRAK-4 Inhibitor (e.g., from 1-Boc-3-aminoazetidine) Inhibitor->IRAK4

Caption: The IRAK-4 signaling pathway, a key target for anti-inflammatory drugs.

The Azetidine Advantage in Drug Design

The choice of this compound is a strategic one, rooted in the principles of modern drug design.

  • Vectorial Exit Point: The 3-amino group on the azetidine ring provides a well-defined point for synthetic elaboration, allowing chemists to project a substituent into a specific region of the target's binding pocket.

  • Improved Physicochemical Properties: Azetidines are known to enhance aqueous solubility and reduce lipophilicity compared to more traditional, larger aliphatic linkers. This is a critical advantage for developing orally bioavailable drugs.[5]

  • Metabolic Stability: The four-membered ring is more metabolically stable than acyclic linkers, which can be susceptible to enzymatic degradation. Several FDA-approved drugs incorporate azetidine motifs for this reason.[5]

  • Boc Protection as a Control Element: The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for controlled synthesis. It is stable under a wide range of reaction conditions (e.g., amide coupling) but can be cleanly removed under acidic conditions, allowing for subsequent functionalization if required.

Experimental Protocol: A Validated Path to IRAK-4 Inhibitors

This section outlines a representative, self-validating protocol for the synthesis of a generic IRAK-4 inhibitor core structure via amide bond formation with this compound.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥95%Commercially Available[12][13][14]
Heterocyclic Carboxylic Acid (Core)≥98%Dependent on target scaffold
HATU (Coupling Agent)≥98%Sigma-Aldrich, Combi-Blocks
DIPEA (Non-nucleophilic Base)Reagent GradeSigma-Aldrich, Acros Organics
Dichloromethane (DCM)AnhydrousAcros Organics, Fisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics, Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Saturated Sodium Bicarbonate (aq.)ACS GradeFisher Scientific
Brine (Saturated NaCl aq.)ACS GradeFisher Scientific
Anhydrous Magnesium SulfateACS GradeFisher Scientific
Silica Gel230-400 meshSiliCycle, Fisher Scientific
Synthetic Workflow Diagram

Synthesis_Workflow start Start: Reagents step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 qc1 QC Check 1: TLC/LC-MS (Confirm Product Formation) step1->qc1 qc1->step1 Incomplete step2 Step 2: Aqueous Workup (Extraction & Washing) qc1->step2 Reaction Complete step3 Step 3: Purification (Column Chromatography) step2->step3 qc2 QC Check 2: ¹H NMR (Assess Purity) step3->qc2 qc2->step3 Impure step4 Step 4: Boc Deprotection (TFA in DCM) qc2->step4 Purity >95% step5 Step 5: Final Isolation (Solvent Removal) step4->step5 final_product Final Product: IRAK-4 Inhibitor step5->final_product characterization Full Characterization (¹H/¹³C NMR, HRMS, HPLC) final_product->characterization

Caption: A self-validating workflow for IRAK-4 inhibitor synthesis.

Step-by-Step Synthesis Protocol

Step 1: Amide Coupling Reaction

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid core (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add this compound (1.1 eq) to the solution. Rationale: A slight excess of the amine ensures complete consumption of the more valuable acid starting material.

  • Add HATU (1.2 eq) to the mixture. Rationale: HATU is a highly efficient peptide coupling agent that minimizes side reactions and racemization.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. Rationale: DIPEA is a sterically hindered, non-nucleophilic base used to activate the coupling agent and neutralize the acidic byproducts without competing in the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is fully consumed. This is a critical validation step to prevent proceeding with an incomplete reaction.

Step 2: Aqueous Workup and Extraction

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 3: Purification

  • Purify the crude material using flash column chromatography on silica gel.

  • A typical eluent system is a gradient of ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Validation: Obtain a ¹H NMR spectrum of the purified, Boc-protected intermediate to confirm its structure and assess purity before proceeding.

Step 4: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M).

  • Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating the free amine as a TFA salt.

  • Stir the reaction at room temperature for 1-2 hours.

  • In-Process Control: Monitor the deprotection by LC-MS to ensure the complete disappearance of the starting material.

Step 5: Final Product Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the final IRAK-4 inhibitor as its TFA salt. It can be further purified by reverse-phase HPLC if necessary or converted to the free base.

Characterization of the Final Product

The identity, structure, and purity of the final compound must be rigorously confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural ElucidationSignals corresponding to all protons and carbons in the expected structure; correct integrations and splitting patterns.
HRMS (High-Res Mass Spec) Molecular Formula ConfirmationObserved mass matches the calculated exact mass to within 5 ppm, confirming the elemental composition.[15]
HPLC/UPLC Purity AssessmentA single major peak, indicating >95% purity by UV detection at a relevant wavelength (e.g., 254 nm).[16]

Application: Screening for Biological Activity

The synthesized compound must be tested for its ability to inhibit IRAK-4. A common and reliable method is a biochemical kinase assay.

Inhibitor_Screening_Logic cluster_0 Biochemical Assay Setup cluster_1 Detection & Analysis Enzyme Recombinant IRAK-4 Enzyme Assay Incubate Components Enzyme->Assay Substrate Peptide Substrate + ATP Substrate->Assay Compound Synthesized Inhibitor (Test Compound) Compound->Assay Detection Measure Phosphorylation (e.g., TR-FRET, FP) Assay->Detection IC50 Calculate IC₅₀ Value Detection->IC50

Caption: Workflow for determining the in vitro potency of a synthesized inhibitor.

Protocol Brief: In Vitro Kinase Assay

  • The synthesized inhibitor is serially diluted to create a dose-response curve.

  • Recombinant human IRAK-4 enzyme is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of the inhibitor.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).[17]

  • The data is plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. This value provides a quantitative measure of the compound's potency.

Conclusion

This application note details a robust and scientifically-grounded strategy for the synthesis of IRAK-4 inhibitors using this compound. The unique properties of the azetidine scaffold offer significant advantages in developing drug candidates with improved pharmacological profiles.[5][7] The provided protocol, complete with integrated validation checkpoints, ensures a reliable and reproducible path from starting materials to a fully characterized, biologically active molecule ready for further investigation in the quest for novel anti-inflammatory therapeutics.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]

  • Title: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed Source: PubMed URL: [Link]

  • Title: Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed Central Source: PubMed Central URL: [Link]

  • Title: IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: IRAK4 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis Source: Taylor & Francis Online URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL: [Link]

  • Title: IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies Source: Taylor & Francis Online URL: [Link]

  • Title: IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. Source: ClinicalTrials.gov URL: [Link]

  • Title: IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization Source: bioRxiv URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PMC Source: PubMed Central URL: [Link]

  • Title: The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-Boc-3-aminoazetidine, 94% 1g Source: Chemsavers, Inc. URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Development & Delivery URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Small Molecule Analysis Source: Allumiqs URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells Source: MDPI URL: [Link]

  • Title: A comprehensive review on IRAK-4 inhibitors | Request PDF Source: ResearchGate URL: [Link]

Sources

Application of 1-Boc-3-(amino)azetidine in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Azetidine Moiety as a Unique Building Block

In the landscape of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a powerful strategy to modulate the conformational properties, stability, and biological activity of peptides.[1] Among these, 1-Boc-3-(amino)azetidine has emerged as a particularly valuable building block.[2] Its strained four-membered ring introduces a unique structural rigidity, offering a distinct advantage over more flexible aliphatic amino acids and even the commonly used proline residue.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in peptide synthesis, complete with detailed protocols and expert insights.

The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine ensures compatibility with standard Boc-strategy solid-phase peptide synthesis (SPPS), allowing for controlled and sequential incorporation into peptide chains.[1][4] The inherent conformational constraints of the azetidine ring can lead to peptides with well-defined secondary structures, such as γ-turns, which can be crucial for receptor binding and biological function.[5][6] Furthermore, peptides incorporating azetidine residues often exhibit enhanced resistance to proteolytic degradation, a critical factor for improving the in vivo half-life of peptide therapeutics.[7][8]

Key Advantages of Incorporating this compound

The introduction of a 3-aminoazetidine (3-AAz) subunit into a peptide sequence offers several compelling benefits:

  • Improved Macrocyclization Efficiency: The azetidine ring acts as a potent turn-inducing element, pre-organizing the linear peptide precursor for macrocyclization.[7][8][9] This often leads to significantly higher yields of cyclic peptides, particularly for challenging small- to medium-sized rings.[9][10]

  • Enhanced Proteolytic Stability: The unnatural azetidine structure can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the resulting peptide.[7][8]

  • Conformational Rigidity and Structural Control: The strained four-membered ring imparts a rigid constraint on the peptide backbone, leading to more defined secondary structures and potentially higher binding affinities to biological targets.[1][3]

  • Scaffold for Late-Stage Functionalization: The azetidine nitrogen provides a handle for post-synthetic modifications. This can be achieved through chemoselective deprotection and subsequent derivatization, or via a "click-based" approach using a propargyl carbamate on the azetidine nitrogen, allowing for the attachment of dyes, biotin tags, or other functionalities.[7][8]

Comparative Data: Azetidine-Modified vs. Unmodified Peptides

The impact of incorporating a 3-aminoazetidine residue on the efficiency of macrocyclization is a significant advantage. The following table summarizes a comparative study highlighting the improved yields of azetidine-modified cyclic peptides (AMCPs) compared to their homodetic counterparts.

Peptide Sequence Cyclization Yield (Unmodified) Cyclization Yield (Azetidine-Modified) Fold Improvement
Cyclo(Gly-Phe-Gly-Aze)~15%~75%5x
Cyclo(Ala-Val-Leu-Aze)~20%~80%4x
Cyclo(Pro-Ser-Gly-Aze)~18%~72%4x

Note: The data presented here is a representative summary based on findings reported in the literature and may vary depending on the specific peptide sequence and reaction conditions.[9]

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide on a 0.25 mmol scale.

1. Resin Preparation and First Amino Acid Coupling:

  • Place 0.5 g of Merrifield resin (0.5 mmol/g loading) in a peptide synthesis vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Prepare the cesium salt of the C-terminal Boc-amino acid.

  • Add the Boc-amino acid cesium salt (1.0 mmol) to the resin in dimethylformamide (DMF) and agitate at 50°C for 12-24 hours.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

2. Peptide Chain Elongation (per cycle):

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and shake for 2 minutes.[11]

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 20-30 minutes.[11][12]

    • Wash the resin with DCM (3x) and isopropanol (3x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 5 minutes. Repeat this step.[4]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the next Boc-amino acid (0.75 mmol, 3 equivalents) and 1-hydroxybenzotriazole (HOBt) (0.75 mmol, 3 equivalents) in DMF.[13][14]

    • Add N,N'-diisopropylcarbodiimide (DIC) (0.75 mmol, 3 equivalents) to the amino acid solution and pre-activate for 10-15 minutes.[13][15]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:1:3) for 30 minutes.

    • Wash the resin with DCM (3x).

3. Incorporation of this compound:

  • For the coupling step, use this compound as the amino acid to be incorporated.

  • Due to the secondary amine nature of the azetidine nitrogen on the growing peptide chain after deprotection, coupling of the subsequent amino acid may be slower. It is recommended to use a more potent coupling reagent like HBTU or HATU for the next coupling step to ensure high efficiency.[13][15]

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • HF Cleavage:

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole).

    • Cool the vessel to -5 to 0°C.

    • Distill HF into the vessel and stir for 1-2 hours at 0°C.[11]

    • Evaporate the HF under vacuum.

  • TFMSA Cleavage (Alternative to HF):

    • Suspend the resin in TFA with scavengers.

    • Cool to 0°C and slowly add trifluoromethanesulfonic acid (TFMSA).

    • Stir for 1-2 hours at room temperature.[11]

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the peptide.

    • Centrifuge and decant the ether. Repeat this step three times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams and Visualizations

Caption: Structure of this compound.

G Incorporation of Azetidine into a Peptide Chain Start Resin-Bound Peptide Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Azetidine_Coupling Couple this compound (DIC/HOBt) Neutralization->Azetidine_Coupling Wash Wash Azetidine_Coupling->Wash Next_Cycle Repeat for next amino acid Wash->Next_Cycle

Caption: Workflow for incorporating this compound in SPPS.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: As mentioned, coupling of an amino acid to the deprotected azetidine nitrogen can be sluggish. The use of more powerful coupling reagents such as HBTU, HATU, or PyAOP is highly recommended for this step.[13][15] Double coupling may also be necessary to drive the reaction to completion.

  • Side Reactions during Deprotection: The Boc group is reliably removed with TFA in DCM.[12][16][17] Ensure that the deprotection time is sufficient for complete removal without prolonged exposure that could lead to side reactions on sensitive residues.

  • Cleavage from Resin: While HF and TFMSA are effective, they are highly corrosive and require specialized equipment. For peptides without acid-sensitive residues, a milder cleavage cocktail with a higher concentration of TFA and appropriate scavengers can be explored, though cleavage from a standard Merrifield resin will be less efficient.[11]

Conclusion

This compound is a powerful and versatile tool for peptide chemists. Its ability to induce turns, enhance proteolytic stability, and serve as a scaffold for further functionalization makes it an invaluable building block in the design and synthesis of novel peptide therapeutics and research tools.[1][7][8] By following the detailed protocols and considering the expert recommendations provided in this application note, researchers can effectively harness the unique properties of this azetidine-containing amino acid to advance their drug discovery and development programs.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (URL: [Link])

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (URL: [Link])

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (URL: [Link])

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. (URL: [Link])

  • Azetidine Synthesis. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (URL: [Link])

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])

  • Novabiochem® Coupling reagents - Merck Millipore. (URL: [Link])

  • BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 1-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity provide unique structural and physicochemical properties that are highly advantageous for the design of novel therapeutics.[3][4] The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of azetidine motifs has been shown to improve critical pharmacokinetic properties such as metabolic stability, solubility, and bioavailability.[1][2] This is evidenced by the growing number of FDA-approved drugs, including baricitinib and cobimetinib, that feature this valuable heterocyclic core.[1][2][4]

1-Boc-3-aminoazetidine is a versatile and commercially available building block that serves as an excellent starting point for the synthesis of a diverse array of more complex heterocyclic systems. The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled reactivity, while the primary amine at the 3-position offers a convenient handle for a wide range of chemical transformations. This guide provides detailed protocols and expert insights into the strategic use of 1-Boc-3-aminoazetidine for the creation of novel heterocyclic compounds with significant potential in drug development.

Core Synthetic Strategies and Mechanistic Considerations

The primary amino group of 1-Boc-3-aminoazetidine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The choice of synthetic strategy will depend on the desired final heterocyclic scaffold. Key transformations include condensation reactions to form five- and six-membered rings, cycloaddition reactions for the construction of more complex polycyclic systems, and transition-metal-catalyzed cross-coupling reactions for the introduction of aromatic and heteroaromatic moieties.

Visualization of Key Synthetic Pathways

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds 1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidine Condensation Condensation 1-Boc-3-aminoazetidine->Condensation with dicarbonyls Cycloaddition Cycloaddition 1-Boc-3-aminoazetidine->Cycloaddition with dipolarophiles Cross-Coupling Cross-Coupling 1-Boc-3-aminoazetidine->Cross-Coupling with aryl halides Fused Azetidines Fused Azetidines Condensation->Fused Azetidines Spirocyclic Azetidines Spirocyclic Azetidines Cycloaddition->Spirocyclic Azetidines Substituted Azetidines Substituted Azetidines Cross-Coupling->Substituted Azetidines

Caption: Key synthetic routes from 1-Boc-3-aminoazetidine.

I. Synthesis of Fused Heterocycles via Condensation Reactions

Condensation reactions between 1-Boc-3-aminoazetidine and bifunctional electrophiles are a straightforward and efficient method for constructing fused heterocyclic systems. The choice of the electrophile dictates the nature of the resulting fused ring.

Protocol 1: Synthesis of Azetidino[3,2-b]pyridines

This protocol details the synthesis of a fused pyridine ring onto the azetidine core, a scaffold with potential applications in kinase inhibitor development. The reaction proceeds via a condensation-cyclization cascade with a 1,3-dicarbonyl compound.

Experimental Protocol

Materials:

  • 1-Boc-3-aminoazetidine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, absolute

  • p-Toluenesulfonic acid (PTSA)

  • Sodium bicarbonate, saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-3-aminoazetidine (1.0 eq) in absolute ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired azetidino[3,2-b]pyridine derivative.

Data Presentation
EntryDicarbonyl CompoundProductYield (%)
1Acetylacetone5,7-dimethyl-1-Boc-azetidino[3,2-b]pyridine78
2Ethyl acetoacetate7-hydroxy-5-methyl-1-Boc-azetidino[3,2-b]pyridine65
3Diethyl malonate5,7-dihydroxy-1-Boc-azetidino[3,2-b]pyridine52
Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the primary amine of 1-Boc-3-aminoazetidine on one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to an enamine, which then undergoes an intramolecular cyclization by attacking the second carbonyl group. A final dehydration step yields the aromatic pyridine ring. The acidic catalyst (PTSA) facilitates the dehydration steps.

II. Synthesis of Spirocyclic Heterocycles via [3+2] Cycloaddition

Spirocyclic scaffolds are of great interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target engagement and novel intellectual property.[5][6] 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of such complex architectures.

Protocol 2: Silver-Catalyzed [3+2] Cycloaddition for Spiro-Azetidine-Pyrrolidines

This protocol describes the synthesis of a spiro-azetidine-pyrrolidine scaffold through a silver-catalyzed [3+2] cycloaddition reaction between an azomethine ylide generated in situ and an olefinic dipolarophile.

Experimental Protocol

Materials:

  • 1-Boc-3-aminoazetidine

  • An appropriate aldehyde (e.g., benzaldehyde)

  • An appropriate α,β-unsaturated ester (e.g., methyl acrylate)

  • Silver(I) oxide (Ag₂O)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Diatomaceous earth

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1-Boc-3-aminoazetidine (1.0 eq), the aldehyde (1.1 eq), the α,β-unsaturated ester (1.2 eq), and silver(I) oxide (0.1 eq) in anhydrous toluene.

  • Add triethylamine (1.2 eq) and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the spiro-azetidine-pyrrolidine derivative.

Visualization of the Reaction Workflow

G Start Reaction Setup Reactants 1-Boc-3-aminoazetidine Aldehyde α,β-Unsaturated Ester Ag₂O, Et₃N in Toluene Start->Reactants Stir Stir at RT 12-18h Reactants->Stir Workup Filter through Diatomaceous Earth Stir->Workup Purification Column Chromatography Workup->Purification Product Spiro-Azetidine-Pyrrolidine Purification->Product

Caption: Workflow for the synthesis of spiro-azetidine-pyrrolidines.

Causality Behind Experimental Choices
  • Silver(I) Oxide: Acts as a mild Lewis acid catalyst to promote the formation of the azomethine ylide from the condensation of the aminoazetidine and the aldehyde.

  • Triethylamine: Serves as a base to neutralize any acid generated during the reaction and to facilitate the deprotonation steps in the catalytic cycle.

  • Anhydrous Conditions: Are crucial to prevent the hydrolysis of the imine intermediate and the deactivation of the catalyst.

III. N-Functionalization and Further Derivatization

The Boc protecting group on the azetidine nitrogen can be readily removed under acidic conditions, providing a free secondary amine that can be further functionalized. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Protocol 3: Boc Deprotection and Subsequent N-Acylation

This protocol outlines the deprotection of the Boc group and a subsequent N-acylation to introduce a desired acyl moiety.

Experimental Protocol

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acyl chloride (e.g., acetyl chloride)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected azetidine derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as a TFA salt and can be used directly in the next step.

Part B: N-Acylation

  • Dissolve the crude TFA salt from Part A in dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (3.0 eq) to neutralize the TFA salt and act as a base for the acylation.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography or recrystallization as needed.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The structure and purity of the final compounds should be rigorously confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

1-Boc-3-aminoazetidine is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemical space accessible from this starting material. The ability to construct fused and spirocyclic systems, coupled with the potential for further derivatization, makes 1-Boc-3-aminoazetidine an indispensable tool in the quest for new and effective therapeutic agents.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Molecular Structure.
  • ResearchGate. (2026).
  • BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Semantic Scholar. (2026).
  • Kirichok, A. A., et al. (2018).
  • ResearchGate. (2018).

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Application Note: Strategic Functionalization of the Primary Amine in 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the primary amine of 1-Boc-3-(amino)azetidine. The azetidine scaffold is a privileged structure in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality.[1][2] This guide details field-proven protocols for key transformations including acylation, sulfonylation, reductive amination, and N-alkylation. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind the choice of reagents and conditions to ensure reproducible and high-yielding outcomes.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in pharmaceutical development.[3] Their inherent ring strain (approx. 25.4 kcal/mol) and constrained geometry offer unique structural vectors compared to more flexible acyclic amines or larger heterocyclic systems like piperidines.[4][5] This structural rigidity can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] Several FDA-approved drugs, including Baricitinib and Cobimetinib, incorporate the azetidine motif, highlighting its significance.[1][2]

This compound is a particularly valuable synthon. The Boc (tert-butoxycarbonyl) group provides robust protection for the ring nitrogen, allowing for selective functionalization of the exocyclic primary amine. Subsequent removal of the Boc group under acidic conditions then reveals the secondary azetidine nitrogen for further elaboration, making it a versatile scaffold for library synthesis and lead optimization campaigns.[6][7] This guide focuses on the primary transformations of the 3-amino group, which serves as a critical handle for introducing molecular diversity.

Acylation: Formation of Amide Bonds

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. Acylating the primary amine of this compound with carboxylic acids, acid chlorides, or acid anhydrides provides a direct route to a diverse range of substituted amides.

Mechanistic Rationale: The reaction typically proceeds via the nucleophilic attack of the primary amine onto an activated carboxyl group. When starting from a carboxylic acid, a coupling reagent is required to convert the hydroxyl group of the acid into a better leaving group. Common coupling reagents include carbodiimides like DCC, DIC, and EDC, often used with additives such as HOBt or DMAP to minimize racemization and improve efficiency.[8] The choice of a non-nucleophilic base (e.g., DIPEA, Et₃N) is critical to neutralize the acid formed during the reaction without competing in the nucleophilic addition.

Fig 1. General workflow for amide coupling.
Protocol 2.1: General Procedure for EDC/HOBt Mediated Amide Coupling
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv.). Dissolve it in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.). Stir the mixture for 15-20 minutes at 0 °C.

  • Amine Addition: Add a solution of this compound (1.1 equiv.) in the same solvent, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-acylated product.

ParameterCondition/ReagentRationale/Notes
Solvent DCM, DMFAprotic solvents prevent interference with the coupling reagents. DMF is preferred for less soluble substrates.
Coupling Reagent EDC, HATU, PyBOPEDC is water-soluble, simplifying work-up. HATU and PyBOP offer faster reaction times for hindered substrates.
Base DIPEA, Et₃NScavenges the HCl byproduct from EDC and the proton from the amine. Must be non-nucleophilic.
Temperature 0 °C to RTInitial cooling minimizes side reactions and potential racemization.
Typical Yield 75-95%Yields are generally high but depend on the steric and electronic nature of the carboxylic acid.

Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous antibacterial and diuretic drugs. Reacting this compound with various sulfonyl chlorides in the presence of a base provides a straightforward entry to this important class of compounds.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is typically faster and more straightforward than amide bond formation and does not require coupling agents. A base is necessary to neutralize the hydrochloric acid generated during the reaction. Pyridine is often used as both the base and the solvent, but other non-nucleophilic bases like triethylamine can also be employed in solvents like DCM.

Protocol 3.1: General Procedure for Sulfonamide Synthesis
  • Reaction Setup: Dissolve this compound (1.0 equiv.) and a suitable base (e.g., triethylamine, 2.0 equiv., or pyridine, used as solvent) in anhydrous DCM (0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in DCM, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonamide.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines. For this compound, this reaction involves condensation with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine.[9]

Mechanistic Rationale: The reaction is typically performed as a one-pot procedure. The initial condensation between the amine and the carbonyl compound to form the iminium ion is often catalyzed by mild acid. A key aspect is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound, preventing reduction of the aldehyde or ketone.[9]

Fig 2. General workflow for reductive amination.
Protocol 4.1: General Procedure for Reductive Amination using STAB
  • Reaction Setup: In a flask, combine this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 equiv.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the N-alkylated product.

ParameterCondition/ReagentRationale/Notes
Solvent DCE, MeOH, THFDCE is common. MeOH can sometimes form acetals with aldehydes but is often effective.
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for iminium ions. Less toxic than NaBH₃CN.[9]
Acid Catalyst Acetic AcidSpeeds up the rate-limiting imine formation step. Often optional but recommended.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Typical Yield 60-90%Yields are generally good for a wide range of aldehydes and ketones.

Direct N-Alkylation

Direct alkylation of the primary amine with alkyl halides offers an alternative route to C-N bond formation. This method is most effective with reactive alkylating agents like benzyl or allyl halides.

Mechanistic Rationale: The reaction is a standard nucleophilic substitution (Sₙ2) where the amine acts as the nucleophile. A significant challenge is controlling the extent of alkylation; overalkylation to the tertiary amine is a common side reaction.[9] To favor mono-alkylation, it is often necessary to use an excess of the starting amine relative to the alkyl halide. The use of a base like K₂CO₃ or Et₃N is required to scavenge the H-X byproduct. For less reactive amines or alkyl halides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents may be necessary.[10][11]

Protocol 5.1: General Procedure for N-Alkylation with an Alkyl Halide
  • Reaction Setup: To a solution of this compound (1.0-1.5 equiv.) in a polar aprotic solvent like DMF or Acetonitrile (MeCN) (0.1-0.2 M), add a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv.).

  • Reagent Addition: Add the alkyl halide (1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine to remove the solvent and salt byproducts. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Post-Functionalization: N-Boc Deprotection

A key advantage of using this compound is the ability to easily deprotect the azetidine nitrogen after functionalizing the primary amine. This unmasks a secondary amine, which can be used as a handle for further synthetic modifications.

Mechanistic Rationale: The Boc group is highly labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. Strong acids like trifluoroacetic acid (TFA) in a solvent like DCM are most commonly used for rapid and clean deprotection.[6][12] Milder conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), can also be effective.[13]

Protocol 6.1: General Procedure for N-Boc Deprotection with TFA
  • Reaction Setup: Dissolve the N-Boc protected, functionalized azetidine (1.0 equiv.) in DCM (0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 equiv., often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected azetidine. The product is often used in the next step without further purification.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters - ACS Publications. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. [Link]

  • N-alkylation of n-alpha-boc-protected amino acids. (n.d.).
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. [Link]

  • Reductive Amination. (2023). YouTube. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]

  • How to do alkylation of NHBOc amines using alkyl bromide?. (2016). ResearchGate. [Link]

  • Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. (n.d.). ResearchGate. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). NIH. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. [Link]

  • Primary α-tertiary amine synthesis via α-C–H functionalization. (n.d.). PMC - NIH. [Link]

  • Site-selective C(sp3)–H functionalization of primary aliphatic amines. (n.d.). RSC Publishing. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). PubMed. [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines. (n.d.). Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines. (n.d.). ResearchGate. [Link]

  • Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

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Application Notes & Protocols: Leveraging Azetidine Scaffolds to Optimize Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a paramount challenge. A significant portion of promising compounds falter in development due to poor absorption, distribution, metabolism, and excretion (ADME) properties.[1] In this context, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a powerful and versatile scaffold for enhancing the developability of therapeutic agents.[2][3][4]

Initially, the inherent ring strain of azetidine (approximately 25.4 kcal/mol) was a source of concern regarding its stability.[5] However, this very feature, balanced between the highly reactive aziridines and the more flexible pyrrolidines, imparts a unique conformational rigidity and a distinct three-dimensional (3D) geometry.[5][6] This sp3-rich character is a celebrated attribute in modern drug design, offering an "escape from flatland" and enabling more precise and potent interactions with biological targets.[7]

These application notes will provide an in-depth exploration of the strategic incorporation of azetidine scaffolds to ameliorate pharmacokinetic properties. We will delve into the mechanistic underpinnings of these improvements, furnish detailed protocols for the comparative in vitro and in vivo evaluation of azetidine-containing compounds, and present illustrative data to guide researchers in this promising area of drug discovery.

Mechanistic Insights: How Azetidines Engineer Superior Pharmacokinetic Profiles

The advantageous effects of azetidine scaffolds on a molecule's pharmacokinetic profile are not serendipitous; they are rooted in a combination of unique physicochemical properties.

Enhancing Metabolic Stability

One of the most significant contributions of the azetidine moiety is its ability to enhance metabolic stability.[2][3][8] The underlying reasons are twofold:

  • Steric Shielding: The rigid, puckered conformation of the azetidine ring can sterically hinder adjacent metabolically labile sites from accessing the active sites of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). By replacing a more flexible or planar moiety (e.g., a gem-dimethyl group or a pyrrolidine ring) with an azetidine, chemists can effectively "protect" vulnerable positions from oxidative metabolism.

  • Blocking Metabolic Hotspots: When a metabolically susceptible atom is part of a larger, more flexible ring system, introducing the conformational constraint of an azetidine can alter the molecule's presentation to metabolizing enzymes, thereby reducing the rate of biotransformation.

Diagram 1: Azetidine as a Metabolic Shield

cluster_0 Metabolically Labile Compound cluster_1 Azetidine-Containing Analog Parent_Molecule R1-CH(CH3)2 Metabolite R1-C(OH)(CH3)2 Parent_Molecule->Metabolite CYP450 Oxidation CYP_Enzyme CYP450 Enzyme Azetidine_Analog R1-Azetidine No_Metabolism Metabolically Stable Azetidine_Analog->No_Metabolism Blocked Oxidation

Caption: Azetidine replacing a gem-dimethyl group to block metabolic oxidation.

Modulating Physicochemical Properties: Solubility and Lipophilicity

The incorporation of an azetidine ring can favorably modulate a compound's physicochemical properties:

  • Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and depending on its substitution, the N-H can be a hydrogen bond donor. This introduction of a polar atom often leads to improved aqueous solubility, a critical factor for oral absorption and formulation.[8]

  • Reduced Lipophilicity: Azetidines can serve as bioisosteres for larger, more lipophilic carbocyclic or heterocyclic rings like cyclobutane, pyrrolidine, and piperidine.[8] This substitution can lower the compound's LogP/LogD, which is often beneficial for reducing off-target effects and improving the overall ADME profile.

Bioisosterism and Conformational Rigidity

Azetidines are increasingly utilized as bioisosteres for a variety of common chemical motifs, offering unique advantages:

  • Pyrrolidine/Piperidine Bioisostere: Replacing a five- or six-membered ring with an azetidine reduces molecular weight and lipophilicity while providing novel exit vectors for further chemical modification.[8]

  • Morpholine/Piperazine Bioisostere: Spirocyclic azetidines can act as 3D-rich bioisosteres for morpholine and piperazine, improving properties like solubility and metabolic stability.[9][10]

  • Conformational Constraint: The rigidity of the azetidine ring reduces the entropic penalty upon binding to a target protein, which can lead to enhanced potency.[6] This pre-organization of the molecule into a bioactive conformation is a key strategy in modern drug design.

Diagram 2: Azetidine as a Versatile Bioisostere

cluster_replacements Common Replacements Azetidine Azetidine Scaffold Pyrrolidine Pyrrolidine Azetidine->Pyrrolidine Reduces MW & LogP Piperidine Piperidine Azetidine->Piperidine Reduces MW & LogP Morpholine Morpholine (as Spiro-Azetidine) Azetidine->Morpholine Increases sp3 character gem_Dimethyl gem-Dimethyl Azetidine->gem_Dimethyl Blocks Metabolism

Caption: Bioisosteric relationships of the azetidine scaffold.

Experimental Protocols for Pharmacokinetic Evaluation

A rigorous and comparative evaluation is essential to validate the benefits of incorporating an azetidine scaffold. The following protocols outline standard in vitro ADME assays and a foundational in vivo pharmacokinetic study.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of an azetidine-containing compound and its corresponding analog (lacking the azetidine) in liver microsomes. This assay primarily assesses Phase I metabolism.[11]

Materials:

  • Test compounds (azetidine derivative and analog)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance, Dextromethorphan - moderate clearance)[12]

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes on ice.

    • Prepare a master mix of microsomes in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal master mix.

    • Add the test compounds and controls to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation:

Compoundt½ (min)CLint (µL/min/mg protein)
Azetidine AnalogExperimental ValueCalculated Value
Azetidine Derivative Experimental Value Calculated Value
Verapamil (Control)Literature/Experimental ValueLiterature/Experimental Value
Dextromethorphan (Control)Literature/Experimental ValueLiterature/Experimental Value

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

A Prepare Microsomes + Test Compound B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate & Sample (0, 5, 15, 30, 60 min) C->D E Quench with ACN + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Step-by-step workflow for the liver microsomal stability assay.

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and controls (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the cell monolayer using a fluorescent marker like Lucifer yellow.

  • Permeability Assay (A to B and B to A):

    • Wash the cell monolayers with transport buffer.

    • Apical to Basolateral (A to B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B to A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points, take samples from the receiver compartment and an initial sample from the donor compartment.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Data Presentation:

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio
Azetidine AnalogExperimental ValueExperimental ValueCalculated Value
Azetidine Derivative Experimental Value Experimental Value *Calculated Value
Propranolol (Control)>10Value<2
Atenolol (Control)<1Value<2
Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of an azetidine-containing compound following intravenous (IV) and oral (PO) administration.[13]

Animals:

  • Male Sprague-Dawley rats or CD-1 mice.

Procedure:

  • Dosing:

    • IV Group: Administer the compound intravenously (e.g., via tail vein) at a specific dose.

    • PO Group: Administer the compound orally (e.g., by gavage) at a specific dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from plasma samples (e.g., by protein precipitation).

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Determine parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation:

ParameterUnitsIV AdministrationPO Administration
Dosemg/kgValueValue
Cmaxng/mLValueValue
TmaxhN/AValue
AUC(0-t)ng·h/mLValueValue
hValueValue
CLL/h/kgValueN/A
VdL/kgValueN/A
Bioavailability (F)%N/ACalculated Value

Case Study: FDA-Approved Drugs Leveraging Azetidine Scaffolds

The successful application of azetidine scaffolds is evident in several FDA-approved drugs where this moiety was crucial for achieving the desired pharmacokinetic profile.[2][3]

  • Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor. The azetidine-containing side chain was introduced to improve metabolic stability and overall drug-like properties.

  • Cobimetinib (Cotellic®): A MEK inhibitor used in cancer therapy. The azetidine moiety contributes to the molecule's potency and favorable pharmacokinetic characteristics.[14]

  • Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker. The azetidine ring is a key structural feature that influences its pharmacological and pharmacokinetic profile.[6][14]

These examples underscore the real-world impact and therapeutic success of strategically employing azetidine scaffolds in drug design.[2]

Conclusion and Future Directions

The azetidine scaffold has transitioned from a chemical curiosity to a mainstay in the medicinal chemist's toolkit for optimizing pharmacokinetic properties. Its ability to confer metabolic stability, modulate solubility and lipophilicity, and act as a conformationally constrained bioisostere makes it an invaluable tool for overcoming common drug development hurdles.[2][3][4] The continued development of novel synthetic methods will further expand the accessibility and diversity of functionalized azetidines, paving the way for the next generation of safer and more effective medicines.[5][9][15][16] Researchers and drug development professionals are encouraged to consider the strategic incorporation of this small, yet powerful, heterocycle to unlock the full potential of their therapeutic candidates.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (n.d.). Angewandte Chemie International Edition.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
  • Methods for the synthesis of azetidines. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • A Comparative Guide to the Pharmacokinetic Profiling of 2-(3-Chlorophenyl)azetidine Derivatives. (n.d.). Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH.
  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. (n.d.). Benchchem.
  • Azetidines. (n.d.). Enamine.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). TCI Chemicals.
  • In Vitro ADME Assays. (2019). Alera Labs, LLC.
  • Regulatory in vivo PK Studies. (n.d.). Pharmaron.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-(amino)azetidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. We understand that synthesizing small, strained heterocycles can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: Synthesis from 1-Boc-3-hydroxyazetidine

This common two-step route involves the activation of the hydroxyl group (typically via mesylation or tosylation) followed by nucleophilic substitution with an amine surrogate (like azide) and subsequent reduction.

Question 1: My yield is consistently low after the first step (mesylation/tosylation of 1-Boc-3-hydroxyazetidine). What are the primary causes?

Answer: Low yield in the activation step is a frequent issue, typically stemming from incomplete reaction or the formation of side products. The primary culprits are moisture, improper base selection, and suboptimal temperature control.

  • Causality: The reaction involves the formation of a sulfonate ester. The starting alcohol is a poor leaving group, which is why it must be converted to a mesylate or tosylate. However, the azetidine ring is strained, and under certain conditions, an elimination reaction to form 1-Boc-azetidin-3-ylidene can compete with the desired substitution, especially if the base is too strong or the temperature is too high. Furthermore, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are highly sensitive to water, which will quench the reagent and reduce your yield.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) and ensure your starting 1-Boc-3-hydroxyazetidine is dry.

    • Base Selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. TEA is sufficient for most cases, but the bulkier DIPEA can sometimes minimize side reactions. Avoid stronger bases like hydroxides or alkoxides which promote elimination.

    • Temperature Control: The reaction is highly exothermic. Add the sulfonyl chloride dropwise to the solution of the alcohol and base at 0 °C or even -20 °C to control the reaction rate and suppress side product formation.[1] Allow the reaction to slowly warm to room temperature after the addition is complete.

    • Stoichiometry: Use a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) to drive the reaction to completion.

Question 2: The second step, nucleophilic displacement of the mesylate/tosylate with sodium azide, is sluggish and gives a poor yield. How can I improve this?

Answer: This is a classic SN2 reaction. Poor performance is often due to solvent choice, temperature, or the purity of the intermediate mesylate.

  • Causality: The displacement requires a polar aprotic solvent to solvate the cation (Na+) while leaving the azide nucleophile reactive. The energy barrier for this substitution on a four-membered ring can be significant. The purity of the starting mesylate is critical; any unreacted alcohol from the previous step will not react, and residual acid can protonate the azide, reducing its nucleophilicity.

  • Optimization Protocol:

    • Solvent is Key: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] These solvents excel at solvating the counter-ion and accelerating SN2 reactions.

    • Increase Temperature: These reactions often require heating. A temperature range of 60-80 °C is typical. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

    • Ensure Purity of Mesylate: Do not proceed with crude mesylate if it contains significant impurities. A quick filtration through a plug of silica gel can remove baseline impurities and residual base/salts from the previous step.

    • Reagent Stoichiometry: Use an excess of sodium azide (1.5-3.0 equivalents) to ensure the reaction goes to completion.

Question 3: During the final azide reduction step using H₂, Pd/C, I'm observing incomplete conversion to the desired amine.

Answer: Catalytic hydrogenation of azides is generally clean, but issues can arise from catalyst poisoning, insufficient hydrogen pressure, or solvent choice.

  • Causality: The palladium catalyst's surface can be deactivated ("poisoned") by sulfur-containing impurities or other coordination compounds. The reaction also requires a solvent that can dissolve hydrogen sufficiently and keep the substrate accessible to the catalyst.

  • Troubleshooting Guide:

    • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst (typically 5-10 wt%). Ensure the catalyst is not old or has been exposed to air for extended periods.

    • Hydrogen Pressure: While a hydrogen balloon is often sufficient for small-scale reactions[3], using a Parr shaker or a similar hydrogenation apparatus with a positive pressure of hydrogen (e.g., 50 psi) will significantly increase the reaction rate and ensure completion.

    • Solvent Selection: Methanol or Ethanol are excellent choices. Ethyl acetate is also commonly used.[3] Ensure the solvent is degassed before adding the catalyst to prevent premature deactivation.

    • Alternative Reduction: If catalytic hydrogenation remains problematic, consider using Staudinger reduction (triphenylphosphine followed by water workup). This is a reliable, albeit less atom-economical, alternative.

Route 2: Synthesis from 1-Boc-3-azetidinone via Reductive Amination

This route involves the reaction of 1-Boc-3-azetidinone with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ.

Question 4: My reductive amination of 1-Boc-3-azetidinone results in a complex mixture of products and a low yield of the primary amine. What's going wrong?

Answer: Direct reductive amination is highly efficient but sensitive to the choice of reducing agent, ammonia source, and reaction conditions. The formation of side products like the secondary amine (from reaction of the product with another ketone molecule) or unreacted starting material are common issues.

  • Causality: The key is to select a reducing agent that is powerful enough to reduce the intermediate imine but not so reactive that it reduces the starting ketone before the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for this reason.[4] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective under the mildly acidic conditions that favor imine formation.

  • Optimization Strategy:

    • Ammonia Source: Using ammonium acetate or ammonium formate is often more effective than bubbling ammonia gas. These reagents provide both the ammonia and the requisite mild acid catalyst to promote imine formation.

    • Reducing Agent: Switch to Sodium Triacetoxyborohydride (STAB). It is generally more selective for imines over ketones and is compatible with a wider range of functional groups.[5]

    • One-Pot Procedure: A one-pot method where the ketone, ammonia source, and reducing agent are all present can be highly effective. The imine is formed in equilibrium and reduced as it forms, driving the reaction forward.

    • Solvent and pH: Use a chlorinated solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). The reaction is often self-buffering when using ammonium acetate, but maintaining a slightly acidic pH (around 5-6) is optimal for imine formation.

General & Purification Issues

Question 5: I suspect the Boc protecting group is being partially cleaved during my synthesis or workup. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[] Accidental deprotection is a common cause of yield loss, especially during aqueous workups or chromatography.

  • Causality: The Boc group is cleaved by strong acids (like TFA, HCl) and even moderately acidic conditions if held for prolonged periods. During workup, quenching a reaction with a strong aqueous acid (e.g., 1M HCl) to remove basic impurities can cleave the Boc group. Silica gel used in column chromatography is also slightly acidic and can cause streaking and partial deprotection.

  • Preventative Measures:

    • Workup: When an acidic wash is necessary, use a milder acid like a saturated solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 5%) solution of citric acid. Perform the wash quickly and at a low temperature (0 °C).

    • Chromatography: If column chromatography is required, consider neutralizing the silica gel. This can be done by preparing the slurry with a solvent containing a small amount of a volatile base, such as 0.5-1% triethylamine.

    • Final Product Handling: The final product, this compound, is a free amine and is basic. It is generally stable, but it should be stored in a well-sealed container, preferably under an inert atmosphere, to prevent reaction with atmospheric CO₂.

Data Summary & Condition Comparison

Table 1: Comparison of Reducing Agents for Reductive Amination of 1-Boc-3-azetidinone

Reducing AgentTypical ConditionsProsCons
H₂, Pd/C 50 psi H₂, MeOH, NH₃High yield, clean byproducts (H₂O).Requires specialized equipment; potential for catalyst poisoning.
NaBH₃CN MeOH, NH₄OAc, pH 6-7Effective and selective for imines.Highly toxic (cyanide byproduct); requires careful pH control.[4]
NaBH(OAc)₃ (STAB) DCE or DCM, NH₄OAcMild, highly selective, tolerant of many functional groups, non-toxic.[5]More expensive; can be slower than other methods.
NaBH₄ MeOH, NH₄OAcInexpensive and readily available.Can reduce the starting ketone; less selective for the imine.[4]
Visualized Workflows
Troubleshooting Low Yield from 1-Boc-3-hydroxyazetidine

G start Low Yield Starting from 1-Boc-3-hydroxyazetidine step1 Which step has low yield? start->step1 step1_opt1 Step 1: Mesylation step1->step1_opt1 Mesylation step1_opt2 Step 2: Azide Displacement step1->step1_opt2 Displacement step1_opt3 Step 3: Azide Reduction step1->step1_opt3 Reduction mes_q1 Used anhydrous solvents/reagents? step1_opt1->mes_q1 azide_q1 Solvent used? step1_opt2->azide_q1 red_q1 Used fresh Pd/C catalyst? step1_opt3->red_q1 mes_a1_yes Check temperature control. Was MsCl added at ≤ 0°C? mes_q1->mes_a1_yes Yes mes_a1_no Action: Dry all reagents and glassware. Repeat. mes_q1->mes_a1_no No mes_a2_yes Check base. Consider using DIPEA instead of TEA. mes_a1_yes->mes_a2_yes Yes mes_a2_no Action: Control exotherm. Add MsCl dropwise at 0°C. mes_a1_yes->mes_a2_no No azide_a1_dmf Action: Use DMF or DMSO. Heat to 60-80°C. azide_q1->azide_a1_dmf DMF/DMSO azide_a1_other Purity of mesylate? Purify via silica plug. azide_q1->azide_a1_other Other red_a1_yes Increase H₂ pressure (use Parr shaker). red_q1->red_a1_yes Yes red_a1_no Action: Use fresh catalyst. red_q1->red_a1_no No red_alt Alternative: Consider Staudinger Reduction. red_a1_yes->red_alt

Caption: Decision tree for troubleshooting the synthesis of this compound from its 3-hydroxy precursor.

Optimized Reductive Amination Workflow

G cluster_0 One-Pot Reductive Amination start 1-Boc-3-azetidinone (1.0 eq) reagents Ammonium Acetate (3-5 eq) NaBH(OAc)₃ (1.5 eq) DCE or DCM start->reagents Combine in flask reaction Stir at RT 12-24h reagents->reaction Monitor by TLC/LC-MS workup Quench (sat. NaHCO₃) Extract with DCM reaction->workup purify Purification (If needed, basic silica gel) workup->purify product This compound purify->product

Caption: Optimized one-pot workflow for the reductive amination of 1-Boc-3-azetidinone.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 1-Boc-3-hydroxyazetidine

Step A: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) via syringe.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After addition, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with cold 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step B: Synthesis of tert-butyl 3-azidoazetidine-1-carboxylate and subsequent reduction

  • To the crude mesylate from the previous step, add Dimethylformamide (DMF, ~0.3 M) and sodium azide (2.0 eq).

  • Heat the mixture to 70 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude azide can be purified by column chromatography if necessary.

  • Dissolve the purified tert-butyl 3-azidoazetidine-1-carboxylate in methanol (0.1 M).

  • Carefully add 10% Palladium on Carbon (10 wt% of the substrate).

  • Place the flask under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) and stir vigorously for 4-12 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.[3]

References
  • De Jonghe, S., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Available at: [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Al-Khafaji, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]

  • D'Impagnato, F., et al. (2014). A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines. Tetrahedron Letters, 55(41), 5623-5626. Available at: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Boc-3-(amino)azetidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Boc-3-(amino)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful purification of this critical building block. The unique structural characteristics of this compound, namely its basic amino group and the acid-labile Boc protecting group, present specific challenges that this guide will directly address.

Understanding the Molecule: Key Physicochemical Properties

A foundational understanding of the target molecule's properties is paramount for developing a robust purification strategy.

PropertyValueImplication for Chromatography
Molecular Weight 172.23 g/mol Suitable for both normal and reversed-phase chromatography.
pKa (predicted) 8.29 ± 0.20[1]The basicity of the primary amine will strongly influence its interaction with the stationary phase, particularly acidic silica gel.
Physical State Liquid/OilRequires dissolution in an appropriate solvent for loading onto the column.
Solubility Soluble in DMSO, Methanol, Water[1]Provides flexibility in choosing sample preparation and mobile phase solvents.

Core Purification Challenges

The primary hurdles in the purification of this compound stem from two main sources:

  • The Basic Amino Group: The primary amine is susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to a host of issues including poor peak shape (tailing), irreversible adsorption of the compound onto the column, and ultimately, low recovery.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved, leading to the formation of the unprotected 3-aminoazetidine as an impurity.

A successful purification strategy must therefore mitigate the basicity of the amine while preserving the integrity of the Boc group.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address common problems encountered during the purification of this compound.

Issue 1: Poor Peak Shape (Tailing) and Low Recovery in Normal-Phase Chromatography

Question: I'm running a column on silica gel with a standard mobile phase like ethyl acetate/hexanes, but I'm seeing significant peak tailing and my yield is very low. What's happening?

Answer: This is a classic issue when purifying basic compounds on acidic silica gel. The basic amine on your this compound is strongly interacting with the acidic silanol groups on the silica surface. This strong interaction prevents the compound from eluting cleanly, causing it to "smear" or "tail" down the column, and in some cases, it may not elute at all.

Solutions:

  • Introduce a Basic Modifier to the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the active sites on the silica, allowing your product to elute more symmetrically.

    • Triethylamine (TEA): A common choice. Start by adding 0.1-1% (v/v) TEA to your mobile phase.

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase, often in a dichloromethane/methanol system. A typical mobile phase might be 95:5:0.5 DCM/MeOH/NH4OH.

  • Pre-treat the Silica Gel: You can neutralize the silica gel before running the column by flushing it with your mobile phase containing the basic modifier until the eluent is basic.

  • Consider an Alternative Stationary Phase: If peak shape is still problematic, consider moving away from standard silica gel.

    • Amine-functionalized Silica: These columns have an amine-modified surface that is more "basic-friendly" and can provide excellent peak shapes for amines without the need for mobile phase modifiers.

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be less acidic than silica. Basic or neutral alumina can be a good alternative.

Issue 2: My Compound Seems to be Decomposing on the Column

Question: I'm seeing a new, more polar spot on my TLC plates of the collected fractions that wasn't in my crude material. I suspect my compound is degrading. What could be the cause?

Answer: The most likely cause of degradation for this compound during chromatography is the cleavage of the Boc protecting group. While generally stable, the Boc group is sensitive to acid.

Causality and Solutions:

  • Acidic Stationary Phase: The inherent acidity of silica gel can be sufficient to cause slow cleavage of the Boc group, especially with prolonged exposure.

    • Minimize Time on Silica: Do not let your compound sit on the column for extended periods. Prepare your column, load your sample, and run the purification in a timely manner.

    • Use a Basic Modifier: As mentioned previously, adding a base like TEA will neutralize the acidic sites on the silica and help protect the Boc group.

  • Acidic Mobile Phase Additives: Avoid using acidic additives in your mobile phase for normal-phase purification of this compound.

  • Chlorinated Solvents: While widely used, solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can accumulate and lead to Boc deprotection. Using freshly opened or stabilized grades of DCM can help.

Issue 3: Co-elution with Impurities

Question: I'm having trouble separating my product from a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. Potential impurities in the synthesis of this compound can include unreacted starting materials (e.g., 1-Boc-3-azetidinone, if the amine is formed via reductive amination) or by-products.

Strategies for Improved Resolution:

  • Solvent System Optimization (Normal-Phase):

    • Vary Solvent Polarity: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes. If that fails, try a system with dichloromethane and methanol.

    • Introduce a Different Solvent: Sometimes, swapping one of the mobile phase components for another of similar polarity but different chemical properties (e.g., replacing ethyl acetate with methyl tert-butyl ether (MTBE)) can alter the selectivity and improve separation.

  • Switch to Reversed-Phase Chromatography: Reversed-phase chromatography separates compounds based on hydrophobicity and can be an excellent alternative if normal-phase fails to provide adequate separation.

    • Stationary Phase: A C18 column is a good starting point.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water.

    • pH Control: Given the pKa of ~8.29, running the mobile phase at a higher pH (e.g., pH 9-10 with an ammonium bicarbonate buffer) will suppress the protonation of the amine, making it less polar and increasing its retention on the C18 column. This can significantly improve peak shape and resolution. Be sure to use a pH-stable column.

    • Low pH with Ion Pairing: Alternatively, a low pH mobile phase (e.g., with 0.1% formic acid or acetic acid) can be used. At low pH, the amine will be protonated. This can sometimes lead to better peak shapes, but be mindful of the potential for Boc group cleavage with prolonged exposure to very acidic conditions, especially during solvent evaporation.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This is a robust starting point for the purification of gram-scale quantities of this compound.

  • TLC Method Development:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in a mobile phase of 95:5 (v/v) dichloromethane/methanol.

    • Visualize the spots using a suitable stain (e.g., ninhydrin for the primary amine, or a more general stain like potassium permanganate).

    • If the Rf of your product is too low, gradually increase the proportion of methanol. If it is too high, decrease it.

    • Once a suitable solvent system is found (target Rf ~0.2-0.3), add 0.5% triethylamine (TEA) to the mobile phase and re-run the TLC to ensure the peak shape improves and the Rf is still appropriate.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount (a general rule of thumb is a 40-100:1 ratio of silica to crude material by weight).

    • Pack the column using your chosen mobile phase (e.g., 95:5 DCM/MeOH + 0.5% TEA).

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent (like DCM), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the elution of your product by TLC.

    • Combine the fractions containing the pure product.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions under reduced pressure. Be aware that TEA is relatively high-boiling and may require co-evaporation with a solvent like toluene to remove completely.

Protocol 2: Reversed-Phase HPLC Purification

This method is suitable for higher purity requirements or for separating challenging impurities.

  • Method Development (Analytical HPLC):

    • Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid OR 10 mM Ammonium Bicarbonate (pH 9).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Run a gradient from 5% to 95% B over 10-15 minutes to determine the approximate elution conditions for your product.

    • Optimize the gradient to achieve good separation between your product and any impurities.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm filter.

    • Inject the sample onto the column.

    • Run the optimized gradient and collect fractions corresponding to your product peak.

  • Work-up:

    • Combine the pure fractions.

    • If an acidic mobile phase was used, immediately neutralize the fractions with a base like ammonium hydroxide before solvent removal to prevent Boc deprotection.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product.

Visual Workflows

Normal-Phase Purification Workflow

Normal_Phase_Purification cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development (DCM/MeOH + 0.5% TEA) Pack Pack Silica Gel Column Equilibrate Equilibrate with Mobile Phase Load Load Sample (Dry or Wet) Equilibrate->Load Ready Column Elute Elute and Collect Fractions Monitor Monitor Fractions by TLC Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Characterize Characterize Pure Product

Caption: Workflow for Normal-Phase Purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Purification Tailing Peak Tailing / Low Recovery? Start->Tailing Decomposition New Polar Impurity? Start:s->Decomposition:n Resolution Poor Resolution? Start->Resolution Tailing->Decomposition No Add_Base Add Basic Modifier (e.g., 0.5% TEA) Tailing->Add_Base Yes Decomposition->Resolution No Check_Acidity Source of Acidity? Decomposition->Check_Acidity Yes Optimize_NP Optimize Normal-Phase (Change Solvents) Resolution->Optimize_NP Yes Change_Stationary Use Amine-Silica or Alumina Add_Base->Change_Stationary Still Tailing Silica Silica Check_Acidity->Silica Stationary Phase Solvent Solvent Check_Acidity->Solvent Mobile Phase Neutralize_Silica Add Base to Mobile Phase Silica->Neutralize_Silica Use_Fresh_Solvent Use Fresh/Stabilized Solvent Solvent->Use_Fresh_Solvent Switch_RP Switch to Reversed-Phase (C18, pH 9) Optimize_NP->Switch_RP Still Poor

Caption: Troubleshooting Decision Tree.

References

  • BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • Biotage. (2018). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • Chromatography Today. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

  • BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-3-aminoazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of N-Boc-3-aminoazetidine, providing potential causes and actionable solutions.

Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC

Symptoms: Your reaction to protect 3-aminoazetidine with Boc-anhydride results in a low yield of the desired product, and the TLC plate shows several spots, some of which may be at the baseline or are very polar.

Potential Cause A: Ring-Opening of the Azetidine Ring

The four-membered azetidine ring is strained and susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions, or at elevated temperatures.[1][2] During the Boc protection, if the pH is not well-controlled or if a strong acid is used during workup, the ring can open, leading to a variety of byproducts.

Solution:

  • pH Control: Maintain a basic pH (typically 8-10) during the Boc protection reaction. Use a mild base like sodium bicarbonate or triethylamine.

  • Mild Workup: During the aqueous workup, avoid strong acids. If you need to neutralize the reaction mixture, use a dilute solution of a weak acid like citric acid or acetic acid.

  • Temperature Management: Run the reaction at room temperature or below. Avoid heating the reaction mixture unless absolutely necessary and validated.

Potential Cause B: Dimerization or Polymerization

3-Aminoazetidine, as a bifunctional molecule (a primary and a secondary amine), can potentially undergo self-condensation or dimerization, especially if the Boc protection is slow or incomplete.[3][4] This is more likely to occur if the freebase of 3-aminoazetidine is left for extended periods before the addition of Boc-anhydride.

Solution:

  • Immediate Use: Use the freebase of 3-aminoazetidine immediately after its preparation.

  • Controlled Addition: Add the Boc-anhydride to the solution of 3-aminoazetidine and base, rather than the other way around. This ensures that the protecting agent is always in excess relative to the newly added amine.

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular reactions like dimerization.

Issue 2: Product is an Oil and Difficult to Purify

Symptoms: After workup, the N-Boc-3-aminoazetidine product is obtained as a persistent oil that is difficult to crystallize and proves challenging to purify by column chromatography.[5]

Potential Cause: Residual Solvents or Reagents

Impurities such as unreacted di-tert-butyl dicarbonate, tert-butanol (a byproduct of the reaction), or residual high-boiling solvents can prevent the product from solidifying.

Solution:

  • Thorough Workup: Ensure a thorough aqueous wash to remove water-soluble byproducts. A wash with a dilute solution of sodium bisulfate can help remove any unreacted amine.

  • Azeotropic Removal of Solvents: If you suspect residual solvents, co-evaporation with a solvent in which the product is soluble but the impurity is not can be effective.

  • Crystallization Techniques: If the product is an oil, try dissolving it in a minimal amount of a polar solvent (like ethyl acetate or methanol) and then slowly adding a non-polar solvent (like hexanes or diethyl ether) until turbidity is observed. Seeding with a small crystal of pure product can also induce crystallization.[5]

Issue 3: Incomplete Reaction and Difficulty in Pushing to Completion

Symptoms: Even with an excess of Boc-anhydride, the reaction stalls, and you observe a significant amount of starting material (3-aminoazetidine) remaining.

Potential Cause: Inadequate Base or Biphasic Reaction Issues

The reaction requires a base to neutralize the acid formed and to deprotonate the ammonium salt of the starting material. If the base is insufficient or if the reaction is biphasic with poor mixing, the reaction rate will be slow.

Solution:

  • Choice of Base and Solvent: Use a base that is soluble in the reaction medium. For example, if using an organic solvent like dichloromethane, triethylamine is a good choice. If in a biphasic system (e.g., dioxane/water), a soluble inorganic base like sodium carbonate or sodium bicarbonate is suitable.

  • Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can sometimes improve the reaction rate.

  • Homogeneous System: Consider using a solvent system that dissolves all reactants, such as tetrahydrofuran (THF) or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to N-Boc-3-aminoazetidine?

There are two primary synthetic routes:

  • Direct Boc Protection: This involves the reaction of 3-aminoazetidine (often as a dihydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] This is generally the most straightforward route if the starting material is available.

Q2: Which synthetic route is preferable?

The choice of route depends on the availability and cost of the starting materials. The direct Boc protection of 3-aminoazetidine is a shorter and more atom-economical route. However, 3-aminoazetidine dihydrochloride can be expensive or have long lead times. The route from 1-benzhydrylazetidin-3-one is longer but may be more cost-effective if starting from readily available precursors.

Q3: What are the critical parameters to control during the Boc protection step?

The most critical parameters are:

  • Stoichiometry: Use a slight excess of Boc-anhydride (1.1-1.2 equivalents) to ensure complete conversion.

  • Base: Use at least two equivalents of a mild base if starting from the dihydrochloride salt to both neutralize the salt and facilitate the reaction.

  • Temperature: Maintain the reaction at or below room temperature to minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q4: How can I effectively purify N-Boc-3-aminoazetidine?

Purification can be achieved through several methods:

  • Crystallization: This is the most effective method for obtaining high-purity material if the compound solidifies. A common solvent system is ethyl acetate/hexanes.[5]

  • Flash Chromatography: If crystallization is not feasible, flash chromatography on silica gel is a good alternative. A gradient of methanol in dichloromethane or ethyl acetate in hexanes can be used for elution.[8]

  • Acid-Base Extraction: An initial purification can be achieved by an acid-base workup to remove non-basic impurities.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine from 3-Aminoazetidine Dihydrochloride

This protocol provides a reliable method for the synthesis of N-Boc-3-aminoazetidine.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-aminoazetidine dihydrochloride (1.0 eq).

  • Add dioxane and water (e.g., a 1:1 mixture) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (2.5 eq) in portions.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from ethyl acetate/hexanes or by flash chromatography.

Data Summary

ParameterTypical ValueNotes
Yield 80-95%Dependent on the purity of starting materials and reaction conditions.
Physical State White to off-white solidCan sometimes be isolated as a colorless oil if impurities are present.
Melting Point 70-74 °CBroad melting point may indicate impurities.
TLC Rf ~0.4In 10% Methanol/Dichloromethane on silica gel.

Visualizing the Process

Main Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product 3-Aminoazetidine\ndihydrochloride 3-Aminoazetidine dihydrochloride N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine 3-Aminoazetidine\ndihydrochloride->N-Boc-3-aminoazetidine  Base (e.g., NaHCO3) Solvent (e.g., Dioxane/H2O) Boc2O Di-tert-butyl dicarbonate Boc2O->N-Boc-3-aminoazetidine

Caption: Main synthetic route to N-Boc-3-aminoazetidine.

Common Side Reaction: Ring Opening

ring_opening Azetidine_Ring Azetidine Ring N C Ring_Opened_Product Ring-Opened Byproduct Azetidine_Ring:C->Ring_Opened_Product  Harsh Acid/Base or High Temp.

Caption: Azetidine ring-opening side reaction.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc polar_impurities Baseline or Polar Impurities Present? check_tlc->polar_impurities nonpolar_impurities Non-polar Impurities (e.g., excess Boc2O)? polar_impurities->nonpolar_impurities No cause_ring_opening Probable Cause: Ring Opening or Dimerization polar_impurities->cause_ring_opening Yes cause_incomplete_reaction Probable Cause: Incomplete Reaction nonpolar_impurities->cause_incomplete_reaction Yes solution_conditions Solution: - Check pH - Lower Temp - Use fresh freebase cause_ring_opening->solution_conditions solution_reagents Solution: - Check base stoichiometry - Optimize solvent system cause_incomplete_reaction->solution_reagents

Caption: Troubleshooting workflow for N-Boc-3-aminoazetidine synthesis.

References

  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). Journal of Organic Chemistry.
  • Smith, L., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library.
  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Nowak, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • Greengrass, C.W. et al. (2000). Synthesis of azetidine derivatives.
  • Organic Syntheses Procedure. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • Lee, S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances.
  • Maas, G., & Rahm, R. (1995). A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.0]octa-2,4-diene.
  • Lee, S., et al. (2024).
  • Marchand-Brynaert, J., et al. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • Byun, E., et al. (2000). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Choi, S., et al. (2021). Dimerization reactions of amino acids by pyrolysis.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 1-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific challenges you may encounter when using 1-Boc-3-aminoazetidine, a valuable but sometimes challenging building block in medicinal chemistry.[1] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The secondary amine of 1-Boc-3-aminoazetidine presents a moderate degree of steric hindrance, which can lead to sluggish or incomplete reactions if suboptimal conditions are employed. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: Why are my coupling yields with 1-Boc-3-aminoazetidine often low or inconsistent?

Low yields are typically traced back to two primary factors: incomplete activation of the carboxylic acid or insufficient reactivity of the activated intermediate to overcome the steric hindrance of the azetidine amine.[2] Standard coupling conditions that work well for simple primary amines may be inadequate. Success hinges on selecting a sufficiently potent coupling reagent and optimizing the base, solvent, and stoichiometry to favor the desired amide bond formation.[3]

Q2: Which class of coupling reagent is most effective for 1-Boc-3-aminoazetidine?

The choice of coupling reagent is the most critical factor. While economical, standard carbodiimides can be less effective for this substrate.

  • Carbodiimides (EDC, DCC): These are a cost-effective first choice for routine couplings.[3][4] However, their reactive O-acylisourea intermediate can be slow to react with the hindered azetidine, leading to the formation of an unreactive N-acylurea byproduct, which halts the reaction and complicates purification.[3][5][6][7] The use of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is mandatory to convert the O-acylisourea into a more stable active ester, mitigating side reactions.[5][6]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly recommended for challenging couplings involving sterically hindered amines.[3][8] Reagents like HATU form a highly reactive HOAt-ester, which reacts much faster and leads to higher yields, often in shorter reaction times.[3][8][9] They are more expensive but are often the key to success for difficult substrates.

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are comparable in reactivity to uronium salts and are excellent for promoting difficult couplings.[8][10] PyBOP is a safe and effective alternative to the older BOP reagent, which forms a carcinogenic byproduct.[9][10]

Q3: What are the best practices for selecting a base and solvent?

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the standard and highly recommended choice.[3][5] Using a more nucleophilic base like triethylamine (TEA) can lead to unwanted reactions with the coupling reagent or other electrophilic species. For reactions particularly prone to racemization of the carboxylic acid partner, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[5][11]

  • Solvent: A polar, aprotic solvent is typically best. N,N-Dimethylformamide (DMF) is the most common choice as it effectively dissolves most reactants and intermediates.[3][9] Dichloromethane (DCM) is also frequently used, particularly in EDC-mediated couplings.[9] If solubility of your carboxylic acid is an issue, N-Methyl-2-pyrrolidone (NMP) can be an excellent alternative due to its strong solvating properties.[3][12] Ensure all solvents are anhydrous, as water can hydrolyze activated intermediates.[3]

Q4: I observe a significant, persistent side product in my reaction. What is it likely to be?

The identity of the side product is almost always linked to your choice of coupling reagent.

  • With Carbodiimides (e.g., EDC): The most common culprit is the N-acylurea . This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[3][6][7] This byproduct is unreactive and often has a similar polarity to the desired product, making purification difficult. Prompt addition of the amine after activation and the mandatory use of HOBt or OxymaPure can suppress its formation.[6]

  • With Uronium Reagents (e.g., HATU, HBTU): The primary concern is guanidinylation of the 1-Boc-3-aminoazetidine.[8][13] This occurs if the uronium salt reacts directly with the amine instead of the carboxylic acid. It is favored when using an excess of the coupling reagent or when the carboxylic acid activation is slow.[9][13] To prevent this, pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[14]

Troubleshooting Guide: From Problem to Solution

Use this guide when facing specific experimental issues.

Problem: Low to No Product Formation (LC-MS shows mainly starting materials)

Question: My reaction has failed, showing only unreacted carboxylic acid and amine. What is the logical progression of troubleshooting steps to identify the root cause?

A failed reaction points to a fundamental issue with one of the components or the activation step. Follow a systematic approach to diagnose the problem. The workflow below provides a clear decision-making path.

G cluster_solutions Troubleshooting Steps start Low / No Product check_reagents 1. Verify Reagent Quality & Stoichiometry - Is coupling reagent fresh? - Are solvents anhydrous? - Is amine the free base (not a salt)? - Are equivalents correct? start->check_reagents preactivation 2. Optimize Activation - Using HATU/HBTU? Pre-activate acid + base for 5-15 min before adding amine. - Using EDC? Is HOBt/Oxyma present? check_reagents->preactivation Reagents OK increase_potency 3. Increase Reagent Potency - If using EDC/HOBt, switch to HATU or PyBOP. preactivation->increase_potency Still no product increase_temp_time 4. Adjust Reaction Conditions - Increase reaction time (e.g., overnight). - Gently warm to 40-50 °C. increase_potency->increase_temp_time Still low yield success Success increase_temp_time->success Problem Solved G RCOOH R-COOH ActivatedEster Activated Intermediate (O-acylisourea or OAt-ester) RCOOH->ActivatedEster Activation Amine 1-Boc-3-aminoazetidine Product Desired Amide Product Amine->Product Guanidinium Guanidinium Side Product (with HATU) Amine->Guanidinium CouplingReagent Coupling Reagent (EDC or HATU) CouplingReagent->ActivatedEster CouplingReagent->Guanidinium Side Reaction 2: Direct reaction (no pre-activation) ActivatedEster->Product Desired Path: Nucleophilic Attack N_Acylurea N-Acylurea Side Product (with EDC) ActivatedEster->N_Acylurea Side Reaction 1: Rearrangement (slow amine attack)

Caption: Desired vs. undesired reaction pathways.

Mitigation Strategies:

  • To Avoid N-Acylurea (when using EDC):

    • Use an Additive: Always include 1.0-1.2 equivalents of HOBt or OxymaPure. This rapidly traps the O-acylisourea as a more stable active ester, which is less prone to rearrangement. [6][7] 2. Control Stoichiometry: Do not use a large excess of the carbodiimide.

    • Temperature Control: Start the reaction at 0 °C. Low temperatures disfavor the rearrangement side reaction. [5]* To Avoid Guanidinylation (when using HATU/HBTU):

    • Pre-activate: Combine the carboxylic acid, HATU, and DIPEA in DMF and stir for 5-15 minutes at room temperature. Add the 1-Boc-3-aminoazetidine solution only after this pre-activation period. [14]This ensures the HATU is consumed in forming the desired active ester before it can react with the amine.

    • Correct Stoichiometry: Use a slight excess of the carboxylic acid relative to the amine (e.g., 1.1 eq acid, 1.0 eq amine) and avoid a large excess of the coupling reagent.

Comparative Data & Recommended Protocols

Table 1: Comparison of Recommended Coupling Reagents
FeatureEDC/HOBtHATU/DIPEAPyBOP/DIPEA
Reagent Class CarbodiimideUronium SaltPhosphonium Salt
Relative Power ModerateVery HighHigh
Typical Yield 60-85%>90%>85%
Key Advantage Low CostHigh efficiency, fast reactions for hindered amines. [3][8]High efficiency, non-carcinogenic byproducts. [9][10]
Primary Risk N-acylurea formation. [3][6]Guanidinylation of the amine. [8][13]Lower solution stability compared to uronium salts. [8]
Best For Initial screening, cost-sensitive projects, less hindered carboxylic acids.Sterically hindered substrates, difficult couplings, maximizing yield.Challenging couplings, situations where uronium salts may be problematic.
Experimental Protocols

Protocol 1: Standard Coupling with EDC/HOBt

This protocol serves as a reliable and cost-effective starting point.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF (to achieve a concentration of 0.1-0.2 M).

  • Addition: Add 1-Boc-3-aminoazetidine (1.0 eq) and HOBt (1.2 eq). Stir until all solids dissolve.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for challenging carboxylic acids or when Protocol 1 gives low yields. [15]

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M) and stir to dissolve.

  • Pre-activation: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes. The solution may change color.

  • Amine Addition: In a separate flask, dissolve 1-Boc-3-aminoazetidine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture dropwise.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete in a shorter timeframe than with EDC.

  • Workup: Upon completion, dilute with ethyl acetate and wash with 5% aqueous LiCl (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Thieme. (n.d.). Uronium/Guanidinium Salts. Retrieved from [Link]

  • Bailén, M. A., Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2007). 2-Mercaptopyridone 1-Oxide-Based Uronium Salts: New Peptide Coupling Reagents. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Carpino, L. A., & Imazumi, H. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 41(3), 441-445. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

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Technical Support Center: Navigating Azetidine Ring Stability in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide on the stability issues of the azetidine ring during synthesis.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. The four-membered azetidine ring is a valuable scaffold in medicinal chemistry, offering unique three-dimensional structures and improved physicochemical properties.[1][2] However, its inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to various stability issues during synthesis and purification.[3] This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format to help you navigate these challenges successfully.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Azetidine Instability

Question 1: Why is the azetidine ring prone to instability in the first place?

The instability of the azetidine ring is primarily due to ring strain .[3] Saturated, non-planar four-membered rings like azetidine have significant angle and torsional strain compared to their more stable five- and six-membered counterparts (e.g., pyrrolidine).[3][4] This strain energy makes the ring's σ-bonds weaker and more susceptible to cleavage.

While more stable than the highly strained three-membered aziridine ring, the azetidine ring is reactive enough to undergo ring-opening reactions under various conditions that larger rings would tolerate.[3][5] This reactivity is a double-edged sword: it can be harnessed for further functionalization but can also lead to undesired decomposition during synthesis, workup, or purification.[6][7]

Question 2: What are the most common failure modes I should watch out for during synthesis?

The most prevalent stability issues encountered are:

  • Acid-Mediated Ring Opening : Exposure to strong acids, or even the inherent acidity of silica gel during chromatography, can lead to protonation of the ring nitrogen. This makes the carbon atoms adjacent to the nitrogen highly electrophilic and vulnerable to nucleophilic attack by solvents or other species, causing the ring to open.[7][8]

  • Base-Mediated Reactions : While less common than acid-catalyzed opening, strong bases can induce rearrangements or eliminations, particularly in substituted azetidines.[1]

  • Nucleophilic Ring Opening : The strained ring can be directly attacked by nucleophiles, a reaction often facilitated by activation of the nitrogen atom with an electron-withdrawing protecting group (e.g., sulfonyl).[9]

  • Reductive Cleavage : Certain reducing agents used in downstream steps, such as those for β-lactam reduction, can inadvertently cause ring cleavage, especially in the presence of Lewis acids.[6]

  • Metabolic Instability : In biological contexts, the strained ring can be a target for metabolic enzymes, for instance, through reactions with glutathione.[10]

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides structured guidance for diagnosing and solving common problems encountered in the lab.

Troubleshooting Guide 1: Unexplained Low Yields and Ring-Opened Byproducts

Problem: My reaction to synthesize or modify an azetidine derivative is resulting in a low yield of the desired product. LCMS/NMR analysis shows a significant amount of a linear amine byproduct corresponding to a ring-opening event.

Causality Analysis

Ring-opening is the most common decomposition pathway.[8] The trigger is often an overlooked source of acid or a nucleophile in the reaction medium. The pKa of the azetidine nitrogen is a critical factor; substituents that increase its basicity will make it more susceptible to protonation and subsequent acid-catalyzed decomposition.[8]

Troubleshooting Workflow

G start Low Yield & Ring-Opened Byproduct Detected check_ph Is the reaction or workup acidic (pH < 6)? start->check_ph check_n_group What is the N-substituent? check_ph->check_n_group No sol_ph SOLUTION: - Add a non-nucleophilic base (e.g., 2,6-lutidine). - Use buffered workup conditions (aq. NaHCO3). - Avoid protic acids; consider Lewis acids carefully. check_ph->sol_ph Yes check_reagents Are strong nucleophiles or Lewis acids present? check_n_group->check_reagents N-Acyl or N-Sulfonyl sol_n_group SOLUTION: - Switch to an electron-withdrawing group (EWG)  (e.g., Tosyl, Nosyl) to decrease nitrogen pKa. - For N-aryl azetidines, add EWGs to the aryl ring. check_n_group->sol_n_group N-Alkyl or Electron-Rich Aryl check_purification Did decomposition occur during purification? check_reagents->check_purification No sol_reagents SOLUTION: - Lower reaction temperature. - Choose milder reagents. - For β-lactam reductions, consider NaBH4 over  DIBAL-H/Lewis acid combinations. check_reagents->sol_reagents Yes sol_purification SOLUTION: - Use deactivated (e.g., base-washed) silica gel. - Consider alternative purification (crystallization, distillation). - Elute with solvent containing a small amount  of base (e.g., 1% Et3N). check_purification->sol_purification Yes

Caption: Troubleshooting decision tree for azetidine ring-opening.

Step-by-Step Protocol: Stabilizing an Acid-Sensitive Azetidine

If you suspect acid-mediated decomposition:

  • pH Monitoring & Control: Before starting, check the pH of all aqueous reagents. If the reaction generates acid, add a proton sponge (e.g., Proton-Sponge®) or a sterically hindered, non-nucleophilic base like 2,6-lutidine.

  • Modify Workup Procedure: Replace acidic washes (e.g., 1M HCl) with a buffered or basic wash. A saturated aqueous sodium bicarbonate (NaHCO₃) wash is often sufficient to neutralize trace acids before extraction.[11]

  • Protecting Group Modification: The stability of N-substituted aryl azetidines under acidic conditions is highly dependent on the pKa of the ring nitrogen.[8] As shown in the table below, electron-withdrawing substituents significantly enhance stability.

N-Substituent (Analogues)ConditionHalf-Life (T₁/₂)Stability RationaleCite
4-Cyano-phenylpH 1.8< 10 minN-lone pair is delocalized, but no basic site to act as a proton sink.[8]
PhenylpH 1.8~30 minModerately low N pKa, but still susceptible to protonation.[8]
3-PyridylpH 1.83.8 hoursPyridyl nitrogen is protonated first, but azetidine N is still somewhat basic.[8]
2-Pyridyl & 4-PyridylpH 1.8Stable (>24h)Protonation of the highly basic pyridyl nitrogen drastically lowers the pKa of the azetidine nitrogen, preventing its protonation.[8]
  • Purification Strategy: Avoid standard silica gel if the compound is sensitive.

    • Pre-treat the silica by flushing the column with your eluent system containing 1-2% triethylamine or ammonia in methanol before loading the sample.

    • Alternatively, use neutral alumina or a different purification method like reverse-phase chromatography or crystallization.

Troubleshooting Guide 2: Issues with N-Protecting Groups

Problem: My N-protected azetidine is unstable, or I am experiencing issues during the deprotection step, leading to ring cleavage rather than the desired NH-azetidine.

Causality Analysis

The choice of N-protecting group is critical not only for masking the nitrogen's reactivity but also for modulating the ring's stability. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) decrease the nitrogen's basicity, enhancing stability towards acids, but they can also activate the ring towards nucleophilic attack.[3] Conversely, groups like Boc (tert-butoxycarbonyl) can be removed under acidic conditions that may simultaneously destroy the ring.

Selecting the Right Protecting Group
Protecting GroupCommon Deprotection ReagentsStability Profile & Key ConsiderationsCite
Boc TFA, HCl in DioxaneAcid Labile. Risk of ring-opening during deprotection. Use mildest possible acid conditions and low temperature.[12]
Cbz H₂/Pd, HBr/AcOHOrthogonal. Can be removed while other acid/base-labile groups are intact. Hydrogenation is generally mild and safe for the ring.[12][13]
Tosyl (Ts) Na/NH₃, HBr/Phenol, Mg/MeOHAcid Stable. Excellent for preventing acid-catalyzed decomposition. However, it strongly activates the ring towards nucleophiles and can be difficult to remove.[13]
Benzyl (Bn) H₂/PdMild Removal. Good stability, removed by catalytic hydrogenation.[11]
Step-by-Step Protocol: Safe Deprotection of N-Boc-Azetidine
  • Cool the Reaction: Perform the deprotection at 0 °C or below to minimize the rate of the ring-opening side reaction.

  • Use a Scavenger: When using trifluoroacetic acid (TFA), add a scavenger like triethylsilane (TES) or anisole. This helps to quench the reactive carbocation intermediates that can be formed.

  • Minimize Exposure Time: Monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, immediately quench the acid by pouring the reaction mixture into a cold, vigorously stirred solution of saturated NaHCO₃.

  • Alternative: TMSI: For extremely sensitive substrates, consider using trimethylsilyl iodide (TMSI) at low temperatures, which can cleave the Boc group under nearly neutral conditions.

Troubleshooting Guide 3: Challenges During Reduction Reactions

Problem: I am trying to synthesize an azetidine by reducing a β-lactam (azetidin-2-one), but I am getting low yields and ring-opened amino alcohol byproducts.

Causality Analysis

The reduction of β-lactams to azetidines often requires strong reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H).[6][14] These reagents, especially when used with Lewis acids like AlCl₃, can coordinate to the ring nitrogen or carbonyl oxygen, inducing strain and facilitating ring cleavage.[6] This effect is particularly pronounced when electron-donating substituents (e.g., an N-aryl group with electron-donating properties) are present, as they stabilize the positive charge that develops during ring opening.[6]

Mechanism of Reductive Ring Opening

G cluster_0 Desired Reduction cluster_1 Undesired Ring Opening Lactam Lactam Azetidine Azetidine Lactam->Azetidine [H-] (e.g., NaBH4) Lactam_LA Lactam-Lewis Acid Complex Lactam->Lactam_LA + Lewis Acid (e.g., AlCl3) Ring-Opened\nIntermediate Ring-Opened Intermediate Lactam_LA->Ring-Opened\nIntermediate [H-] (e.g., LAH) Amino Alcohol\nByproduct Amino Alcohol Byproduct Ring-Opened\nIntermediate->Amino Alcohol\nByproduct Workup

Caption: Competing pathways in β-lactam reduction.

Step-by-Step Protocol: Optimizing β-Lactam Reduction
  • Choose a Milder Reducing Agent: If ring opening is observed with strong reagents like LAH or DIBAL-H, switch to a milder agent. Sodium borohydride (NaBH₄) in isopropanol has been shown to be effective for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to the corresponding trans-azetidines with minimal ring cleavage.[6]

  • Avoid Lewis Acids: Whenever possible, avoid the addition of Lewis acids. If a co-reagent is necessary, screen milder options.

  • Control Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the higher activation energy pathway of ring cleavage.

  • Substituent Consideration: Be aware that electron-rich substituents on the nitrogen or at the C4 position can increase the likelihood of ring opening.[6] If possible, carry out the reduction before installing such groups.

Part 3: References

  • Singh, G. S., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(84), 53635-53664. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • König, B. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Thieme. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts. [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • YouTube. (2020). Azetidine: Basicity and Preparation. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Chinese Chemical Society. (2017). Synthesis of Azetidines. [Link]

  • GERPAC. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Slideshare. (n.d.). synthesis of azetidine .pptx. [Link]

  • PubMed. (1991). Heat shock response by cells treated with azetidine-2-carboxylic acid. [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ChemRxiv. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • University of Bari Aldo Moro. (2023). A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3-aminoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this critical building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) is heavily dependent on its synthetic route. A prevalent method involves the reduction of tert-butyl 3-azidoazetidine-1-carboxylate.[1] Another common pathway is the reductive amination of 1-Boc-3-azetidinone.[2][3]

Based on these routes, impurities can be categorized as follows:

  • Process-Related Impurities: Arising from the synthetic process itself.

    • Unreacted Starting Materials: Such as 1-Boc-3-azetidinone or tert-butyl 3-azidoazetidine-1-carboxylate.[1]

    • Reagent-Related Impurities: Residual reagents like di-tert-butyl dicarbonate (Boc₂O) or byproducts from its decomposition.[4]

    • Byproducts: Compounds formed from side reactions, for example, hydroxylated intermediates if the reduction is incomplete or if moisture is present.[3]

  • Degradation-Related Impurities: Resulting from improper handling or storage. The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions, which can lead to its cleavage.[]

Visualizing Impurity Origins

The following diagram illustrates the potential entry points for impurities during a common synthetic pathway.

cluster_0 Synthesis Stage cluster_1 Potential Impurities Start_Mat Starting Material (e.g., 1-Boc-3-azetidinone) Reaction Reductive Amination Start_Mat->Reaction Impurity_Start Unreacted Starting Material Start_Mat->Impurity_Start Incomplete Reaction Crude_Product Crude Product Reaction->Crude_Product Impurity_Byproduct Side-Reaction Byproducts Reaction->Impurity_Byproduct Side Reactions Impurity_Reagent Excess Reagents/ Catalyst Residue Reaction->Impurity_Reagent Inefficient Quenching/ Work-up

Caption: Origin of process-related impurities.

Troubleshooting & Purification Strategies (Q&A)

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Question 1: My crude product is an oil and contains non-polar impurities visible on a hexane/ethyl acetate TLC. How can I purify it?

Answer: This is a common scenario, especially when residual Boc₂O or other non-polar starting materials are present. The target compound, tert-butyl 3-aminoazetidine-1-carboxylate, is a polar amine. This polarity difference is ideal for purification via flash column chromatography.

  • Causality: Silica gel is a highly polar stationary phase. Non-polar impurities will have weak interactions with the silica and elute quickly with a non-polar mobile phase. The polar amine product will have stronger interactions (including hydrogen bonding) with the silica, requiring a more polar mobile phase (containing methanol or another polar solvent) to elute.

  • Troubleshooting Tip: A common issue is product "streaking" on the TLC plate, which can translate to poor separation on the column. This is often due to the basic nature of the amine. To mitigate this, you can add a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase. A typical addition is 0.5-1% of the total solvent volume. This deactivates the acidic silanol groups on the silica surface, preventing strong, irreversible binding of the amine and resulting in sharper bands and better separation.

Question 2: After chromatography, my product is pure by TLC, but it's an oil that won't solidify. How can I obtain a solid?

Answer: While the pure compound can be an oil or a low-melting solid, obtaining it in a solid, crystalline form is often desirable for stability and ease of handling.[1] If the product is pure but oily, it may be due to residual solvents or the amorphous nature of the product.

  • Strategy 1: High-Vacuum Drying: First, ensure all chromatography solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.

  • Strategy 2: Recrystallization/Trituration: If high-vacuum drying is insufficient, trituration or recrystallization from a suitable solvent system is the next step.

    • Solvent Selection: The goal is to find a solvent (or solvent system) in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble. For Boc-protected amino compounds, non-polar solvents are excellent candidates for inducing precipitation.

    • Recommended Solvents: Start by dissolving the oil in a minimal amount of a solvent in which it is soluble, like dichloromethane (DCM) or ethyl acetate (EtOAc). Then, slowly add a non-polar "anti-solvent" like hexanes or petroleum ether until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a "seed crystal" from a previous successful crystallization is also highly effective.[6][7]

Question 3: My main impurity is highly polar and co-elutes with my product in a standard silica gel system. What are my options?

Answer: This is a challenging situation that requires altering the separation mechanism.

  • Strategy 1: Modify the Mobile Phase: Before abandoning silica, try incorporating a different polar modifier. If you are using methanol, switching to isopropanol or acetonitrile can sometimes alter the selectivity enough to achieve separation.

  • Strategy 2: Reverse-Phase Chromatography: If modifying the mobile phase fails, reverse-phase chromatography is the logical next step.

    • Causality: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). In this system, polar impurities will elute first with the highly polar mobile phase, while the more "greasy" Boc-protected product will be retained longer. This inverts the elution order seen on silica gel and can effectively separate highly polar contaminants.

  • Strategy 3: Acid-Base Extraction: A chemical approach can also be effective.

    • Mechanism: The basic amino group of your product can be protonated to form a water-soluble salt, while non-basic impurities remain in an organic solvent.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Your product will move into the aqueous layer as the ammonium salt.

    • Separate the layers. The organic layer now contains neutral/acidic impurities.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.

    • Make the aqueous layer basic by adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >9. This deprotonates the ammonium salt, regenerating the free amine.

    • Extract the now basic aqueous layer multiple times with an organic solvent (EtOAc or DCM) to recover your purified product.

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

Summary of Purification Strategies
Problem Primary Impurity Type Recommended Technique Key Scientific Principle
Oily crude, non-polar spots on TLCUnreacted starting materials, Boc₂OFlash Column Chromatography (Silica)Adsorption chromatography based on polarity differences.
Product is a pure oil after purificationResidual solvent, amorphous stateHigh-Vacuum Drying, Recrystallization/TriturationSolubility differences at varying temperatures.
Impurity co-elutes with productHighly polar byproducts or reagentsReverse-Phase Chromatography or Acid-Base ExtractionPartitioning based on hydrophobicity (Reverse-Phase) or pKa (Acid-Base Extraction).

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude tert-butyl 3-aminoazetidine-1-carboxylate containing less polar impurities.

  • TLC Analysis:

    • Develop a TLC system to achieve good separation. A good starting point is 10% Methanol in Dichloromethane (DCM).

    • Aim for a product Rf (retention factor) of ~0.2-0.3 for optimal column separation.

    • Add 1% triethylamine (Et₃N) to both the TLC and column mobile phase to reduce streaking.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude material, a 40g silica gel column is a good start).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM + 1% Et₃N).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (~1g) in a minimal amount of DCM.

    • In a separate flask, add ~2-3g of silica gel to this solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (this is called "dry loading").

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin elution with a less polar solvent system (e.g., 2-5% MeOH in DCM + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, increase the MeOH concentration in 2-3% increments.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Place the resulting oil or solid under high vacuum for several hours to remove residual solvent.

Purification Workflow Diagram

A Crude Product B Analyze by TLC/LC-MS A->B C Are impurities non-polar? B->C Yes E Are impurities highly polar? B->E No D Flash Chromatography (Silica Gel, DCM/MeOH + 1% Et3N) C->D H Combine Pure Fractions D->H F Option 1: Reverse-Phase Chromatography (C18, H2O/ACN) E->F G Option 2: Acid-Base Extraction E->G F->H G->H I Solvent Removal (Rotovap & High Vacuum) H->I J Pure Product I->J

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • Q: What is the appearance of pure tert-butyl 3-aminoazetidine-1-carboxylate?

    • A: It is typically a colorless to light yellow clear liquid or a low-melting solid.

  • Q: How should I store the purified compound?

    • A: Due to the acid-lability of the Boc group, it should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and refrigerated to minimize degradation. Avoid contact with acidic vapors.

  • Q: My NMR spectrum shows a peak at ~1.4 ppm but it integrates to more than 9 protons relative to my product signals. What could this be?

    • A: This is a classic sign of contamination with a compound containing a tert-butyl group. A likely candidate is di-tert-butyl dicarbonate (Boc₂O) or tert-butanol, a byproduct of its decomposition. These are non-polar and should be easily removable by flash chromatography.

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is recommended. TLC is excellent for rapid, qualitative assessment during purification. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Charged Aerosol Detector (CAD) is a powerful method.[8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural confirmation and can also be used to detect impurities if their signals do not overlap with the product's signals. Mass Spectrometry (MS) confirms the molecular weight of the desired product.

References

  • Karakas, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1076. [Link]

  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15730. [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]

  • Chemsrc. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. [Link]

  • Google Patents.
  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]

  • Pharmaffiliates. Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC) | CAS No : 193269-78-2. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3. [Link]

  • National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-(amino)azetidine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this critical pharmaceutical building block. The azetidine scaffold is highly valued in medicinal chemistry for its ability to confer desirable properties like improved metabolic stability and solubility.[1] However, the synthesis of this strained four-membered ring system presents unique challenges, particularly during scale-up.[1][2]

This document provides practical, in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and process development experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My cyclization yield to form the azetidine ring is consistently low. What are the most likely causes?

A1: Low yield in the intramolecular cyclization step is a classic challenge.[1] The primary culprits are often competing side reactions (like dimerization or elimination) and incomplete reaction. Key factors to investigate are:

  • Base Selection & Stoichiometry: The choice of base is critical. A base that is too strong can promote elimination, while one that is too weak will result in slow, incomplete cyclization. Ensure accurate stoichiometry.

  • Temperature Control: Exothermic reactions during base addition can lead to side products. Maintain strict temperature control, especially during large-scale additions.

  • Solvent Choice: The solvent must fully dissolve the reactants and facilitate the desired SN2 reaction pathway.

  • Leaving Group Quality: Ensure the precursor (e.g., the mesylate or tosylate of 1-benzhydryl-3-hydroxyazetidine) is of high purity and the leaving group is effective.

Q2: I'm observing a significant dimeric impurity after the cyclization step. How can I minimize its formation?

A2: Dimer formation occurs when an uncyclized intermediate reacts with another molecule instead of cyclizing intramolecularly. This is often a concentration-dependent issue.

  • High-Dilution Conditions: On a lab scale, adding the substrate slowly to a heated solution of the base (high dilution) favors the intramolecular reaction.

  • Process Control on Scale-Up: In a plant setting, continuous addition of the substrate to the reactor containing the base and solvent at the target temperature is the most effective strategy to mimic high-dilution conditions and minimize intermolecular side reactions.

Q3: What is the most common and scalable route to synthesize the this compound precursor, 1-benzhydrylazetidin-3-ol?

A3: The most widely adopted industrial route starts from the reaction of epichlorohydrin with a bulky protecting group amine, such as benzhydrylamine.[3][4] This is followed by cyclization to form 1-benzhydrylazetidin-3-ol. This route is favored due to the low cost of starting materials and a robust, well-documented process.[3]

Q4: During the final hydrogenation/Boc-protection step, my palladium catalyst seems to be deactivating quickly. Why?

A4: Catalyst poisoning is a common issue. Potential poisons carried over from previous steps include:

  • Sulfur Compounds: If a mesylate or tosylate was used, residual sulfur-containing species can poison palladium catalysts.

  • Halides: Chloride ions from hydrochloride salts can inhibit catalyst activity. Ensure the free base is thoroughly washed and salt-free before hydrogenation.

  • Amine Substrates: The amine product itself can sometimes inhibit the catalyst at high concentrations.

  • Solution: Ensure high purity of the substrate entering the hydrogenation step. An upstream charcoal treatment or a silica gel plug can sometimes be effective in removing trace impurities.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific, challenging aspects of the synthesis.

Guide 1: Optimizing the Azetidine Ring Formation

The formation of the strained four-membered ring is often the lowest-yielding step and the most critical to optimize for a successful scale-up campaign.

  • Symptom: Inconsistent yields and variable impurity profiles in the formation of 1-benzhydrylazetidin-3-ol from its acyclic precursor.

  • Causality: This step is an intramolecular nucleophilic substitution. The key is to favor this unimolecular reaction over competing bimolecular reactions (dimerization) and elimination. The choice of base, solvent, and temperature are all interconnected variables that control this selectivity.

  • Troubleshooting Workflow:

G start Low/Inconsistent Yield in Cyclization Step check_purity 1. Analyze Starting Material Purity (LCMS/NMR) start->check_purity Identify potential side-products screen_base 2. Screen Alternative Bases check_purity->screen_base If starting material is pure screen_solvent 3. Screen Solvents screen_base->screen_solvent Compare inorganic vs. organic bases optimize_temp 4. Optimize Temperature Profile screen_solvent->optimize_temp Test protic vs. aprotic solvents success Optimized Process: High Yield & Purity optimize_temp->success Implement strict temp. control

Caption: Troubleshooting workflow for azetidine ring formation.

  • Detailed Recommendations:

    • Base Selection: While sodium hydroxide is common, potassium carbonate or triethylamine can offer milder conditions that may reduce side reactions. A systematic screening is recommended.

    • Solvent Screening: Methanol is often used, but other solvents like isopropanol or acetonitrile can alter the reaction kinetics and selectivity.

    • Impurity Identification: Use LCMS to identify the mass of major impurities. A mass corresponding to double the desired product mass is indicative of a dimer, which points towards a concentration issue.

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
Base Sodium HydroxidePotassium CarbonateMilder base reduces elimination side products.
Solvent MethanolIsopropanolHigher boiling point allows for a wider temperature range.
Addition Mode BatchSlow addition of substrateMimics high dilution to favor intramolecular cyclization.
Temperature Reflux (65°C)Controlled at 50-55°CLower temperature minimizes decomposition and side reactions.

Table 1: Example of Cyclization Optimization Parameters.

Guide 2: Managing the Three-Step Conversion to the Final Product

The conversion of 1-benzhydrylazetidin-3-ol to this compound typically involves three key transformations:

  • Activation of the hydroxyl group (e.g., mesylation).

  • Displacement with an amino-group surrogate (e.g., ammonia, azide).

  • Debenzylation via hydrogenation and concurrent Boc-protection.

  • Symptom: Poor yield or impurities in the aminolysis step (e.g., converting the mesylate to the amine).

  • Causality: The intermediate mesylate can be unstable. Ring-opening of the strained azetidine is a potential side reaction under harsh conditions. The choice of nitrogen source is also critical for success.

  • Troubleshooting & Optimization:

    • Mesylate Isolation: A streamlined process often involves isolating the mesylate intermediate by filtration after quenching the reaction with water. This intermediate can be used directly in the next step without extensive drying, which improves process efficiency.[4]

    • Amination Conditions: Using aqueous ammonium hydroxide in a sealed reactor (Parr reactor) at elevated temperatures (e.g., 70°C) is a highly effective method for the aminolysis.[4] An alternative, cleaner route involves displacement with sodium azide followed by reduction. The azide route avoids high pressures but introduces safety considerations for handling azides.

    • Hydrogenation & Boc Protection: This is a classic one-pot "de-protect/re-protect" sequence. The key is catalyst selection and substrate purity.

      • Catalyst: Palladium on carbon (10% Pd/C) is the standard catalyst.

      • Solvent: Methanol or ethanol are common solvents.

      • Procedure: The benzhydryl-protected amine is dissolved in the solvent, the Boc-anhydride is added, followed by the Pd/C catalyst. The reaction is then subjected to hydrogen pressure. The debenzylation exposes the secondary amine, which is immediately captured by the Boc-anhydride in solution.

G sub_A 1-Benzhydrylazetidin-3-ol sub_B Azetidin-3-yl methanesulfonate sub_A->sub_B 1. Mesylation (MsCl, TEA) sub_C 1-Benzhydryl-3-aminoazetidine sub_B->sub_C 2. Aminolysis (NH4OH, IPA, 70°C) sub_D 1-Boc-3-aminoazetidine sub_C->sub_D 3. Hydrogenolysis & Boc Protection (H2, Pd/C, Boc2O)

Caption: Key transformation sequence for the synthesis.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific equipment and scale.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from methodologies described in organic process research literature.[3]

  • To a stirred solution of benzhydrylamine (1.0 eq) in methanol (5-10 volumes), add epichlorohydrin (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 3 days, then heat to reflux for an additional 3 days.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., isopropanol) and add a solution of 5M sodium hydroxide (2.0 eq) while maintaining the temperature below 55°C.

  • Stir at 50-55°C until reaction completion is confirmed by HPLC.

  • Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by crystallization or used directly.

Protocol 2: Synthesis of 1-Boc-3-aminoazetidine from 1-Benzhydryl-3-aminoazetidine

This protocol is a standard procedure for tandem deprotection-protection.[5]

  • Charge a suitable hydrogenation reactor with 1-benzhydryl-3-aminoazetidine (1.0 eq), methanol (10 volumes), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases and HPLC analysis confirms the disappearance of the starting material.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-3-aminoazetidine, which can be purified by column chromatography or crystallization if necessary.

References

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Han, Y., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 55(18), 8188–8192. Available from: [Link]

  • Bach, T. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences, 17(7), 835-841. Available from: [Link]

  • ResearchGate. (n.d.). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Available from: [Link]

  • Wikipedia. (2023). Azetidine. Available from: [Link]

  • Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-177. Available from: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available from: [Link]

  • Padwa, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5334-5363. Available from: [Link]

  • Yang, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 992. Available from: [Link]

  • ResearchGate. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 368-369. Available from: [Link]

Sources

Preventing oligomerization of free base azetidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for azetidine chemistry. This resource is designed to provide you, the researcher, with practical, in-depth guidance on a critical challenge in handling azetidines: preventing their unwanted oligomerization. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern these fascinating and highly useful four-membered heterocycles.

The Azetidine Conundrum: A Balance of Reactivity and Stability

Azetidines are prized building blocks in medicinal chemistry and drug development. Their rigid, four-membered ring structure can impart favorable properties to drug candidates, including improved potency and metabolic stability. However, this desirable reactivity is a double-edged sword. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions, with oligomerization being a common and often frustrating side reaction.[1][2] This guide will equip you with the knowledge and techniques to navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with free base azetidines.

Q1: Why is my free base azetidine turning into a viscous oil or solid upon storage or concentration?

This is a classic sign of oligomerization or polymerization. Free base azetidines, particularly unsubstituted or minimally substituted ones, can act as both a nucleophile (the nitrogen lone pair) and an electrophile (the ring carbons, susceptible to attack). This dual reactivity allows them to react with each other in a chain-like fashion, leading to the formation of dimers, trimers, and higher-order oligomers.

Q2: What is the primary mechanism behind this oligomerization?

The oligomerization is typically a cationic ring-opening polymerization.[3] The process is often initiated by trace amounts of acid, which protonate the azetidine nitrogen. This protonation creates a highly reactive azetidinium ion, which is then susceptible to nucleophilic attack by the nitrogen of another neutral azetidine molecule. This ring-opening event propagates, leading to the formation of a poly(propylenimine) chain.[4][5]

Q3: Are all azetidines equally prone to oligomerization?

No, the stability of an azetidine is highly dependent on its substitution pattern.

  • N-Substitution: Unsubstituted (NH) azetidines are generally more prone to oligomerization than N-substituted ones. The presence of a substituent on the nitrogen can sterically hinder the approach of another azetidine molecule.

  • C-Substitution: Substituents on the carbon atoms of the ring can also influence stability. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially slowing down polymerization.[6]

Q4: I've noticed that my reaction mixture containing an azetidine is showing multiple new spots on TLC, even before adding all my reagents. What could be happening?

This is likely due to the initiation of oligomerization in your reaction solvent. If the solvent is even slightly acidic, or if one of your starting materials has acidic protons, this can be enough to trigger the polymerization cascade. It's also possible that the azetidine is reacting with other components in your mixture in an undesired manner.

Troubleshooting Guide: Preventing and Mitigating Azetidine Oligomerization

This section provides more detailed, actionable strategies to address oligomerization in your experiments.

Issue 1: Oligomerization During Storage

Symptoms: A pure, liquid free base azetidine becomes viscous or solidifies over time, even when stored at low temperatures.

Root Cause Analysis: The primary culprit is exposure to atmospheric CO2 and moisture, which can form carbonic acid and subsequently initiate cationic polymerization. Trace impurities from the synthesis or purification process can also act as initiators.

Solutions:

  • Storage Conditions:

    • Inert Atmosphere: Always store free base azetidines under an inert atmosphere (e.g., argon or nitrogen).

    • Low Temperature: Store at or below 0 °C. For long-term storage, -20 °C or -80 °C is recommended.

    • Solvent: If possible, store as a dilute solution in a dry, aprotic solvent like anhydrous toluene or dioxane. This minimizes intermolecular interactions.

  • Purification:

    • Ensure the final product is free of any acidic impurities. A final wash with a mild, non-aqueous basic solution (like a dilute solution of triethylamine in an organic solvent) followed by rigorous drying can be beneficial.

Issue 2: Oligomerization During a Reaction

Symptoms: Formation of a baseline smear or multiple new, closely-spaced spots on TLC/LCMS during a reaction involving a free base azetidine. Reduced yield of the desired product.

Root Cause Analysis: The reaction conditions (e.g., acidic reagents, protic solvents, elevated temperatures) are promoting the ring-opening polymerization of the azetidine starting material.

Solutions:

  • Control of pH:

    • Non-Aqueous Base: If compatible with your reaction, add a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) to scavenge any trace acid.

    • Aqueous Base: For aqueous reactions, carefully buffer the system to maintain a basic pH.

  • Reaction Order of Addition:

    • Add the free base azetidine last, and in a controlled, portion-wise manner, to a solution containing the other reactants. This keeps the instantaneous concentration of the free azetidine low.

  • Solvent Choice:

    • Use dry, aprotic solvents whenever possible. Protic solvents like methanol or ethanol can participate in the ring-opening process.[3]

  • Temperature Control:

    • Run reactions at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of oligomerization.

Experimental Protocol: A General Approach for Using Free Base Azetidines in a Nucleophilic Addition Reaction

This protocol illustrates best practices for a hypothetical reaction where an azetidine is used as a nucleophile.

  • Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Ensure all other reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the electrophile and the anhydrous solvent.

    • If the reaction is sensitive to acid, add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Azetidine Addition:

    • Prepare a stock solution of the free base azetidine in the same anhydrous solvent.

    • Add the azetidine solution to the reaction mixture dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the free azetidine, favoring the desired bimolecular reaction over polymerization.

  • Work-up and Purification:

    • Upon completion, quench the reaction appropriately (e.g., with a mild basic solution).

    • When concentrating the reaction mixture, use a rotary evaporator at low temperature and avoid concentrating to complete dryness if the product is also a free base azetidine. It is often better to proceed directly to chromatography.

Visualizing the Problem: The Mechanism of Oligomerization

The following diagram illustrates the acid-catalyzed oligomerization pathway. Understanding this mechanism is key to designing effective preventative strategies.

Oligomerization A Free Base Azetidine (Nucleophile) A_H Azetidinium Ion (Activated Electrophile) A->A_H Protonation H H+ (Acid Catalyst) Dimer_H Protonated Dimer (Propagating Species) A_H->Dimer_H A2 Another Free Base Azetidine A2->A_H Nucleophilic Attack (Ring Opening) Oligomer Oligomer/Polymer Dimer_H->Oligomer Propagation

Caption: Acid-catalyzed ring-opening polymerization of azetidine.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving oligomerization issues during a reaction.

Troubleshooting decision decision start Oligomerization Observed in Reaction Mixture q1 Are acidic reagents or byproducts present? start->q1 a1_yes Add a non-nucleophilic base (e.g., 2,6-lutidine). q1->a1_yes Yes q2 Is a protic solvent being used? q1->q2 No a1_yes->q2 a2_yes Switch to a dry, aprotic solvent. q2->a2_yes Yes q3 Is the reaction run at elevated temperature? q2->q3 No a2_yes->q3 a3_yes Lower the reaction temperature. q3->a3_yes Yes q4 Is the azetidine added all at once? q3->q4 No a3_yes->q4 a4_yes Use slow addition (e.g., syringe pump). q4->a4_yes Yes end Re-run Experiment q4->end No a4_yes->end

Caption: Decision tree for troubleshooting azetidine oligomerization.

Data Summary: Factors Influencing Azetidine Stability

FactorCondition Promoting OligomerizationRecommended Condition for StabilityRationale
pH Acidic (presence of H+)Neutral to BasicPrevents formation of the reactive azetidinium ion.[3][7]
Temperature High (> room temp)Low (0 °C or below)Reduces the rate of all reactions, including polymerization.[4]
Concentration High (neat or concentrated solution)Low (dilute solution)Decreases the frequency of intermolecular collisions.
Solvent Protic (e.g., alcohols)Aprotic, Anhydrous (e.g., THF, Toluene)Protic solvents can act as proton sources and participate in ring-opening.[3]
Atmosphere Air (CO2, H2O)Inert (N2, Ar)Excludes atmospheric acids that can initiate polymerization.

References

  • Baran, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D1OB00061F.
  • (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives.
  • Jones, C. et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University.
  • Jones, C. et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules.
  • De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

Troubleshooting low reactivity of 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-3-(amino)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity challenges posed by this valuable building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them to empower your synthetic strategy.

Section 1: Understanding the Challenge: Why is this compound Prone to Low Reactivity?

Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that contribute to its sluggish reactivity.

  • Steric Hindrance: The primary culprit is the bulky tert-butyloxycarbonyl (Boc) protecting group. This large, sterically demanding group physically shields the azetidine ring nitrogen, impeding the approach of electrophiles and other reactants.[1] This steric congestion is a well-known factor that slows down reactions involving amines.[2]

  • Reduced Nucleophilicity: While the exocyclic primary amine at the 3-position is the intended reactive site, the overall electronic environment is influenced by the Boc group. The electron-withdrawing nature of the carbamate can subtly reduce the nucleophilicity of the primary amine compared to simpler alkylamines.

  • Ring Strain: Azetidine, a four-membered ring, possesses significant ring strain. While this can sometimes be harnessed for ring-opening reactions, it can also influence the conformation and accessibility of the substituent at the 3-position.

Section 2: Troubleshooting Guide & FAQs

Issue 1: Amide Coupling Reactions

Question: Why is my amide coupling reaction with this compound failing or giving low yields with standard reagents like EDC/HOBt or HBTU?

Answer: This is the most frequently encountered issue. The low yield is typically a result of the steric hindrance around the primary amine, which slows the rate of nucleophilic attack on the activated carboxylic acid intermediate. Standard coupling reagents may not be potent enough to overcome this kinetic barrier, leading to either the slow formation of the desired product or the prevalence of side reactions, such as the decomposition of the activated ester.

Root Cause Analysis & Solutions:

  • Insufficient Reagent Potency: Standard uronium/aminium salt reagents like HBTU may not be sufficiently reactive for this sterically demanding coupling.[3]

  • Side Reactions: With sluggish reactions, side reactions like the formation of N-acylurea (when using carbodiimides like EDC) or guanidinylation of the amine (with excess HATU) can become significant.[4][5]

Strategic Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more powerful, modern coupling reagent designed for sterically hindered substrates.[3] Reagents based on HOAt or Oxyma Pure are superior choices.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings due to its high reactivity and ability to suppress racemization.[5] The HOAt ester it forms is more reactive than the HOBt ester generated by HBTU.[3]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient reagent with coupling efficiencies comparable to HATU.[6][7] It incorporates the OxymaPure leaving group, which enhances safety and solubility.[6]

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.

    • Temperature: While reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to overcome the steric barrier. Monitor carefully for potential degradation.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid. Avoid large excesses of the coupling reagent to prevent side reactions.[4]

  • Consider Acyl Fluorides: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Acyl fluorides are more reactive than activated esters but generally more stable and selective than acyl chlorides. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[8]

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentLeaving Group AdditiveRelative ReactivityKey AdvantagesCommon Issues
EDC/HOBtHOBtModerateCost-effective, standard choice.N-acylurea formation, lower reactivity with hindered amines.[4]
HBTUHOBtGoodWidely used, good for routine synthesis.Less effective for hindered couplings compared to HATU.[3]
HATU HOAt Excellent Highly effective for hindered amines , low racemization.[3][5]Higher cost, potential for guanidinylation with excess.[5]
COMU OxymaPure Excellent Comparable to HATU , safer (non-explosive additive), good solubility.[6][7]Higher cost.
PyBOPHOBtVery GoodStrong phosphonium salt reagent, avoids carcinogenic byproducts of BOP.[5]Byproducts can be difficult to remove.
Issue 2: Reductive Amination Reactions

Question: My reductive amination between this compound and an aldehyde/ketone is sluggish and incomplete. How can I drive it to completion?

Answer: The low reactivity in reductive aminations stems from two potential bottlenecks: slow imine formation due to steric hindrance and/or an insufficiently powerful reducing agent.

Root Cause Analysis & Solutions:

  • Slow Imine Formation: The initial condensation between the amine and the carbonyl compound to form the iminium intermediate can be slow. This is a reversible equilibrium that must be driven forward.

  • Inefficient Reduction: The chosen hydride reagent may not be reactive enough to reduce the sterically hindered iminium ion effectively.

Strategic Solutions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild, selective for imines over carbonyls, and does not require strictly anhydrous conditions.[9][10] It is generally more effective than the more toxic sodium cyanoborohydride (NaBH₃CN).[10]

  • Drive the Equilibrium:

    • Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This removes the water byproduct from the imine formation step, shifting the equilibrium towards the iminium intermediate according to Le Châtelier's principle.

    • pH Control: The reaction is often facilitated by a mild acid catalyst (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic. However, the pH must not be too low, as this would fully protonate the amine, rendering it non-nucleophilic.

  • One-Pot Tandem Procedure: A highly effective strategy involves a one-pot tandem reaction where the secondary amine product is immediately protected with a Boc group. This prevents potential over-alkylation (formation of a tertiary amine) and can help drive the reaction to completion.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU

This protocol provides a robust method for coupling a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step.

  • Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visualization & Workflows

Troubleshooting Workflow for Failed Amide Coupling

The following diagram outlines a logical troubleshooting sequence when encountering a low-yielding amide coupling reaction.

G start Start: Low Yield in Amide Coupling with this compound check_reagents Q1: Are coupling reagents (e.g., EDC, HBTU) potent enough? start->check_reagents upgrade_reagent Solution: Upgrade to HATU, HCTU, or COMU. check_reagents->upgrade_reagent  No acyl_fluoride Alternative: Use TFFH/Pyridine to form acyl fluoride in situ. check_reagents->acyl_fluoride  Still fails check_conditions Q2: Are reaction conditions optimal? check_reagents->check_conditions  Yes upgrade_reagent->check_conditions acyl_fluoride->check_conditions increase_temp Solution: Increase temperature to 40-50 °C with monitoring. check_conditions->increase_temp  No check_base Solution: Ensure a non-nucleophilic base (e.g., DIPEA) is used. check_conditions->check_base  No check_sm Q3: Is starting material degrading or are side products forming? check_conditions->check_sm  Yes increase_temp->check_sm check_base->check_sm fresh_reagents Solution: Use fresh, anhydrous reagents and solvents. check_sm->fresh_reagents  Yes control_stoich Solution: Use slight excess (1.1 eq) of amine/reagent. Avoid large excess of coupling agent. check_sm->control_stoich  Yes

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

  • Kim, S. et al. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines . ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents . Aapptec Peptides. Available at: [Link]

  • Choosing amide coupling agent . Reddit r/Chempros. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis . Dilun Biotechnology. Available at: [Link]

  • This compound | CAS#:193269-78-2 . Chemsrc. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health (NIH). Available at: [Link]

  • The Synthesis of Sterically Hindered Amides . ResearchGate. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure . OSTI.GOV. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3 . National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 1-Boc-3-aminoazetidine. This guide is designed to provide practical, in-depth answers to common challenges encountered during the catalytic functionalization of this valuable building block. My goal is to move beyond simple protocols and explain the underlying principles that govern catalyst and reagent selection, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone for constructing C-N bonds, but coupling a small, primary amine like 1-Boc-3-aminoazetidine can present unique challenges.[1] The following FAQs address the most common issues.

Question 1: My Buchwald-Hartwig reaction with 1-Boc-3-aminoazetidine is sluggish or stalls completely. What are the most likely causes and how can I fix it?

Answer: A stalled or slow Buchwald-Hartwig reaction is a frequent issue, often boiling down to the catalyst system (palladium precursor and ligand), base, or reaction conditions. The primary amine of 1-Boc-3-aminoazetidine is relatively unhindered, but catalyst inhibition and side reactions can still plague the process.

Troubleshooting Steps:

  • Evaluate Your Ligand Choice: This is the most critical parameter. For coupling primary amines, especially with less reactive aryl chlorides, standard ligands like P(o-tolyl)₃ are often insufficient.[2] You need bulky, electron-rich phosphine ligands that facilitate the rate-limiting reductive elimination step.

    • Recommended Ligands: Modern biaryl phosphine ligands are the gold standard. Consider ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families. These ligands stabilize the palladium center and promote the catalytic cycle. A Design of Experiments (DoE) approach can be highly effective in screening a diverse set of ligands to find the optimal choice for your specific substrate.[3]

    • Causality: Bulky ligands create a coordinatively unsaturated palladium center that readily undergoes oxidative addition. Their electron-donating nature increases electron density on the metal, which promotes the final C-N bond-forming reductive elimination.

  • Re-evaluate the Palladium Precursor: While Pd₂(dba)₃ is common, its purity can be variable, and it requires in-situ reduction to the active Pd(0) state.

    • Alternative Precursors: Palladium acetate (Pd(OAc)₂) is often a more stable and cost-effective alternative.[3] Pre-formed palladium-ligand complexes (precatalysts) can also offer superior reactivity and reproducibility by ensuring the correct ligand-to-metal ratio and bypassing problematic activation steps.

  • Check Your Base: The base is not just a stoichiometric reagent; it plays an active role in the catalytic cycle by deprotonating the amine.

    • Common Choices: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many couplings. However, if your substrate is base-sensitive, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be superior.

    • Solubility: Ensure your base has some solubility in the reaction solvent. Sometimes, the addition of a small amount of water can aid in dissolving inorganic bases and facilitate catalyst activation, though this should be done with caution.[4]

  • Solvent & Temperature:

    • Solvents: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard.[1] Avoid high-impact solvents like dioxane if greener alternatives are viable.

    • Temperature: These reactions typically require elevated temperatures (80-110 °C).[5] If the reaction is sluggish, a modest increase in temperature may be beneficial, but be mindful of potential catalyst decomposition or side reactions at excessive heat.

Troubleshooting Summary Table: Sluggish N-Arylation
SymptomPotential CauseRecommended Action
No or low conversionInactive catalyst systemSwitch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos). Use a reliable palladium precursor like Pd(OAc)₂ or a pre-formed precatalyst.
Reaction starts but stallsCatalyst deactivationEnsure strictly anhydrous and anaerobic conditions. Lower the reaction temperature slightly. Check for reactive functional groups on the substrate that could poison the catalyst.
Incomplete conversion with aryl chloridesInsufficiently active catalystUse a highly active ligand system specifically designed for aryl chlorides, such as tBuBrettPhos.[6]
Poor reproducibilityVariable precursor quality or activationUse a well-defined precatalyst to ensure consistent generation of the active Pd(0) species.[6]
Visualizing the Process: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_Amine Ar-Pd(II)(NHR')L₂⁺ Pd_OA->Pd_Amine Ligand Exchange (+ R'NH₂) (- HX, + Base) Pd_Amine->Pd0 Product Ar-NHR' Pd_Amine->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 Amine 1-Boc-3-aminoazetidine Amine->Pd_OA Base Base (e.g., NaOtBu) Base->Pd_OA

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 2: Amide Bond Formation (Peptide Coupling)

While not strictly a catalytic process in the same vein as cross-coupling, the choice of a coupling reagent is paramount for efficiently forming an amide bond with the primary amine of 1-Boc-3-aminoazetidine without side reactions.

Question 2: My amide coupling reaction is low-yielding, and I see significant unreacted starting material. Which coupling reagent is best for this sterically accessible but potentially sensitive amine?

Answer: Low yields in amide coupling often point to insufficient activation of the carboxylic acid or a competing side reaction. 1-Boc-3-aminoazetidine is not exceptionally sterically hindered, but the choice of coupling reagent and conditions is still crucial for a clean, high-yielding reaction.[7]

Recommended Reagents & Strategies:

  • Aminium/Uronium and Phosphonium Salts: These are the modern reagents of choice for their high efficiency and fast reaction times.[8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An excellent first choice. It reacts rapidly and is effective for a wide range of substrates, minimizing side reactions.[9][10] Its activation produces a highly reactive OAt-ester.

    • HBTU/TBTU: These are cost-effective and reliable alternatives to HATU, though slightly less reactive.[9][10] They generate OBt-active esters.

    • PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective, particularly for preventing racemization and for couplings involving N-methyl amino acids.[9][10]

  • Carbodiimides (with additives):

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is very common. The key to its successful use is the inclusion of an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[7][8] These additives form an active ester that is more reactive than the initial O-acylisourea intermediate and significantly suppresses racemization.[8]

    • DIC/HOBt: A classic combination where the urea byproduct (diisopropylurea) is soluble in many organic solvents, unlike the dicyclohexylurea (DCU) formed from DCC.

  • Base Selection: The presence of a non-nucleophilic base is required for most modern coupling reagents.

    • DIPEA (N,N-Diisopropylethylamine): The most common choice. Use 2-3 equivalents.

    • NMM (N-Methylmorpholine): A slightly weaker base that can sometimes be beneficial in reducing racemization.

Comparative Table of Common Coupling Reagents
ReagentReagent ClassKey AdvantagesPotential Issues
HATU Aminium SaltVery high reactivity, low racemization, fast.[10]Higher cost, can cause guanidinylation of the primary amine if used in large excess.
HBTU Aminium SaltGood reactivity, cost-effective, reliable.[10]Slightly less reactive than HATU.
PyBOP Phosphonium SaltHigh reactivity, low racemization, no carcinogenic byproducts like BOP.[10]Byproducts can sometimes be difficult to remove.
EDC/HOBt CarbodiimideWater-soluble byproduct, inexpensive.[8]Can be less effective for very hindered couplings; HOBt has safety/explosive concerns on a large scale.[11]
EEDQ MiscellaneousDoes not require an external base, clean reaction profile.[8][11]Generally slower than aminium/phosphonium reagents.
Experimental Protocol: General HATU-Mediated Amide Coupling
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of 1-Boc-3-aminoazetidine (1.05 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 3: Reductive Amination

Reductive amination is a powerful method for N-alkylation using carbonyl compounds. The key is to select a reducing agent that chemoselectively reduces the in-situ formed iminium ion without reducing the starting carbonyl compound.

Question 3: I am trying a reductive amination with an aldehyde and 1-Boc-3-aminoazetidine, but I'm getting low yields and formation of the corresponding alcohol from my aldehyde. What's going wrong?

Answer: The formation of a significant amount of alcohol byproduct indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the iminium intermediate is formed and reduced. The choice of reducing agent is critical for success.

Troubleshooting and Catalyst Selection:

  • Use a Hindered Hydride Source: The best choice for one-pot reductive aminations is a mild, sterically hindered borohydride that exhibits a strong preference for reducing the protonated imine/iminium ion over the neutral carbonyl.

    • Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for most applications.[12] Its steric bulk and reduced hydridic character make it much slower to react with aldehydes and ketones but highly effective for iminium reduction.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, but it is highly toxic and requires careful pH control. STAB has largely replaced it for safety and convenience.

  • Avoid Overly Reactive Hydrides: Do not use strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) for one-pot reductive aminations, as they will rapidly reduce the carbonyl starting material.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

    • Acid Catalyst: The reaction is often facilitated by the addition of a catalytic amount of acetic acid, which promotes iminium ion formation.

    • Order of Addition: Typically, the amine, carbonyl compound, and acetic acid are stirred together for a short period (20-60 min) to allow for imine formation before the reducing agent (STAB) is added.

Visualizing the Process: Reductive Amination Decision Tree

Reductive_Amination start Start: Reductive Amination with 1-Boc-3-aminoazetidine carbonyl_check Is the carbonyl an aldehyde or ketone? start->carbonyl_check reducing_agent Select Reducing Agent carbonyl_check->reducing_agent Yes stab Use Sodium Triacetoxyborohydride (STAB) reducing_agent->stab Recommended strong_hydrides Avoid NaBH₄, LAH (will reduce carbonyl) reducing_agent->strong_hydrides Not Recommended conditions Standard Conditions: - Solvent: DCM or DCE - Catalyst: Acetic Acid - Temp: Room Temperature stab->conditions protocol Protocol: 1. Mix Amine + Carbonyl + AcOH 2. Stir 20-60 min 3. Add STAB portion-wise conditions->protocol

Caption: Decision workflow for selecting a reductive amination agent.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (n.d.). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025). Available at: [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - MIT Open Access Articles. (n.d.). Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (n.d.). Available at: [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. (2023). Available at: [Link]

  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium - NTU scholars. (n.d.). Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. (2022). Available at: [Link]

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Validation & Comparative

Azetidine vs. Pyrrolidine: A Comparative Guide to Saturated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, small nitrogen-containing rings have emerged as powerful tools for optimizing physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of two prominent building blocks: 1-Boc-3-aminoazetidine and 1-Boc-3-aminopyrrolidine. We will explore how the subtle difference of a single carbon atom—the strained four-membered azetidine versus the flexible five-membered pyrrolidine—profoundly influences molecular properties and dictates strategic application in drug design.

Structural and Conformational Divergence: The Foundation of Different Properties

The fundamental difference between azetidine and pyrrolidine lies in their inherent ring strain and conformational flexibility. The four-membered azetidine ring is characterized by significant angle strain, resulting in a more rigid, puckered conformation.[1] This rigidity can be advantageous in drug design by pre-organizing substituents into a defined spatial orientation, potentially leading to higher binding affinity with a biological target by reducing the entropic penalty of binding.[2]

In contrast, the five-membered pyrrolidine ring is significantly more flexible, adopting a range of "envelope" and "twist" conformations.[3][4] This flexibility allows the scaffold to adapt to the shape of a binding pocket but can also introduce an entropic cost upon binding. The increased number of sp3-hybridized carbons in pyrrolidine contributes to a greater three-dimensional character, a feature increasingly sought after in drug discovery to escape "flatland" and improve properties like solubility.[5][6]

Caption: Structural differences between azetidine and pyrrolidine scaffolds.

Comparative Physicochemical Properties: A Data-Driven Analysis

The structural differences manifest in distinct physicochemical properties. Azetidines, due to their strained nature and lower carbon count, often lead to compounds with lower lipophilicity (LogP) and higher aqueous solubility compared to their pyrrolidine counterparts. The basicity (pKa) of the ring nitrogen is also influenced by the ring size and substitution.

Property1-Boc-3-aminoazetidine1-Boc-3-aminopyrrolidineRationale & Implication
Molecular Weight 172.23 g/mol 186.25 g/mol [7]Lower MW of azetidine is beneficial for ligand efficiency.
Calculated LogP (XLogP3) -0.4-0.9[8]Both are hydrophilic. The higher value for azetidine is unexpected and may be due to calculation model nuances; experimentally, azetidines often reduce lipophilicity more than pyrrolidines.
pKa (amine) ~9-10 (predicted)~10-11 (predicted)Pyrrolidine nitrogen is generally more basic. Fluorination can lower pKa for both scaffolds.[9][10]
Aqueous Solubility Generally HigherGenerally LowerThe more compact and polar nature of the azetidine scaffold often enhances solubility.[11]
Metabolic Stability Often Enhanced[12]VariableThe strained azetidine ring can be more resistant to metabolism at adjacent positions.[13] However, the ring itself can be a site of metabolic ring-opening.[14]

Note: Exact experimental values can vary based on assay conditions and salt form. The values presented are for the unprotected parent amines or are typical ranges.

Impact on Pharmacokinetics and Drug Design Strategy

Azetidines as Pyrrolidine and Piperidine Surrogates: Medicinal chemists frequently employ azetidines as smaller, more rigid replacements for larger rings like pyrrolidine or piperidine. This strategy aims to:

  • Improve Solubility: The introduction of an azetidine ring can disrupt planarity and increase polarity, leading to better aqueous solubility.[11]

  • Enhance Metabolic Stability: The compact nature of the azetidine ring can shield adjacent functional groups from metabolic enzymes. Several FDA-approved drugs, such as the kinase inhibitor Baricitinib, incorporate an azetidine motif to improve metabolic stability and pharmacokinetics.[12]

  • Fine-Tune Basicity: The pKa of the azetidine nitrogen is lower than that of pyrrolidine, which can be crucial for modulating off-target effects (e.g., hERG binding) or improving cell permeability.

Pyrrolidines for 3D Pharmacophore Exploration: The pyrrolidine scaffold is a cornerstone in drug discovery, present in over 20 FDA-approved drugs.[15][16] Its utility stems from:

  • Versatility: The flexible ring can present substituents in numerous vectors, allowing for effective exploration of a target's binding site.[5][6]

  • Stereochemical Richness: The pyrrolidine ring contains multiple stereocenters, providing opportunities to refine binding interactions and improve selectivity.[5]

  • Proven Track Record: A vast number of successful drugs, including antiviral agents like Telaprevir and antihypertensives like Captopril, contain the pyrrolidine motif, validating its utility.[17][18]

Case Studies in Drug Development

Azetidine in Action: Baricitinib Baricitinib (Olumiant) is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. The drug features a crucial azetidine ring. The incorporation of this scaffold was a deliberate design choice to block a site of metabolism that was prevalent in earlier analogues containing a pyrrolidine ring, thereby improving the drug's half-life and pharmacokinetic profile.

Pyrrolidine's Prowess: Vildagliptin Vildagliptin (Galvus) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The molecule contains a cyanopyrrolidine moiety that is essential for its mechanism of action, forming a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme. The specific stereochemistry and conformation of the pyrrolidine ring are critical for its potent and selective inhibitory activity.[19]

Synthetic Utility & Experimental Protocols

Both 1-Boc-3-aminoazetidine and 1-Boc-3-aminopyrrolidine are versatile building blocks.[20][21] The Boc-protected nitrogen allows for selective functionalization of the exocyclic primary amine, most commonly through amide bond formation or reductive amination.

Experimental Protocol: General Amide Coupling

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of either 1-Boc-3-aminoazetidine or 1-Boc-3-aminopyrrolidine using HATU as the coupling agent.

Materials:

  • 1-Boc-3-aminoazetidine or 1-Boc-3-aminopyrrolidine (1.0 eq)

  • Carboxylic acid of interest (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-Boc-3-aminoazetidine or 1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality: HATU is an efficient coupling reagent that minimizes racemization for chiral carboxylic acids. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid proton. Pre-activation ensures the rapid formation of the active ester before the addition of the amine, leading to a clean and efficient reaction.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Protocol start Dissolve Carboxylic Acid & HATU in DMF preactivate Add DIPEA Stir 15 min (Pre-activation) start->preactivate add_amine Add Boc-amino-azetidine or Boc-amino-pyrrolidine preactivate->add_amine react Stir at RT 2-16h (Reaction) add_amine->react workup Aqueous Workup (EtOAc, Acid, Base, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Workflow for a standard amide coupling reaction.

Conclusion and Strategic Recommendations

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision driven by the specific goals of a drug discovery program.

  • Choose 1-Boc-3-aminoazetidine when:

    • The primary goal is to improve solubility and reduce lipophilicity.

    • A known metabolic liability exists on a larger heterocyclic ring.

    • A more rigid conformation is desired to lock in a bioactive conformation.

    • Modulating high basicity is a key objective.

  • Choose 1-Boc-3-aminopyrrolidine when:

    • Exploring a wider range of three-dimensional space is necessary to identify key binding interactions.

    • Leveraging a well-validated scaffold with a high probability of success is preferred.

    • The synthetic route benefits from the diverse chemistry established for proline and its derivatives.[22]

Ultimately, both scaffolds are invaluable tools. The decision should be based on a thorough analysis of the target, the lead compound's liabilities, and the desired property profile. Often, the most insightful approach involves the parallel synthesis of both azetidine and pyrrolidine analogues to empirically determine which scaffold delivers the optimal balance of potency, selectivity, and drug-like properties.

References

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  • PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. [Source 25]
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  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
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Azetidine vs. Piperidine: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the judicious selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's success. Among the plethora of options, the four-membered azetidine and the six-membered piperidine rings have emerged as privileged motifs, each offering a unique constellation of properties that can be strategically leveraged to optimize a molecule's pharmacological profile. This guide provides an in-depth comparison of these two scaffolds, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions during the intricate process of drug design.

At a Glance: Azetidine vs. Piperidine

PropertyAzetidinePiperidineRationale & Implications in Drug Design
Ring Size & Strain 4-membered, high ring strain (~25 kcal/mol)6-membered, low ring strainThe high ring strain in azetidine contributes to its unique conformational rigidity and can influence reactivity.[1][2][3] Piperidine's lower strain allows for more conformational flexibility.
Conformational Preference Puckered conformationChair and boat conformations (chair is more stable)Azetidine's puckered nature provides a distinct 3D vector for substituent placement.[4] Piperidine's chair conformation offers well-defined axial and equatorial positions for substituents, which can be crucial for target engagement.
Lipophilicity (logP) Generally lowerGenerally higherThe smaller, more polar nature of the azetidine ring can lead to improved aqueous solubility, a desirable trait for many drug candidates.[5]
Basicity (pKa) Lower (less basic)Higher (more basic)The lower pKa of azetidine can be advantageous in reducing off-target effects associated with high basicity, such as hERG channel inhibition.[6]
Metabolic Stability Generally higher resistance to N-dealkylationMore susceptible to N-dealkylation and ring oxidationThe compact and strained nature of the azetidine ring can sterically hinder access by metabolic enzymes like cytochrome P450s, leading to improved metabolic stability and longer half-life.[6][7]
Synthetic Accessibility Historically challenging, but recent advances have improved feasibilityGenerally more established and accessible synthetic routesWhile the synthesis of substituted piperidines is well-documented, modern synthetic methods have made functionalized azetidines more readily available.[8][9][10][11][12]

Delving Deeper: A Comparative Analysis

Conformational Rigidity and Target Engagement

The conformational behavior of a heterocyclic scaffold is paramount in determining how a drug molecule orients itself within a biological target's binding pocket. Azetidine and piperidine present distinct conformational landscapes.

The azetidine ring is characterized by a puckered conformation, which, while having some degree of flexibility, is significantly more constrained than the larger piperidine ring.[3][4] This rigidity can be a powerful tool in drug design, as it pre-organizes substituents into specific spatial arrangements, potentially leading to higher binding affinity and selectivity.[3]

In contrast, the piperidine ring predominantly adopts a chair conformation, with substituents occupying either axial or equatorial positions. This well-defined geometry has been extensively exploited in drug design to achieve optimal interactions with target proteins.[13] However, the piperidine ring possesses greater conformational flexibility than azetidine, which can sometimes be a liability if a more rigid presentation of substituents is required for potent activity.

G Conformational Comparison cluster_azetidine Azetidine cluster_piperidine Piperidine Azetidine Puckered Conformation Azetidine_prop Rigid Structure Defined Substituent Vectors Azetidine->Azetidine_prop Leads to Target Target Binding Pocket Azetidine_prop->Target Potentially higher affinity & selectivity Piperidine Chair/Boat Conformations Piperidine_prop Axial/Equatorial Positions Greater Flexibility Piperidine->Piperidine_prop Offers Piperidine_prop->Target Well-established for optimal binding

Caption: Conformational differences between azetidine and piperidine and their implications for drug-target interactions.

Physicochemical Properties and Pharmacokinetics

The introduction of an azetidine or piperidine moiety can significantly modulate a compound's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility and Lipophilicity: The smaller and more polar nature of the azetidine ring generally imparts greater aqueous solubility and lower lipophilicity (logP) compared to the larger, more lipophilic piperidine ring.[5] This can be a significant advantage in drug discovery, where poor solubility is a common hurdle.

Metabolic Stability: One of the most compelling reasons to consider an azetidine scaffold is its potential to enhance metabolic stability. The four-membered ring is often more resistant to metabolic degradation, particularly N-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for larger saturated amines like piperidine.[6][7] This can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Synthetic Strategies: An Overview

The accessibility of a scaffold is a crucial consideration in any drug discovery program. While piperidine synthesis is a well-trodden path with numerous established methods, the synthesis of functionalized azetidines has historically been more challenging due to the inherent ring strain.[8][9] However, recent years have witnessed significant advancements in synthetic methodologies, making a diverse array of substituted azetidines more accessible for medicinal chemistry campaigns.[1][14]

G General Synthetic Workflow cluster_azetidine Azetidine Synthesis cluster_piperidine Piperidine Synthesis A_Start Acyclic Precursors (e.g., 1,3-amino alcohols) A_Cyclization Intramolecular Cyclization (e.g., via activation of OH) A_Start->A_Cyclization A_Product Substituted Azetidine A_Cyclization->A_Product P_Start Pyridine Derivatives P_Reduction Catalytic Hydrogenation or Birch Reduction P_Start->P_Reduction P_Product Substituted Piperidine P_Reduction->P_Product

Caption: High-level comparison of common synthetic approaches to azetidine and piperidine rings.

Case Studies in Drug Design

The strategic choice between azetidine and piperidine is often illuminated by real-world examples in drug development.

  • Baricitinib (Olumiant®): This Janus kinase (JAK) inhibitor incorporates an azetidine moiety. The choice of the azetidine ring was crucial for achieving the desired potency and pharmacokinetic profile, including improved metabolic stability.[1]

  • Donepezil (Aricept®): A widely used treatment for Alzheimer's disease, donepezil features a piperidine ring that is essential for its interaction with the acetylcholinesterase enzyme.[15]

  • Comparative Studies: In some instances, direct head-to-head comparisons of azetidine and piperidine analogs have been reported. For example, replacing a piperidine with an azetidine in a series of serotonin-4 partial agonists led to a shift in the metabolic pathway away from the heterocyclic linker, resulting in a more favorable pharmacokinetic profile.[6]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Azetidines

This protocol describes a common method for the N-functionalization of an azetidine ring, a key step in incorporating this moiety into a larger molecule.

  • Dissolution: Dissolve azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Basification: Add a base, for example, triethylamine (2.5 eq) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature to liberate the free base.

  • Electrophile Addition: Add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted azetidine.

General Procedure for the Catalytic Hydrogenation of Pyridines to Piperidines

This protocol outlines a standard procedure for the synthesis of piperidine derivatives from their aromatic pyridine precursors.

  • Catalyst Charging: To a high-pressure reaction vessel, add the substituted pyridine (1.0 eq) and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2), under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative, which can be further purified by crystallization or chromatography if necessary.

Conclusion: Making the Right Choice

The decision to incorporate an azetidine or a piperidine moiety into a drug candidate is a nuanced one, with no single "better" option. The choice is highly context-dependent and should be guided by the specific goals of the drug discovery program.

Choose Azetidine when:

  • Improved metabolic stability is a primary goal.

  • Increased aqueous solubility is desired.

  • A more rigid conformational constraint is needed to enhance potency or selectivity.

  • Reducing basicity to mitigate off-target effects is a concern.

Choose Piperidine when:

  • Well-established synthetic routes are a priority.

  • The specific chair conformation and substituent orientations are known to be optimal for target binding.

  • A higher degree of conformational flexibility is tolerated or desired.

Ultimately, a thorough understanding of the distinct properties of both azetidine and piperidine, coupled with a strategic and data-driven approach to medicinal chemistry, will enable the rational design of superior therapeutic agents.

References

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A Comparative Guide to the Analytical Validation of 1-Boc-3-(amino)azetidine Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry and is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-3-(amino)azetidine is a key building block in the synthesis of numerous pharmaceutical candidates due to its constrained cyclic structure. This guide provides an in-depth, objective comparison of a primary High-Performance Liquid Chromatography (HPLC) method for purity assessment with alternative analytical strategies. The methodologies are presented with supporting experimental designs grounded in established scientific principles and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Criticality of Purity in Drug Synthesis

The purity of this compound directly impacts the impurity profile of subsequent synthetic steps and the final API. Uncontrolled impurities can lead to side reactions, lower yields, and the formation of potentially toxic byproducts. Therefore, a validated, stability-indicating analytical method is not merely a quality control check but a fundamental component of a well-controlled manufacturing process.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the workhorse for purity analysis of many organic molecules, including Boc-protected amines. The selection of this method is based on its robustness, reproducibility, and the presence of a UV-active chromophore (the Boc protecting group) in the analyte.

Method Rationale

This compound is a polar compound, which can sometimes be challenging for retention on traditional C18 columns. However, by using an aqueous mobile phase with a suitable organic modifier and an ion-pairing agent or buffer, adequate retention and separation from potential impurities can be achieved. The basic nature of the primary amine necessitates careful pH control of the mobile phase to ensure consistent peak shape and retention time.

Proposed HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and is a common, robust stationary phase.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 20 minutesA gradient is necessary to elute both polar and potentially non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe amide bond of the Boc group provides UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

Comparative Analytical Techniques

While RP-HPLC is a robust primary method, other techniques offer different selectivities and may be advantageous for specific impurities.

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content.Excellent retention for highly polar compounds like this compound and its polar degradation products.[5][6]Can have longer equilibration times and may be more sensitive to the water content of the sample diluent.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, providing structural information on impurities.[7]Requires derivatization of the non-volatile this compound to make it suitable for GC analysis, which adds complexity.

Validation of the Primary HPLC Method: An ICH Q2(R2) Approach

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3] The following validation parameters must be assessed in accordance with ICH Q2(R2) guidelines.[1][2][4][8]

Experimental Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Validate For Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Purity Testing Rob->Imp Implement Validated Method

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Boc-3-(amino)azetidine Derivatives by ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities demands rigorous and unambiguous structural verification. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties. Among its derivatives, 1-Boc-3-(amino)azetidine serves as a critical building block.[1][2] Its correct structural identification is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data.

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features that define the this compound core. We will explore the causal relationships behind the spectral data, present a validated experimental protocol, and compare its signature spectrum against a key structural isomer to demonstrate the definitive power of ¹H NMR in this context.

The ¹H NMR Fingerprint of the 1-Boc-3-Azetidine Core

The structural rigidity and electronic environment of the 1-Boc-3-aminoazetidine molecule give rise to a highly characteristic ¹H NMR spectrum. Understanding these key signals is the first step in confident structural assignment.

The most unequivocal signal is a sharp, intense singlet appearing in the upfield region, typically between δ 1.4-1.5 ppm .[3][4] This peak corresponds to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group and its integration value of 9H is a primary validation point.[3]

The protons on the azetidine ring itself present a more complex and informative pattern. Due to the constrained nature of the four-membered ring, the protons on the C2 and C4 methylene groups are diastereotopic, meaning they are chemically non-equivalent. This results in distinct signals for each proton.

  • H3 (Methine Proton): The single proton at the C3 position, attached to the same carbon as the amino group, typically appears as a multiplet. Its chemical shift is influenced by the neighboring nitrogen atoms.

  • H2 & H4 (Methylene Protons): The four protons on the C2 and C4 carbons, adjacent to the ring nitrogen, are deshielded and appear further downfield.[5] They typically present as two distinct and complex multiplets due to both geminal (coupling between protons on the same carbon) and vicinal (coupling to the H3 proton) interactions. In many substituted azetidines, these signals can be observed in the range of δ 3.6-4.1 ppm .[6]

The primary amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. A common technique to confirm this signal is a D₂O exchange experiment, where the addition of a few drops of deuterium oxide will cause the -NH₂ signal to disappear from the spectrum.[5]

A Validated Protocol for High-Fidelity Data Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring high-quality ¹H NMR spectra for this compound derivatives.

Experimental Protocol: ¹H NMR of Azetidine Derivatives

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[3][7] Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the chosen solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peak shapes.

  • Data Acquisition:

    • Set standard acquisition parameters for a ¹H experiment. A typical setup on a 400 MHz spectrometer would include 8-16 scans, a spectral width covering -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the FID to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in positive absorptive mode.

    • Apply a baseline correction for a flat, even baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[3]

    • Integrate all signals to determine the relative proton ratios.

    • Analyze chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to assign all protons.

Workflow for Structural Verification

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl3 A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1H Spectrum (16 Scans) D->E F Fourier Transform, Phase & Baseline Correct E->F G Calibrate & Integrate F->G H Assign Signals (δ, J, Multiplicity) G->H I Compare Data to Expected Structure H->I J Structure Confirmed I->J K Structure Inconsistent I->K

Caption: Workflow for ¹H NMR-based structural confirmation.

Comparative Analysis: Distinguishing this compound from a Regioisomer

To underscore the diagnostic power of ¹H NMR, we will compare the expected spectrum of our target compound with that of its regioisomer, 1-Boc-3-(aminomethyl)azetidine . In this isomer, the amino group is not directly attached to the ring but is separated by a methylene (-CH₂-) group. This seemingly small change leads to dramatic and easily identifiable differences in the ¹H NMR spectrum.[8][9]

SignalThis compound (Expected)1-Boc-3-(aminomethyl)azetidine (Reference)[10]Rationale for Difference
Boc Group (-C(CH₃)₃) Singlet, ~δ 1.45 ppm (9H)Singlet, ~δ 1.44 ppm (9H)Virtually identical. This signal confirms the presence of the Boc group but does not distinguish between isomers.
Azetidine H3 Multiplet (1H)Multiplet (1H)The chemical environment is different. In the isomer, H3 is no longer attached to a carbon bearing an amino group, leading to a shift in its resonance and a different coupling pattern.
Azetidine H2, H4 Two Multiplets, ~δ 3.6-4.1 ppm (4H)Two Multiplets, ~δ 3.6-3.9 ppm (4H)The overall pattern is similar (complex multiplets), but the precise chemical shifts will differ due to the change in the C3 substituent's electronic effect.
Exocyclic -CH₂-NH₂ Not PresentDoublet, ~δ 2.7 ppm (2H)This is the key diagnostic signal. The appearance of a new signal (a doublet coupled to H3) for the methylene group connecting the ring to the amine is unambiguous proof of the isomeric structure.
Amine (-NH₂) Protons Broad Singlet (2H)Broad Singlet (2H)Present in both, but the absence of the exocyclic -CH₂- signal is the crucial differentiator for the target compound.

Visualizing the Structural Differences

The following diagram highlights the key structural difference and its direct consequence on the ¹H NMR spectrum, providing a clear logical map for isomer differentiation.

G cluster_A Structure A: this compound cluster_B Structure B: 1-Boc-3-(aminomethyl)azetidine A_struct Key Feature: -NH2 directly on C3 A_nmr Resulting NMR Signal: NO exocyclic CH2 signal. Protons on C2, C3, C4 only. A_struct->A_nmr Leads to Conclusion Distinct Spectra Allow Unambiguous Differentiation A_nmr->Conclusion B_struct Key Feature: -CH2-NH2 on C3 B_nmr Resulting NMR Signal: Diagnostic -CH2- doublet appears (~2.7 ppm). B_struct->B_nmr Leads to B_nmr->Conclusion

Caption: Structural differences and their ¹H NMR consequences.

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  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

Sources

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Efficacy in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered, nitrogen-containing heterocyclic ring of azetidine has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.[1][2] This guide provides a comparative analysis of the efficacy of various azetidine-containing compounds across key biological assays, offering researchers, scientists, and drug development professionals a data-driven resource to inform their work. We will delve into specific examples, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Azetidine Advantage: Physicochemical and Pharmacokinetic Properties

The allure of the azetidine ring lies in its distinctive physicochemical properties. The significant ring strain (approximately 25.4 kcal/mol) enhances the reactivity of adjacent functional groups while the scaffold itself remains more stable than its three-membered aziridine counterpart.[1] This sp³-rich character provides access to a greater volume of chemical space compared to flat aromatic rings, often leading to improved solubility and more favorable pharmacokinetic profiles.[2] Notably, the incorporation of an azetidine moiety has been a successful strategy in several FDA-approved drugs, including:

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[2]

  • Cobimetinib: A mitogen-activated protein kinase (MEK) inhibitor used in cancer therapy.[2]

  • Azelnidipine: A calcium channel blocker for hypertension.[2]

These examples underscore the real-world therapeutic success and versatility of the azetidine scaffold.

Comparative Efficacy in Anticancer Assays

Azetidine-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, from microtubule dynamics to critical signaling pathways.

Microtubule Destabilizing Agents

Azetidin-2-ones, also known as β-lactams, have been investigated for their potent cytotoxic effects. By interfering with tubulin polymerization, these compounds disrupt the cellular microtubule network, leading to cell cycle arrest and apoptosis.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference(s)
TZT-1027 AnalogueCompound 1aA549 (Lung)0.0022Microtubule Destabilizer[3]
HCT116 (Colon)0.0021[3]
2-Azetidinone DerivativeCompound 12lMCF-7 (Breast)0.01Microtubule Destabilizer[3][4]
HT-29 (Colon)0.003[3][4]
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers, making it a prime therapeutic target. Novel azetidine amides have been developed as potent and selective STAT3 inhibitors.[5][6]

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Target/Mechanism of ActionReference(s)
STAT3 InhibitorH172 (9f)MDA-MB-231 (Breast)0.38-0.98STAT3 DNA-Binding Inhibition[3]
H182MDA-MB-468 (Breast)~1.0STAT3 DNA-Binding Inhibition[3]
Compound 7gMDA-MB-231 (Breast)~1.0-3.0STAT3 DNA-Binding Inhibition[3]

This assay is fundamental for assessing the ability of a compound to inhibit the binding of STAT3 to its DNA target.

Objective: To determine the IC50 value of an azetidine-containing compound for the inhibition of STAT3-DNA binding.

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, a poly(dI-dC) non-specific competitor, and the test compound at various concentrations.

    • Incubate at room temperature to allow for inhibitor-protein interaction.

    • Add the radiolabeled probe and incubate to allow the formation of the STAT3-DNA complex.[7]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[7]

  • Detection and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the band intensities corresponding to the STAT3-DNA complex using densitometry.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[8]

STAT3_Pathway_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->Dimer Inhibits DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based compound.

Comparative Efficacy in Antimicrobial Assays

The development of new antimicrobial agents is a critical global health priority. Azetidine derivatives have shown promising activity against a range of bacterial and mycobacterial pathogens.[9][10][11]

Activity Against Mycobacterium tuberculosis

Several studies have highlighted the potent bactericidal activity of azetidine-containing compounds against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[1][12] A notable series of compounds, termed BGAz, has been shown to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell envelope.[1][12]

Compound SeriesRepresentative CompoundTarget OrganismMIC₉⁹ (µM)Key FindingsReference(s)
BGAzBGAz-001M. smegmatis30.5Promising initial antimycobacterial activity.[12]
M. bovis BCG64.5[12]
BGAz-002M. tuberculosis H37Ra9.2Potent bactericidal activity with no detectable drug resistance.[1]
BGAz-003M. tuberculosis H37Ra4.5[1]
BGAz-004M. tuberculosis H37Ra5.1[1]
BGAz-005M. tuberculosis H37Ra7.9[1]
Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]sCompound 3fM. tuberculosis H37Rv< 0.015Higher activity than isoniazid.[13]
Compound 3lM. tuberculosis H37Rv< 0.015[13]

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of an azetidine-containing compound against a specific bacterial or mycobacterial strain.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Middlebrook 7H9 for Mtb).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for Mtb for several days).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a growth indicator such as resazurin.[12]

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Azetidine Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Indicator-based) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Sources

The Azetidine Advantage: A Comparative Guide to 1-Boc-3-aminoazetidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the linker region of a molecule is far from a passive connector. It is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. The choice of a linker can profoundly influence a molecule's conformational rigidity, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of 1-Boc-3-aminoazetidine, a conformationally restricted cyclic linker, against its more flexible acyclic counterparts, offering experimental insights for researchers, scientists, and drug development professionals.

The Quest for Three-Dimensionality in Drug Design

Historically, fragment-based drug discovery has often relied on flat, aromatic fragments. However, the tide is turning towards molecules with greater three-dimensional (3D) character.[1][2][3] Increased 3D shape is associated with a host of desirable properties, including enhanced aqueous solubility and improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[3] The rigid structure of 3D fragments can also lead to more selective binding to target proteins.[1] It is in this context that saturated heterocycles, particularly strained ring systems like azetidine, have garnered significant attention.

The 1-Boc-3-aminoazetidine scaffold introduces a desirable level of rigidity, pre-organizing the attached functionalities into a more defined spatial orientation. This contrasts sharply with the conformational flexibility of traditional acyclic linkers, such as polyethylene glycol (PEG) or simple alkyl chains, which are common in modalities like Proteolysis Targeting Chimeras (PROTACs).[4][5][] While flexible linkers have their applications, their lack of rigidity can be a significant drawback, potentially leading to a decrease in binding affinity due to entropic penalties upon binding to a biological target.[7]

Conformational Rigidity: The Azetidine Edge

The core advantage of the azetidine ring lies in its constrained four-membered structure.[8][9] This inherent rigidity limits the number of accessible conformations, which can be a significant advantage in drug design.

To visualize this, consider the conformational landscape of an acyclic linker versus an azetidine-containing linker.

G cluster_0 Acyclic Linker cluster_1 Azetidine Linker Flexible Conformations Flexible Conformations Conformation 1 Conformation 1 Flexible Conformations->Conformation 1 Conformation 2 Conformation 2 Flexible Conformations->Conformation 2 Conformation 3 Conformation 3 Flexible Conformations->Conformation 3 Rigid Scaffold Rigid Scaffold Defined Conformation Defined Conformation Rigid Scaffold->Defined Conformation

Caption: Conformational possibilities of acyclic vs. azetidine linkers.

This pre-organization can lead to a more favorable energetic profile for binding to a target protein, as less conformational entropy is lost upon complex formation.[7] Studies have shown that rigidifying linkers can lock bifunctional molecules into their active conformations, yielding more potent degraders in the context of PROTACs.[5]

Impact on Physicochemical Properties and Metabolic Stability

The introduction of an azetidine moiety can significantly and favorably alter a molecule's physicochemical properties. These four-membered nitrogen-containing heterocycles are known for their unique profiles that can enhance solubility, metabolic stability, and pharmacokinetic properties.[8]

One of the most notable advantages is the increased resistance to metabolic degradation, particularly N-dealkylation.[10] A comparative study demonstrated that replacing a piperidine ring with an azetidine successfully shifted the metabolic pathway away from the heterocyclic linker, leading to a more predictable pharmacokinetic profile.[10] This enhanced metabolic stability can translate to a longer half-life and increased drug exposure in vivo.[10]

The lower pKa of azetidine compared to larger saturated amines like piperidine can also influence its absorption and distribution characteristics.[10] Furthermore, the incorporation of azetidine can lead to a reduction in lipophilicity, a key parameter in optimizing a drug candidate's ADMET properties.[11]

Comparative Data: Metabolic Stability

The following table summarizes hypothetical in vitro metabolic stability data for a parent compound containing an acyclic linker versus an analog where the linker is replaced with a 1-Boc-3-aminoazetidine moiety.

CompoundLinker TypeIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound AAcyclic (PEG-3)2527.7
Compound B1-Boc-3-aminoazetidine> 60< 11.5
Verapamil (Control)-1546.2
Dextromethorphan (Control)-4515.4

This data is illustrative and based on typical values observed for small molecule drugs.

Experimental Protocols

To empirically validate the advantages of incorporating a 1-Boc-3-aminoazetidine linker, the following experimental protocols are recommended.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay is crucial for evaluating a compound's susceptibility to metabolism by cytochrome P450 enzymes.[12]

Objective: To determine and compare the in vitro metabolic stability of compounds with acyclic versus azetidine-based linkers.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound and control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL) and a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the resulting line.

G Prepare Microsome Mixture Prepare Microsome Mixture Add Test Compound Add Test Compound Prepare Microsome Mixture->Add Test Compound Initiate with NADPH Initiate with NADPH Add Test Compound->Initiate with NADPH Time-Point Sampling Time-Point Sampling Initiate with NADPH->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Sources

A Comparative Study of Boc-Protected Amino-Heterocycles: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the precise control of reactive functional groups is paramount. Among the arsenal of protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability in masking the reactivity of amines. When this protection strategy is applied to amino-heterocycles, it unlocks a vast chemical space for the synthesis of novel therapeutics. This guide provides a comparative analysis of various Boc-protected amino-heterocycles, offering insights into their synthesis, stability, reactivity, and applications, supported by experimental data and established protocols.

The Enduring Importance of Boc-Protected Amino-Heterocycles

Nitrogen-containing heterocycles are prevalent scaffolds in a vast number of FDA-approved drugs and natural products, owing to their ability to engage in crucial biological interactions.[1][2] The Boc protecting group, a stable carbamate, is exceptionally useful in multi-step syntheses due to its robustness under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under mild acidic conditions.[3][4] This orthogonality allows for selective chemical transformations at other positions of the heterocyclic ring or on other functional groups within the molecule.

This guide will focus on a comparative analysis of commonly employed Boc-protected amino-heterocycles, including saturated rings of varying sizes (azetidine, pyrrolidine, piperidine, and piperazine) and aromatic systems (pyrazole and indole), to aid researchers in selecting the optimal building block for their synthetic campaigns.

Comparative Analysis of Physicochemical and Reactive Properties

The choice of a Boc-protected amino-heterocycle in a synthetic strategy is dictated by a combination of its physical properties and chemical reactivity. The following table summarizes key comparative data for a selection of these building blocks.

HeterocycleStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Features & Reactivity Profile
N-Boc-azetidine 171.22~70-72 / 1 mmHgHigh ring strain influences reactivity; susceptible to ring-opening reactions.[3][5]
N-Boc-pyrrolidine 185.2580 / 0.2 mmHg[6]Stable five-membered ring; undergoes α-lithiation and subsequent functionalization.[7][8]
N-Boc-piperidine 199.27~252Prevalent in drug scaffolds; stable chair conformation.
N-Boc-piperazine 186.25258[9][10]Offers a free secondary amine for selective functionalization.[9]
N-Boc-pyrazole 168.19~235Aromatic system; Boc group can be selectively removed under specific basic conditions.
N-Boc-indole 217.26~340Aromatic; Boc protection facilitates C2-lithiation and functionalization.

Synthesis and Reactivity: A Deeper Dive

The synthetic utility of these building blocks is best understood by examining their preparation and subsequent reactivity in key chemical transformations.

General Synthesis of Boc-Protected Amino-Heterocycles

The most common method for the N-Boc protection of amino-heterocycles involves the reaction of the parent heterocycle with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

cluster_reactants Reactants Heterocycle Amino-Heterocycle Product N-Boc-Heterocycle Heterocycle->Product Reaction Boc2O Boc₂O Boc2O->Product Base Base (e.g., NaOH, Et₃N) Base->Product Solvent Solvent (e.g., THF, DCM) Solvent->Product cluster_reactants Reactants Boc_Heterocycle N-Boc-Heterocycle Free_Amine Free Amine Boc_Heterocycle->Free_Amine Deprotection Acid Acid (TFA or HCl) Acid->Free_Amine Solvent Solvent (DCM or Dioxane) Solvent->Free_Amine Byproducts CO₂ + Isobutylene

Caption: General workflow for the acidic deprotection of N-Boc protected amino-heterocycles.

While all Boc-protected amines are susceptible to acidic cleavage, the kinetics of the reaction can be influenced by the electronic properties of the heterocycle. A study on the kinetics of Boc cleavage found a second-order dependence on the acid concentration for HCl, while TFA required a larger excess for efficient deprotection. [1]

Selective Deprotection

In certain cases, selective deprotection of the Boc group is possible, offering an orthogonal strategy in complex syntheses. For example, a novel method for the selective N-Boc deprotection of imidazoles and pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature has been reported. [2]Notably, under these conditions, Boc-protected pyrrole and indole remain intact, highlighting a valuable difference in reactivity.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the synthesis and deprotection of a representative Boc-protected amino-heterocycle are provided below.

Synthesis of N-Boc-piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve piperidine in THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of NaOH, followed by the dropwise addition of Boc₂O.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain N-Boc-piperidine.

Deprotection of N-Boc-piperidine using TFA

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-piperidine in DCM in a round-bottom flask. [11]2. Add TFA to the solution and stir at room temperature for 1-2 hours. [11]3. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the free piperidine (as the TFA salt if not fully neutralized).

Conclusion

Boc-protected amino-heterocycles are indispensable tools in modern drug discovery. The choice of a specific heterocyclic scaffold should be guided by a thorough understanding of its inherent physicochemical properties, reactivity, and stability under various reaction conditions. Saturated heterocycles like N-Boc-pyrrolidine and N-Boc-piperidine offer robust platforms for constructing sp³-rich molecules, while aromatic systems such as N-Boc-pyrazole and N-Boc-indole provide avenues for diverse functionalization through modern synthetic methods. This guide provides a comparative framework to assist researchers in making informed decisions for the strategic incorporation of these valuable building blocks into their synthetic endeavors, ultimately accelerating the discovery of new and effective therapeutics.

References

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  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
  • Enantioselective, Palladium-Catalyzed α-Aryl
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. 2011-10-25.
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  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • N-Boc-pyrrolidine 97 86953-79-9. Sigma-Aldrich.
  • Rapid N-Boc Deprotection with TFA. Scribd.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 1-boc Piperazine. lifechem pharma.
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Simple azetidine N-oxides: synthesis, structure and reactivity. RSC Publishing.
  • Simple azetidine N-oxides: synthesis, structure and reactivity. ElectronicsAndBooks.
  • CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
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  • Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degrad
  • BOC-Amino Acids.
  • 4-Amino-1-Boc-piperidine. PubChem.
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A Comparative Guide to Assessing the Metabolic Stability of Azetidine-Modified Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif.[1] Its growing popularity stems from the unique conformational rigidity and reduced lipophilicity it imparts to molecules compared to more common saturated heterocycles like pyrrolidine and piperidine.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, a testament to its ability to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[3][4]

However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol), while contributing to their desirable pre-organization for receptor binding, also presents a potential liability for metabolic and chemical instability.[5][6] Therefore, a thorough and early assessment of metabolic stability is paramount for any drug discovery program involving this scaffold. This guide provides a comprehensive overview of the principles and practical methodologies for evaluating the metabolic stability of azetidine-modified compounds, offering a comparative perspective against common alternatives and detailing a robust experimental protocol for in vitro assessment.

Metabolic Fates of Azetidine-Containing Compounds: A Mechanistic Overview

The metabolic landscape of azetidine-containing molecules is primarily governed by the activity of hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] While the azetidine ring itself can be more resistant to oxidative metabolism compared to larger, more flexible saturated heterocycles, it is not metabolically inert.[2] Understanding the potential pathways of degradation is crucial for interpreting stability data and designing more robust analogues.

Key metabolic transformations include:

  • Oxidation: CYP-mediated oxidation can occur at positions on the azetidine ring or on adjacent substituents. This can lead to the formation of hydroxylated metabolites.

  • Ring Opening: The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, potentially leading to ring-opening.[6] This can be initiated by enzymatic processes. For instance, L-azetidine-2-carboxylate, a proline analogue, can undergo enzymatic hydrolysis and ring-opening.[8][9] While not a primary metabolic route for many substituted azetidines in drug-like molecules, it remains a potential pathway to consider.

  • Metabolism of N-Substituents: The nature of the substituent on the azetidine nitrogen significantly influences metabolic stability. Bulky or electron-withdrawing groups can shield the nitrogen from enzymatic attack or alter its basicity, thereby affecting its interaction with metabolizing enzymes.[6]

It is the interplay of these pathways that determines the overall metabolic fate of an azetidine-containing drug candidate.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay

The in vitro liver microsomal stability assay is a cornerstone of early drug metabolism and pharmacokinetic (DMPK) profiling.[10] It provides a reliable and high-throughput method to assess a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[11] The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are critical for ranking compounds and predicting their in vivo hepatic clearance.[12]

Principle of the Assay

The assay involves incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[13] The reaction is initiated by the addition of a cofactor, typically NADPH.[14] The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds.

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS) Solution:

    • Dissolve NADPH tetrasodium salt (MW=833.35 g/mol ), D-glucose-6-phosphate sodium salt (MW=282.12 g/mol ), and glucose-6-phosphate dehydrogenase in the phosphate buffer to achieve final concentrations of 3 mM, 5.3 mM, and 0.67 units/mL, respectively.[7]

    • Add MgCl₂ to a final concentration of 3.3 mM.[7]

  • Human Liver Microsomes (HLM): Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[13][16] Keep on ice.

  • Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (a structurally similar but chromatographically distinct compound) in acetonitrile (ACN).

  • Quenching Solution: Acetonitrile with the internal standard.

2. Incubation Procedure:

  • Compound Pre-incubation: In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1 µM.[13] The final DMSO concentration should be ≤ 0.25%.[13]

  • Pre-warm: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate Reaction: Add the NRS solution to each well to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of the cold quenching solution.[7][13] The 0-minute time point is quenched immediately after adding the NRS.

  • Negative Control: Include wells where the NRS is replaced with phosphate buffer to control for non-enzymatic degradation.[7]

  • Positive Control: Include a compound with known metabolic lability (e.g., verapamil) to validate the assay performance.

3. Sample Processing and Analysis:

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[17][18][19][20]

4. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Below is a visual representation of the experimental workflow.

G cluster_prep 1. Preparation cluster_inc 2. Incubation (37°C) cluster_time 3. Time-Point Quenching cluster_analysis 4. Analysis prep_cpd Test Compound (10 mM in DMSO) mix Mix Compound + HLM prep_cpd->mix prep_hlm Human Liver Microsomes (0.5 mg/mL) prep_hlm->mix prep_nrs NADPH Regenerating System (in Buffer pH 7.4) prep_is Quenching Solution (ACN + Internal Standard) prewarm Pre-warm (5-10 min) mix->prewarm start_rxn Add NRS to Initiate prewarm->start_rxn tp0 T=0 min start_rxn->tp0 Quench immediately tp5 T=5 min start_rxn->tp5 tp15 T=15 min start_rxn->tp15 tp30 T=30 min start_rxn->tp30 tp45 T=45 min start_rxn->tp45 quench Add Quenching Solution tp0->quench tp5->quench tp15->quench tp30->quench tp45->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine

A key strategy in medicinal chemistry is the use of bioisosteric replacements to fine-tune the properties of a lead compound.[21][22] Azetidine is often employed as a bioisostere for larger saturated heterocycles like pyrrolidine and piperidine.[2] The choice between these scaffolds can have a profound impact on metabolic stability.

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Conformational Flexibility RigidFlexible (envelope/twist)[23]Rigid (chair)[23]
Lipophilicity (logP) LowerHigher than Azetidine[23]Highest of the three[23]
Metabolic Stability Generally enhanced due to rigidity and lower lipophilicity.[2] Can block metabolic "soft spots" of larger rings.Can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen.Susceptible to oxidation at carbons adjacent to the nitrogen.[24]

General Observations:

  • Reduced Lipophilicity: The lower lipophilicity of azetidine compared to pyrrolidine and piperidine generally correlates with reduced interaction with lipophilic active sites of CYP enzymes, often leading to improved metabolic stability.[23][24]

  • Conformational Constraint: The rigid nature of the azetidine ring can prevent the molecule from adopting a conformation that is optimal for binding to the active site of a metabolizing enzyme, thereby slowing its rate of degradation.

  • Blocking Metabolic Hotspots: Replacing a larger ring with an azetidine can strategically remove metabolically labile positions. For example, if a pyrrolidine or piperidine ring is undergoing oxidation at a specific carbon, replacing it with an azetidine can eliminate that site of metabolism.

The following diagram illustrates the decision-making process when considering azetidine as a bioisosteric replacement to enhance metabolic stability.

G cluster_replace Bioisosteric Replacement Strategy start Lead Compound with Pyrrolidine/Piperidine assess_stability Assess Metabolic Stability (e.g., Microsomal Assay) start->assess_stability is_stable Is Stability Acceptable? assess_stability->is_stable replace_azetidine Replace with Azetidine is_stable->replace_azetidine No end_ok Proceed with Candidate is_stable->end_ok Yes rationale1 Rationale: - Lower Lipophilicity - Increased Rigidity - Block Metabolic Hotspots replace_azetidine->rationale1 reassess Re-assess Metabolic Stability replace_azetidine->reassess improved Stability Improved? reassess->improved improved->end_ok Yes end_rethink Re-evaluate Scaffold/ Consider Other Modifications improved->end_rethink No

Caption: Logic for using azetidine to improve metabolic stability.

Conclusion and Future Perspectives

The azetidine scaffold offers a powerful tool for medicinal chemists to enhance the metabolic stability and overall drug-like properties of therapeutic candidates.[3] Its unique combination of rigidity, reduced lipophilicity, and ability to serve as a bioisostere for larger heterocycles makes it an attractive design element.[2] However, its inherent ring strain necessitates a rigorous and early assessment of its metabolic fate.[6]

The in vitro liver microsomal stability assay, as detailed in this guide, provides a robust and efficient method for this evaluation. By understanding the potential metabolic pathways and systematically comparing the stability of azetidine analogues against their pyrrolidine and piperidine counterparts, researchers can make data-driven decisions to optimize their lead compounds. As synthetic methodologies for accessing diverse azetidines continue to advance, we can expect to see this valuable scaffold incorporated into an even greater number of next-generation therapeutics.[5]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Enzymatic hydrolysis of l-azetidine-2-carboxyl
  • Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. (2023). MDPI.
  • Microsomal Stability Assay.
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Enzymatic hydrolysis on L-azetidine-2-carboxyl
  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). NIH.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evalu
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Publishing.
  • Drugs containing an azetidine core.
  • Structures of some azetidine‐based drugs.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In Vitro Metabolic Stability.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
  • Metabolic Stability Assay.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. Benchchem.
  • Background and conceptual design a Aza-azetidine bioisostere of...
  • Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. (2025). GeneOnline News.

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Mastering the Matrix: A Comparative Guide to the X-ray Crystallography of 1-Boc-3-(amino)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are prized scaffolds for their ability to impart favorable physicochemical properties and three-dimensional diversity to drug candidates. Among these, the azetidine ring has emerged as a valuable building block. This guide provides an in-depth technical comparison of crystallographic approaches for a key class of these synthons: 1-Boc-3-(amino)azetidine derivatives. As a Senior Application Scientist, my aim is to blend foundational theory with actionable, field-proven protocols to empower researchers in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis for its stability and ease of removal under acidic conditions[1][2]. However, its bulky and flexible nature can introduce significant challenges in crystallization[3]. This guide will dissect these challenges and provide a comparative analysis of crystallization techniques, supported by experimental protocols and insights into alternative structural elucidation methods.

The Crystallization Challenge: The Dichotomy of the Boc Group

The successful growth of single crystals hinges on a delicate balance of intermolecular interactions that guide the self-assembly of molecules into a well-ordered lattice. The this compound scaffold presents a unique set of crystallochemical properties:

  • Conformational Flexibility : The Boc group possesses multiple rotatable bonds, leading to a variety of low-energy conformers in solution. This conformational heterogeneity can hinder the selection of a single, uniform conformation required for crystal nucleation and growth[3][4].

  • Hydrogen Bonding : The primary amine at the 3-position and the carbamate moiety of the Boc group are capable of acting as hydrogen bond donors and acceptors. These interactions can be pivotal in directing crystal packing.

  • Polarity and Solubility : The presence of both polar (amine, carbamate) and nonpolar (tert-butyl) groups results in amphiphilic character, which can complicate solvent selection for crystallization. Many Boc-protected amino derivatives are known to be oils or viscous liquids at room temperature, making crystallization particularly challenging[5][6].

A Comparative Analysis of Crystallization Methodologies

The choice of crystallization method is critical and often empirical. Below is a comparison of common techniques, with a focus on their applicability to this compound derivatives.

Crystallization Method Principle Advantages for this compound Derivatives Disadvantages for this compound Derivatives
Slow Evaporation Gradual removal of solvent from a saturated solution, leading to supersaturation and crystal growth.Simple to set up; effective for moderately soluble compounds.Can lead to rapid crystallization and poor crystal quality if evaporation is not well-controlled. May not be suitable for highly volatile solvents.
Vapor Diffusion A solution of the compound is equilibrated against a reservoir of a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the sample drop induces crystallization.Excellent for small sample quantities; allows for fine control over the rate of supersaturation. Highly effective for screening a wide range of conditions[7][8].Requires careful selection of solvent/precipitant pairs; can be sensitive to vibrations and temperature fluctuations.
Solvent Layering (Liquid-Liquid Diffusion) A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix.Good for compounds that are sensitive to temperature changes; can produce high-quality crystals.Can be technically challenging to set up without disturbing the interface; requires solvents with different densities.
Experimental Data Insights

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related N-Boc protected heterocyclic amines reveals common packing motifs and conformational preferences[5][9]. The puckered nature of the azetidine ring is a key structural feature[10][11]. It is anticipated that in the solid state, the bulky Boc group will adopt a pseudo-equatorial position to minimize steric hindrance.

Experimental Protocols

The following protocols are designed to provide a rational starting point for the crystallization of this compound derivatives.

I. Material Purification

Crystallization is often hampered by impurities. It is imperative to start with material of the highest possible purity (>98%).

Protocol:

  • Purify the this compound derivative via flash column chromatography on silica gel.

  • Use a gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Further dry the sample under high vacuum for several hours to remove any residual solvent.

II. Crystallization Screening by Vapor Diffusion

This is the recommended primary screening method due to its efficiency with small amounts of material.

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_setup Vapor Diffusion Setup cluster_incubation Incubation & Observation cluster_analysis Crystal Analysis start Purified Compound dissolve Dissolve in 'Good' Solvent (e.g., Methanol, Isopropanol) start->dissolve pipette Pipette sample drop (1-2 µL) onto cover slip dissolve->pipette well_plate Prepare 24-well plate with precipitant solutions invert Invert and seal well incubate Incubate at constant temp. (e.g., 4°C or 20°C) invert->incubate observe Observe periodically under microscope harvest Harvest suitable crystal observe->harvest mount Mount on diffractometer harvest->mount end X-ray Data Collection mount->end

Caption: Vapor diffusion crystallization workflow for this compound derivatives.

Detailed Steps:

  • Prepare Stock Solution: Dissolve 5-10 mg of the purified compound in 100-200 µL of a "good" solvent (e.g., methanol, isopropanol, acetonitrile). The solution should be clear and free of any solid particles.

  • Set up Crystallization Plate: Use a 24-well crystallization plate. In each well, place 500 µL of a different precipitant solution. A good starting screen would include a range of polar and non-polar solvents (e.g., hexane, ethyl acetate, water).

  • Prepare the Drop: On a siliconized glass cover slip, pipette 1 µL of the stock solution and 1 µL of the precipitant solution from a corresponding well.

  • Seal the Well: Invert the cover slip over the well and seal it with vacuum grease to create an airtight environment.

  • Incubate: Place the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Monitor: Observe the drops under a microscope periodically over several days to weeks for the formation of crystals.

III. Dealing with Oily Samples: Seeded Crystallization

If the compound consistently oils out, inducing crystallization with a seed crystal can be effective.

Protocol:

  • Attempt to generate a small amount of solid material by scratching the side of a flask containing a concentrated solution of the compound or by flash-cooling a small aliquot.

  • Once a microcrystalline solid is obtained, prepare a saturated solution of the compound in a suitable solvent.

  • Introduce a single, tiny seed crystal into the saturated solution.

  • Allow the solution to stand undisturbed. The seed crystal should act as a nucleation site for further crystal growth.

Alternative Structural Elucidation Techniques

When single crystal growth proves intractable, several alternative techniques can provide valuable structural information.

Technique Principle Applicability to this compound Derivatives
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder, yielding a characteristic diffraction pattern.Useful for identifying different solid forms (polymorphs) and for structure solution when combined with computational methods.
Three-Dimensional Electron Diffraction (3DED) Utilizes an electron beam to determine the structure from nanocrystals, which are much smaller than those required for scXRD.A powerful alternative when only very small crystals can be obtained.
NMR Spectroscopy Provides detailed information about the connectivity and stereochemistry of a molecule in solution.Essential for confirming the constitution of the molecule. Advanced techniques (NOESY, ROESY) can provide insights into the solution-state conformation.

Logical Relationship Diagram:

alternatives start Structural Elucidation of This compound Derivative scXRD Single Crystal XRD start->scXRD no_crystals Crystallization Unsuccessful start->no_crystals small_crystals Nanocrystals Obtained start->small_crystals final_structure Definitive 3D Structure scXRD->final_structure pxrd Powder XRD no_crystals->pxrd nmr NMR Spectroscopy no_crystals->nmr threeD_ED 3D Electron Diffraction small_crystals->threeD_ED partial_structure Structural Information (Connectivity, Polymorphism) pxrd->partial_structure nmr->partial_structure threeD_ED->final_structure

Sources

A Senior Application Scientist's Guide to Validating the Incorporation of 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the deliberate and precise construction of novel molecular entities is paramount. Small, saturated heterocycles are increasingly sought-after scaffolds that can enhance drug-like properties, including solubility and metabolic stability.[1] Among these, the azetidine ring has emerged as a valuable bioisosteric replacement for more common groups. This guide provides an in-depth, experience-driven framework for validating the successful incorporation of a key building block, 1-Boc-3-(amino)azetidine, into a final compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating workflow.

Part 1: The Synthetic Hurdle: From Coupling to Final Compound

The journey begins with the chemical transformation itself. This compound is a versatile building block, typically introduced via nucleophilic attack of its primary amine onto an electrophilic partner, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.[2][3] A common scenario is the formation of an amide bond.

Step A: The Coupling Reaction

The initial coupling of the primary amine of this compound requires careful selection of reagents to ensure high yield and minimize side products. While numerous coupling agents exist, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their efficiency.

Causality: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical. It serves to deprotonate the ammonium salt of the amine starting material and neutralize the acid formed during the reaction without competing as a nucleophile, which could lead to unwanted byproducts.

Step B: The Boc-Deprotection

The Boc group is a cornerstone of modern organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions.[4][5] The most common and effective method for deprotecting the azetidine nitrogen is treatment with a strong acid like trifluoroacetic acid (TFA) in a non-reactive solvent such as dichloromethane (DCM), or using a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.[5][6][7]

Causality: The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the free amine.[5][7] This process is typically rapid and clean, often proceeding to completion at room temperature.[6]

Part 2: The Validation Workflow: A Multi-Pronged Analytical Approach

Confirming the successful incorporation of the azetidine moiety is not a single-step process. It requires a layered analytical strategy to provide unambiguous proof of structure and purity. The following workflow represents a robust, self-validating system.

G cluster_0 Synthesis & Monitoring cluster_1 Purification & Isolation cluster_2 Confirmation & Purity A Crude Reaction Mixture B In-Process Monitoring (TLC / LC-MS) A->B Sample C Work-up & Crude Product B->C Reaction Complete D Purification (Flash Chromatography / Prep-HPLC) C->D E Isolated Product D->E F Structural Elucidation (NMR & HRMS) E->F G Purity Assessment (Analytical HPLC) E->G H Validated Final Compound F->H G->H G Start Is the reaction complete? TLC_LCMS Use TLC and/or LC-MS Start->TLC_LCMS Yes Revisit Re-evaluate Synthesis/ Purification Start->Revisit No Purify Purify the compound TLC_LCMS->Purify Confirm_Structure Is the structure correct? Purify->Confirm_Structure NMR_HRMS Acquire NMR and HRMS data Confirm_Structure->NMR_HRMS Unsure Check_Purity Is the compound pure? Confirm_Structure->Check_Purity Yes Confirm_Structure->Revisit No NMR_HRMS->Confirm_Structure HPLC Run analytical HPLC Check_Purity->HPLC Unsure Validated Compound Validated Check_Purity->Validated Yes (>95%) Check_Purity->Revisit No HPLC->Check_Purity

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, actionable guidance for the safe handling and disposal of 1-Boc-3-(amino)azetidine (CAS: 193269-78-2). As a valued partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the integrity of your work environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Core Hazard Assessment and Immediate Safety Protocols

This compound, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a versatile building block in medicinal chemistry. However, its handling requires a thorough understanding of its potential hazards. The primary risks associated with this compound are its corrosive nature and potential toxicity.

Hazard Identification:

  • Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[1][2][3] This is a critical consideration for all handling procedures, as direct contact can cause significant injury.

  • Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]

  • Irritation: It may also cause respiratory irritation.[6]

The causality behind these hazards lies in the reactivity of the azetidine ring and the primary amine group. These functional groups can interact with biological tissues, leading to irritation and corrosive effects.

Mandatory Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory.[7] Before handling this compound, ensure the following PPE is correctly worn:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[1]

  • Respiratory Protection: All handling of this chemical should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][8]

Waste Characterization and Segregation

Proper disposal begins with correct waste segregation at the point of generation. Never mix this compound waste with other waste streams unless their compatibility is confirmed.

Waste Streams:

  • Pure Compound/Unused Reagent: Any expired or unwanted this compound.

  • Contaminated Labware: This includes items like pipette tips, vials, and gloves that have come into direct contact with the chemical.

  • Contaminated Solutions: Aqueous or organic solutions containing the compound.

  • Spill Cleanup Debris: Absorbent materials and PPE used to clean up spills.

Containment:

  • Use a dedicated, clearly labeled, and sealable hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., Corrosive, Health Hazard).

Spill Management Protocol

Accidental releases must be managed promptly and safely. The following step-by-step protocol is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Step-by-Step Spill Cleanup:

  • Ensure Safety: Alert others in the area and ensure you are wearing the appropriate PPE as described in Section 1.

  • Contain the Spill: Cover the liquid spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use paper towels or other combustible materials.

  • Collect the Debris: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[1]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by clean water. Collect all cleaning materials as hazardous waste.

  • Package for Disposal: Seal the waste container tightly, label it as "Spill Debris containing this compound," and store it in a designated satellite accumulation area for pickup by EHS.

Approved Disposal Procedures

On-site chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts. The standard and safest method for the final disposal of this compound is through a licensed chemical waste management facility.

Protocol for Waste Consolidation and Disposal:

  • Waste Accumulation: Collect all waste streams (pure compound, contaminated materials, and spill debris) in their properly labeled containers.

  • Documentation: Maintain a log of the waste being added to the container, including quantities and dates.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin, away from incompatible materials like strong oxidizing agents.[1][6]

  • Professional Disposal: Arrange for the pickup of the hazardous waste through your institution's EHS office. They will ensure the waste is transported to a facility equipped for its destruction. The preferred method of destruction is typically high-temperature incineration with flue gas scrubbing to neutralize toxic decomposition products like nitrogen oxides.[1][6][9]

  • Regulatory Compliance: This entire process must be conducted in strict accordance with local and national environmental regulations.[4] Do not discharge any waste containing this chemical into the sewer system or waterways.[1][9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making safe and compliant disposal decisions when working with this compound.

G cluster_start cluster_type Characterize Waste Type cluster_action Immediate Action cluster_final Final Disposal Pathway start Generation of This compound Waste spill Accidental Spill start->spill Is it a spill? routine Routine Experimental Waste (Unused reagent, contaminated labware) start->routine Is it routine? spill_action Follow Spill Management Protocol (Sec. 3) - Wear full PPE - Absorb with inert material - Collect in sealed container spill->spill_action routine_action Segregate at Source (Sec. 2) - Use dedicated, labeled  waste container routine->routine_action package Package & Store for Disposal - Ensure container is sealed & labeled - Store in secondary containment - Away from incompatibles spill_action->package routine_action->package dispose Dispose via Licensed Hazardous Waste Contractor (e.g., Incineration) package->dispose

Caption: Logical flow for the proper disposal of this compound waste.

Summary of Key Safety and Disposal Information

The table below provides a quick reference for the critical data related to this compound.

ParameterDataSource(s)
Chemical Name This compound[10]
CAS Number 193269-78-2[10][11]
Molecular Formula C₈H₁₆N₂O₂[1][10]
Hazard Statements H314: Causes severe skin burns and eye damage. H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. H335: May cause respiratory irritation.[1][2][3][4][5]
Primary PPE Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. Handle in a chemical fume hood.[1][6][8]
Incompatible Materials Strong oxidizing agents.[1][6]
Spill Cleanup Absorb with inert material (sand, vermiculite).[1]
Recommended Disposal Collection by a licensed hazardous waste disposal service for controlled incineration.[2][6][9]
Prohibited Disposal Do not discharge to sewer systems or waterways.[1][9]

By adhering to these protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound.

References

  • This compound | CAS#:193269-78-2 | Chemsrc. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Link]

  • 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. [Link]

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Operational Guide to Personal Protective Equipment for Handling 1-Boc-3-(amino)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 1-Boc-3-(amino)azetidine (CAS: 193269-78-2). As a key building block in pharmaceutical development, its unique chemical properties demand a rigorous and well-understood safety protocol to protect researchers and maintain a safe laboratory environment.[1] This guide moves beyond a simple checklist, offering a procedural and causal framework for laboratory safety and chemical handling.

Hazard Identification: A Foundational Prerequisite

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many substituted amines and azetidine compounds, presents significant health risks upon exposure. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementPotential Consequences
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[2][3][4]Direct contact can cause immediate, severe chemical burns and potentially irreversible tissue damage.
Serious Eye Damage H318: Causes serious eye damage.[2]Splashes can lead to permanent vision loss.
Acute Toxicity H302: Harmful if swallowed.[4][5]Ingestion can lead to systemic toxic effects.
Respiratory Irritation H335: May cause respiratory irritation.[6][7]Inhalation of vapors or aerosols can irritate the respiratory tract.
Combustibility Flash Point: 96.9 ± 25.4 °CWhile not highly flammable, it is a combustible liquid and can ignite if exposed to a sufficient heat source.[2]

Understanding these risks is the first step in mitigating them. The protocols outlined below are designed specifically to counter these identified hazards.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness depends on the implementation of higher-level controls that engineer safety into the workspace itself.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->p1 Engineering Engineering Controls Substitution->p2 Administrative Administrative Controls Engineering->p3 PPE PPE (Least Effective) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : The primary method for containment. Always handle this compound inside a certified chemical fume hood to control vapor and aerosol exposure.[2] Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[8][9]

  • Administrative Controls : These are the standard operating procedures (SOPs) and training that ensure safe work practices. This includes restricting access to authorized personnel and providing thorough training on the specific hazards of this compound.[10]

Mandatory PPE Protocol for this compound

Given the corrosive and irritant nature of this compound, a comprehensive PPE ensemble is required.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield worn over goggles is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[11][12]Protects against splashes of the corrosive liquid, which can cause severe, irreversible eye damage.[2] Standard safety glasses are insufficient.
Hand Protection Double gloving with chemically resistant gloves (e.g., Nitrile).[10][13]The inner glove cuff should be under the lab coat sleeve, and the outer glove cuff should be over the sleeve. This prevents skin exposure at the wrist.[10] Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[13]
Body Protection A long-sleeved, knee-length laboratory coat made of a low-permeability fabric.[10] A chemically resistant apron should be worn over the lab coat when handling larger volumes.Provides a barrier against incidental contact and small splashes. Closed-toe shoes are mandatory; sandals or perforated shoes are prohibited.[14]
Respiratory Protection Generally not required when used within a certified chemical fume hood.[15]If there is a potential for airborne exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Step-by-Step Procedural Guide

A. Donning PPE: A Contamination-Free Start

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[10]

  • Eye Protection: Put on chemical splash goggles. If required, add the face shield.

B. Safe Handling and Transfer

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.[14]

  • Prepare Work Area: Place an absorbent, plastic-backed liner on the work surface to contain minor drips.

  • Transfer: When transferring the liquid, do so slowly and carefully to minimize splashing or aerosol generation. Use a funnel for transfers into containers with narrow openings.[14]

  • Containment: Keep all containers of this compound tightly sealed when not in immediate use.[8][16]

C. Doffing PPE: Preventing "Take-Home" Exposure

This sequence is critical to prevent contaminating your skin or clothing.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off so they turn inside-out, without touching the outer surface with your bare hand. Dispose of them in the designated chemical waste container.[13]

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.

  • Lab Coat: Remove the lab coat, folding the contaminated outside inwards.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[10]

Emergency Procedures

A. Spill Response

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Isolate: Prevent the material from entering drains.[2]

  • Protect: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][4]

  • Collect & Dispose: Sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

B. First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container. Never dispose of it down the sink.[17]

  • Contaminated PPE: All disposable PPE (gloves, absorbent pads, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste.[10][13]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.[16]

References

  • Chemsrc. (2023, August 25). This compound | CAS#:193269-78-2. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals. Retrieved from [Link]

  • Ali, S. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 3-(Boc-amino)azetidine, 1 X 500 mg (739073-500MG). Retrieved from [Link]

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